molecular formula C5H7N3Na2O4 B15562115 PROLI NONOate

PROLI NONOate

Cat. No.: B15562115
M. Wt: 219.11 g/mol
InChI Key: SGXGLZINHNEOTH-FHNDMYTFSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROLI NONOate is a useful research compound. Its molecular formula is C5H7N3Na2O4 and its molecular weight is 219.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H7N3Na2O4

Molecular Weight

219.11 g/mol

IUPAC Name

disodium;(2S)-1-[nitroso(oxido)amino]pyrrolidine-2-carboxylate

InChI

InChI=1S/C5H8N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4H,1-3H2,(H,9,10);;/q-1;2*+1/p-1/t4-;;/m0../s1

InChI Key

SGXGLZINHNEOTH-FHNDMYTFSA-M

Origin of Product

United States

Foundational & Exploratory

PROLI NONOate: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An advanced, rapid-releasing nitric oxide donor for preclinical research, PROLI NONOate, offers a powerful tool for investigating the multifaceted roles of nitric oxide in biological systems. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its application in vasodilation and biofilm dispersal studies.

Core Chemical and Physical Properties

This compound, systematically named 1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt, is a member of the diazeniumdiolate class of nitric oxide (NO) donors.[1] These compounds are characterized by the [N(O)NO]⁻ functional group, which enables the spontaneous and predictable release of NO under physiological conditions.[2] this compound is a crystalline solid that is highly soluble in aqueous buffers, facilitating its use in a wide range of biological experiments.[1][3]

PropertyValueReference
CAS Number 178948-42-0[1]
Molecular Formula C₅H₇N₃O₄ • 2Na[1]
Formula Weight 219.1 g/mol [1]
Purity ≥98%[1]
Appearance Crystalline solid[3]
Solubility >100 mg/mL in aqueous buffers[3]
UV Maximum (λmax) 252 nm (ε = 8,400 M⁻¹cm⁻¹)
Storage -80°C, under nitrogen
Stability ≥ 2 years at -80°C[3]

Synthesis of this compound

Mechanism of Nitric Oxide Release

This compound is renowned for its rapid, first-order release of nitric oxide.[1] This decomposition is pH-dependent, with the rate of NO release increasing as the pH decreases towards physiological levels.[2] In aqueous solutions at pH 7.4 and 37°C, this compound has a remarkably short half-life of approximately 1.8 seconds.[1][2] For every mole of this compound that decomposes, two moles of nitric oxide and one mole of L-proline are generated.[1]

The stability of this compound is significantly greater in alkaline solutions. Stock solutions are typically prepared in 0.01 M NaOH, in which they can be stable for up to 24 hours at 0°C. The release of NO is initiated by diluting the alkaline stock solution into a buffer at a neutral pH.

PROLI_NONOate_Decomposition Decomposition of this compound. PROLI_NONOate This compound (C₅H₇N₃O₄²⁻) Transition_State Protonated Intermediate PROLI_NONOate->Transition_State Protonation Proton H⁺ Nitric_Oxide 2 Nitric Oxide (2 NO) Transition_State->Nitric_Oxide Spontaneous Decomposition L_Proline L-Proline Transition_State->L_Proline

Figure 1. Decomposition of this compound.

Biological Effects and Signaling Pathways

The biological effects of this compound are mediated by the released nitric oxide. NO is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.

Vasodilation

One of the most well-characterized effects of NO is the relaxation of vascular smooth muscle, leading to vasodilation. The primary mechanism for this is the activation of soluble guanylate cyclase (sGC).[4]

NO_Signaling_Pathway Nitric Oxide Signaling Pathway in Vasodilation. cluster_extracellular Extracellular cluster_intracellular Vascular Smooth Muscle Cell PROLI_NONOate This compound NO Nitric Oxide (NO) PROLI_NONOate->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation MLCP_active Myosin Light Chain Phosphatase (MLCP) (Active) PKG->MLCP_active Activation MLCP_inactive Myosin Light Chain Phosphatase (MLCP) (Inactive) MLC Myosin Light Chain MLCP_active->MLC Dephosphorylation MLC_P Phosphorylated Myosin Light Chain MLC_P->MLC Contraction Contraction MLC_P->Contraction Relaxation Relaxation MLC->Relaxation

Figure 2. Nitric Oxide Signaling Pathway in Vasodilation.

As depicted in Figure 2, NO diffuses into vascular smooth muscle cells and binds to the heme moiety of sGC, activating the enzyme. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] cGMP, in turn, acts as a second messenger and activates protein kinase G (PKG).[5] PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation and vasodilation.[5] Key substrates of PKG in smooth muscle include the inositol (B14025) trisphosphate (IP3) receptor, phospholamban, and the myosin-binding subunit of myosin light chain phosphatase.[6]

Biofilm Dispersal

Recent research has highlighted the role of NO as a signaling molecule in bacteria, capable of inducing the dispersal of biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which confer increased resistance to antimicrobial agents. NO has been shown to trigger the transition from a sessile, biofilm-associated lifestyle to a planktonic, free-swimming state in a variety of bacteria. This compound, with its rapid release of NO, has been effectively used to study and induce biofilm dispersal.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Preparation of this compound Stock Solutions

Materials:

  • This compound solid

  • 0.01 M Sodium Hydroxide (NaOH), chilled to 0-4°C

  • Sterile, deionized water

  • Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

  • Due to the sensitivity of solid this compound to moisture and air, handle it in a dry, inert atmosphere (e.g., a glove box) if possible.

  • Prepare a chilled solution of 0.01 M NaOH.

  • Weigh the desired amount of this compound and dissolve it in the chilled 0.01 M NaOH to the desired stock concentration (e.g., 10 mM).

  • Keep the stock solution on ice and use it within a few hours of preparation for optimal results. For longer storage (up to 24 hours), keep the solution at 0°C.

  • The concentration of the stock solution can be verified by measuring its UV absorbance at 252 nm (ε = 8,400 M⁻¹cm⁻¹) in 0.01 M NaOH.

Quantification of Nitric Oxide Release using the Griess Assay

The Griess assay is a common method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻).

Materials:

  • This compound stock solution (in 0.01 M NaOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

  • Sodium nitrite (NaNO₂) standard solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of sodium nitrite standards of known concentrations in PBS.

  • In a 96-well plate, add a known volume of PBS to each well.

  • Initiate the NO release by adding a small volume of the this compound stock solution to the PBS in the wells to achieve the desired final concentration.

  • Incubate the plate at 37°C for a period sufficient for the complete decomposition of this compound and conversion of NO to nitrite (e.g., 30 minutes).

  • Add the Griess Reagent to each well, including the nitrite standards.

  • Incubate at room temperature for the time specified by the manufacturer (typically 10-15 minutes) to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Construct a standard curve from the absorbance readings of the sodium nitrite standards and use it to determine the concentration of nitrite, and thus the amount of NO released, from the this compound samples.

Wire Myography Assay for Vasodilation

This protocol outlines the use of wire myography to assess the vasodilatory effects of this compound on isolated arterial segments.

Materials:

  • Isolated arterial rings (e.g., rat aorta or mesenteric artery)

  • Wire myograph system

  • Krebs-Henseleit buffer

  • Phenylephrine or other vasoconstrictor

  • This compound stock solution

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

Procedure:

  • Dissect and mount arterial rings in the wire myograph chambers containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the vessels to equilibrate under a resting tension.

  • Induce a stable contraction with a vasoconstrictor such as phenylephrine.

  • Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.

  • Record the changes in tension after each addition.

  • Construct a dose-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.

Crystal Violet Biofilm Dispersal Assay

This protocol provides a method to quantify the dispersal of a pre-formed bacterial biofilm in response to this compound.

Materials:

  • Bacterial culture capable of forming a biofilm

  • 96-well microtiter plate

  • Growth medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or absolute ethanol (B145695)

Procedure:

  • Grow a bacterial biofilm in the wells of a 96-well plate by inoculating with a bacterial culture and incubating under appropriate conditions.

  • After biofilm formation, gently remove the planktonic cells by washing the wells with PBS.

  • Add fresh growth medium containing different concentrations of this compound to the wells. Include a control group with no this compound.

  • Incubate for a desired period to allow for biofilm dispersal.

  • Wash the wells again with PBS to remove dispersed cells and any remaining medium.

  • Stain the remaining biofilm by adding 0.1% crystal violet to each well and incubating for 15-30 minutes at room temperature.

  • Wash away the excess stain with water and allow the plate to air dry.

  • Solubilize the bound crystal violet by adding 30% acetic acid or absolute ethanol to each well.

  • Quantify the amount of biofilm by measuring the absorbance of the solubilized crystal violet at 570-590 nm using a microplate reader.

  • Calculate the percentage of biofilm dispersal for each this compound concentration relative to the untreated control.

Experimental Workflow and Logical Relationships

Experimental_Workflow General Experimental Workflow for this compound. cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (0.01M NaOH) Initiate_Release Dilute Stock into Physiological Buffer (pH 7.4) to initiate NO release Prepare_Stock->Initiate_Release Prepare_System Prepare Biological System (e.g., cell culture, isolated tissue) Apply_to_System Apply to Biological System Prepare_System->Apply_to_System Initiate_Release->Apply_to_System Incubate Incubate for Defined Period Apply_to_System->Incubate Measure_Response Measure Biological Response (e.g., vasodilation, biofilm dispersal, cGMP levels) Incubate->Measure_Response Data_Analysis Data Analysis and Interpretation Measure_Response->Data_Analysis

Figure 3. General Experimental Workflow for this compound.

Conclusion

This compound is an invaluable tool for researchers studying the diverse roles of nitric oxide. Its rapid and predictable release of NO, combined with its high solubility and well-characterized properties, makes it an ideal choice for a wide range of in vitro and in vivo applications. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can effectively harness the potential of this compound to advance our understanding of NO biology.

References

PROLI NONOate: An In-depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PROLI NONOate (1-hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a potent and ultra-fast-acting nitric oxide (NO) donor. Its defining characteristic is its rapid, pH-dependent decomposition to release nitric oxide, making it an invaluable tool in cardiovascular research and drug development. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its chemical properties, nitric oxide release kinetics, and the downstream signaling cascades it initiates. Particular emphasis is placed on the activation of soluble guanylate cyclase (sGC) and the subsequent cGMP-mediated signaling pathway. This document also includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key pathways and workflows to support researchers in their study of this important molecule.

Chemical Properties and Nitric Oxide Release

This compound is a member of the diazeniumdiolate class of compounds, often referred to as NONOates. These compounds are characterized by the [N(O)NO]⁻ functional group, which is responsible for the release of nitric oxide.

Decomposition and NO Release Kinetics:

Under physiological conditions (pH 7.4, 37°C), this compound undergoes a spontaneous, first-order decomposition to release two moles of nitric oxide per mole of the parent compound[1][2][3][4][5][6]. This decomposition is pH-dependent, with the rate of NO release increasing at lower pH values[1][2]. A key feature of this compound is its exceptionally short half-life of approximately 1.8 seconds, making it one of the most rapid NO donors available[1][2][3]. This rapid release profile allows for precise temporal and spatial control of NO delivery in experimental systems.

The decomposition reaction can be summarized as follows:

Proline-[N(O)NO]⁻ + H⁺ → Proline + 2NO

Quantitative Data on NO Donors

The following table summarizes the key quantitative data for this compound and provides a comparison with other commonly used NONOates.

Nitric Oxide DonorHalf-life (t½) at 37°C, pH 7.4Moles of NO Released per Mole of Donor
This compound 1.8 seconds 2
MAHMA NONOate~1 minute2
DEA NONOate~2 minutes1.5
PAPA NONOate~15 minutes2
Spermine NONOate~39 minutes2
DPTA NONOate~3 hours2
DETA NONOate~20 hours2

Core Mechanism of Action: The sGC-cGMP Signaling Pathway

The primary and most well-characterized mechanism of action of the nitric oxide released from this compound is the activation of soluble guanylate cyclase (sGC)[6][7][8][9]. sGC is a heterodimeric heme-containing enzyme that, upon binding of NO to its ferrous heme iron, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[6][7][8][9].

The activation of sGC by NO is a critical step in many physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission. The resulting increase in intracellular cGMP concentration leads to the activation of downstream effector molecules, most notably cGMP-dependent protein kinase (PKG)[10][11].

Signaling Pathway Diagram

Downstream Effects of PKG Activation

Activated PKG phosphorylates a variety of downstream targets, leading to a range of cellular responses. In vascular smooth muscle cells, key targets of PKG include:

  • Myosin Light Chain Phosphatase (MLCP): PKG activates MLCP, which dephosphorylates the myosin light chain, leading to smooth muscle relaxation and vasodilation[11].

  • Calcium Channels: PKG can inhibit L-type Ca²⁺ channels and other calcium channels, reducing intracellular calcium concentration and further promoting relaxation[10][12].

  • Vasodilator-Stimulated Phosphoprotein (VASP): Phosphorylation of VASP by PKG is involved in the regulation of cytoskeleton dynamics and cell adhesion, contributing to the inhibition of platelet aggregation and modulation of smooth muscle cell migration and proliferation[3][13].

cGMP-Independent Signaling

While the sGC-cGMP-PKG pathway is the primary mechanism of action, there is growing evidence for cGMP-independent effects of nitric oxide[14][15][16][17][18]. These alternative pathways may become more prominent at higher concentrations of NO and can involve:

  • S-nitrosylation: The covalent attachment of an NO group to a cysteine thiol on a target protein. This post-translational modification can alter protein function, localization, and stability.

  • Tyrosine Nitration: The addition of a nitro group to a tyrosine residue, which can also modulate protein activity.

  • Direct interaction with other metalloproteins: NO can interact with other heme-containing proteins besides sGC.

cGMP-Independent Pathway Diagram

cGMP_Independent_Pathway cluster_extracellular Extracellular Space PROLI_NONOate This compound NO NO PROLI_NONOate->NO Spontaneous Decomposition Protein_SH Protein_SH NO->Protein_SH S-nitrosylation Protein_Tyr Protein_Tyr NO->Protein_Tyr Tyrosine Nitration Protein_SNO Protein_SNO Protein_SH->Protein_SNO Cellular_Response Cellular_Response Protein_Tyr_NO2 Protein_Tyr_NO2 Protein_Tyr->Protein_Tyr_NO2

Experimental Protocols

Measurement of Nitric Oxide Release

Objective: To quantify the release of nitric oxide from this compound in real-time.

Method: Amperometric detection using an NO-selective electrode.

Protocol:

  • Prepare a stock solution of this compound (e.g., 10 mM) in 0.01 M NaOH. Store on ice.

  • Calibrate the NO electrode according to the manufacturer's instructions, typically using a standard solution of S-nitrosoglutathione (GSNO) or by generating a known concentration of NO from a saturated NO solution.

  • Add a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) to a reaction vessel maintained at 37°C with constant stirring.

  • Place the calibrated NO electrode into the buffer and allow the baseline to stabilize.

  • Inject a small volume of the this compound stock solution into the reaction vessel to achieve the desired final concentration.

  • Record the change in current over time, which is proportional to the NO concentration.

  • The half-life of NO release can be calculated from the decay curve of the NO signal.

Soluble Guanylate Cyclase (sGC) Activity Assay

Objective: To measure the activation of purified sGC by this compound.

Method: Quantification of cGMP production.

Protocol:

  • Purify sGC from a suitable source (e.g., bovine lung) or use a commercially available recombinant enzyme.

  • Prepare a reaction buffer containing HEPES (pH 7.4), MgCl₂, GTP, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Add the purified sGC to the reaction buffer.

  • Prepare a fresh stock solution of this compound in 0.01 M NaOH.

  • Initiate the reaction by adding a specific concentration of this compound to the sGC-containing reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Terminate the reaction by adding a stop solution (e.g., perchloric acid or by heating).

  • Quantify the amount of cGMP produced using a commercially available cGMP enzyme immunoassay (EIA) kit.

  • Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein).

Vasodilation Assay using Wire Myography

Objective: To assess the vasodilatory effect of this compound on isolated blood vessels.

Method: Wire myography to measure isometric tension in arterial rings.

Protocol:

  • Dissect a blood vessel (e.g., rat aorta or mesenteric artery) in ice-cold physiological salt solution (PSS).

  • Cut the vessel into small rings (e.g., 2 mm in length).

  • Mount the arterial rings on two wires in a wire myograph chamber filled with PSS, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate under a resting tension for approximately 60 minutes.

  • Induce a stable contraction in the arterial rings using a vasoconstrictor (e.g., phenylephrine (B352888) or U46619).

  • Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of this compound to the myograph chamber.

  • Record the changes in isometric tension after each addition.

  • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Construct a concentration-response curve and calculate the EC₅₀ value for this compound-induced vasodilation.

Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation.

Method: Light Transmission Aggregometry (LTA).

Protocol:

  • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

  • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Adjust the platelet count in the PRP if necessary.

  • Place a cuvette with PRP into the aggregometer and establish a baseline of light transmission. Use PPP as a reference for 100% aggregation.

  • Pre-incubate the PRP with various concentrations of this compound or vehicle control for a short period (e.g., 1-2 minutes).

  • Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, or thrombin).

  • Record the change in light transmission over time as platelets aggregate.

  • Quantify the extent of platelet aggregation and determine the inhibitory effect of this compound.

Experimental and Logical Workflows

Workflow for Characterizing a Novel NO Donor

NO_Donor_Workflow Start Synthesize and Purify Compound Characterization Chemical Characterization (NMR, MS, etc.) Start->Characterization NO_Release Measure NO Release Kinetics Characterization->NO_Release Toxicity Toxicology and Biocompatibility Characterization->Toxicity sGC_Assay In Vitro sGC Activity Assay NO_Release->sGC_Assay Cell_Culture Cell-Based Assays (e.g., cGMP measurement) sGC_Assay->Cell_Culture Ex_Vivo Ex Vivo Tissue Assays (e.g., Vasodilation) Cell_Culture->Ex_Vivo In_Vivo In Vivo Studies (e.g., Blood Pressure) Ex_Vivo->In_Vivo End Complete Profile In_Vivo->End Toxicity->End

Synthesis and Characterization

This compound is synthesized from L-proline and nitric oxide gas under basic conditions. While detailed synthesis protocols are often proprietary, the general principle involves the reaction of the secondary amine of proline with NO. The resulting diazeniumdiolate is then isolated as a disodium salt.

Characterization of this compound typically involves:

  • UV-Visible Spectroscopy: this compound exhibits a characteristic absorbance maximum (λmax) at approximately 252 nm[4][5][6].

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight and fragmentation pattern of the compound[17][19].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the proline backbone and the presence of the NONOate functional group.

Toxicology and Biocompatibility

The biocompatibility of this compound is largely determined by its decomposition products: nitric oxide and the naturally occurring amino acid L-proline. At physiological concentrations used in most in vitro and ex vivo experiments, this compound is generally considered to have low cytotoxicity. However, at very high concentrations, the rapid and high flux of NO can lead to cellular stress and toxicity.

A modified version, V-PROLI/NO, has been shown to have low toxicity in rat liver cells at concentrations up to 200 µM[10]. It is important to note that the toxicological profile can be cell-type specific and dependent on the experimental conditions.

Conclusion

This compound is a powerful pharmacological tool for the study of nitric oxide signaling. Its ultra-fast NO release kinetics provide researchers with a level of temporal and spatial precision that is unmatched by most other NO donors. The primary mechanism of action via the sGC-cGMP pathway is well-established and has profound implications for cardiovascular physiology. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental handling is crucial for its effective use in research and drug development. This guide provides a foundational resource for scientists working with or considering the use of this compound.

References

Technical Guide: Half-Life and Core Principles of PROLI NONOate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the characteristics of PROLI NONOate, a diazeniumdiolate nitric oxide (NO) donor. It focuses on its decomposition kinetics, specifically its half-life in aqueous solutions, the methodologies for its determination, and the primary signaling pathway it activates.

Introduction to this compound

This compound, or 1-(Hydroxy-NNO-azoxy)-L-proline, is a valuable tool in biomedical research due to its capacity to release nitric oxide (NO) in a rapid and predictable manner.[1][2][3] As a member of the diazeniumdiolate (NONOate) class of compounds, it spontaneously decomposes in aqueous solutions under physiological conditions to liberate two moles of NO per mole of the parent compound.[1][2][3][4] This decomposition follows first-order kinetics and is highly dependent on pH and temperature.[1][2][3][4][5] The rapid release of NO makes this compound a particularly useful agent for studies requiring a burst of NO to mimic physiological or pathological signaling events.[1]

Half-Life of this compound in Solution

The defining characteristic of this compound is its extremely short half-life. The rate of decomposition is significantly influenced by the pH and temperature of the solution. Diazeniumdiolates are generally stable in alkaline conditions (e.g., pH 10 or in 0.01 M NaOH) but rapidly decompose as the pH approaches physiological levels (pH 7.4).[1][5][6][7]

The quantitative data regarding the half-life of this compound under various conditions are summarized below.

CompoundHalf-Life (t½)TemperaturepHBuffer/SolutionReference
This compound ~1.8 seconds 37°C7.40.1 M Phosphate (B84403) Buffer[1][5]
This compound ~2 seconds 37°C7.4Aqueous Solution[8]

This rapid decomposition contrasts sharply with other NONOates like DETA NONOate, which has a half-life of approximately 20 hours under similar conditions.[1][7][8]

Experimental Protocols for Half-Life Determination

The half-life of this compound is determined by monitoring its decomposition or the subsequent release of nitric oxide over time. The most common methods involve spectrophotometry and direct NO measurement.

This method relies on monitoring the disappearance of the intact this compound, which has a characteristic UV absorbance.

  • Principle: The intact diazeniumdiolate functional group has a distinct UV absorbance maximum around 252 nm (ε = 8,400 M⁻¹cm⁻¹).[5] As the compound decomposes and releases NO, this absorbance decreases. The rate of this decrease is used to calculate the first-order rate constant and, subsequently, the half-life.

  • Protocol Outline:

    • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a stabilizing alkaline buffer, typically 0.01 M NaOH. The concentration can be verified using its molar extinction coefficient at 252 nm.[5][9]

    • Reaction Initiation: To initiate decomposition, rapidly dilute an aliquot of the alkaline stock solution into a temperature-controlled cuvette containing a large excess of the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.4) pre-equilibrated to 37°C.[5]

    • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 252 nm using a rapid-scanning UV-Vis spectrophotometer.

    • Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. For a first-order reaction, this will yield a straight line. The slope of this line is the negative of the rate constant (k). The half-life (t½) is then calculated using the equation: t½ = 0.693 / k .

This method involves the direct or indirect quantification of the NO released into the solution.

  • Principle: The concentration of NO released can be measured in real-time using an NO-selective electrode or by detecting its reaction products, such as nitrite (B80452), using the Griess assay.[10]

  • Protocol Outline (using Griess Assay):

    • Stock Solution and Reaction: Prepare and initiate the decomposition reaction as described in section 3.1.

    • Sample Collection: At discrete time points (e.g., every few seconds for this compound), collect aliquots of the reaction mixture.

    • Griess Reaction: Add the collected samples to the Griess reagent (typically containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). NO in the sample will have been converted to nitrite, which reacts with the Griess reagent to form a colored azo compound.

    • Quantification: Measure the absorbance of the resulting solution at approximately 540 nm.[10] A standard curve prepared with known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples, which corresponds to the amount of NO released.

    • Data Analysis: Plot the concentration of NO released over time to determine the release kinetics and calculate the half-life.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis stock Prepare this compound Stock in 0.01 M NaOH initiate Inject Stock Solution into Buffer to Initiate Decomposition stock->initiate buffer Equilibrate pH 7.4 Buffer to 37°C in Cuvette buffer->initiate measure Monitor Absorbance Decrease at 252 nm initiate->measure plot Plot ln(Absorbance) vs. Time measure->plot calculate Calculate Rate Constant (k) from Slope plot->calculate halflife Calculate Half-Life: t½ = 0.693 / k calculate->halflife

Caption: Workflow for determining this compound half-life via UV-Vis spectrophotometry.

This compound serves as an exogenous source of nitric oxide, which then activates the canonical soluble Guanylate Cyclase (sGC) pathway.

G PROLI This compound (in solution, pH 7.4) NO Nitric Oxide (NO) PROLI->NO Spontaneous Decomposition sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds & Activates sGC_active sGC - Active sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC-Active PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Cellular Responses (e.g., Vasodilation, Neurotransmission) PKG->Response Phosphorylates Targets

References

An In-Depth Technical Guide to the Chemical Properties of PROLI NONOate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROLI NONOate, or 1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt, is a diazeniumdiolate-based nitric oxide (NO) donor renowned for its exceptionally rapid and pH-dependent release of NO. With a half-life of approximately 1.8 seconds at physiological pH and temperature, it serves as an invaluable tool in pharmacological research and drug development for applications requiring precise, localized, and transient NO delivery. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, characterization, and the kinetics of its decomposition to release nitric oxide. Detailed experimental protocols for its synthesis, handling, and analysis are provided, alongside visualizations of its decomposition pathway and the canonical nitric oxide signaling cascade it activates.

Core Chemical Properties

This compound is a crystalline solid that is highly soluble in aqueous buffers.[1][2] Its chemical structure consists of an L-proline moiety linked to a diazeniumdiolate functional group (-[N(O)NO]⁻), which is responsible for its nitric oxide-releasing properties.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₅H₇N₃O₄Na₂[3]
Molecular Weight 219.1 g/mol [3]
Appearance Crystalline solid[3]
Solubility >100 mg/mL in aqueous buffers[1][2][3]
UV Maximum (λmax) 252 nm in aqueous solution[1][2][3]
Half-life (t½) ~1.8 seconds (at 37°C, pH 7.4)[3]
NO Release Stoichiometry 2 moles of NO per mole of this compound[3]

Synthesis and Formulation

The synthesis of diazeniumdiolates, including this compound, generally involves the reaction of a secondary amine with nitric oxide gas under basic conditions. While the seminal work by Saavedra et al. (1996) provides the foundational methodology, a general, adaptable protocol is outlined below.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • L-proline

  • Sodium methoxide (B1231860) (NaOMe)

  • Anhydrous methanol (B129727) (MeOH)

  • Nitric oxide (NO) gas (high purity)

  • Argon or Nitrogen gas (high purity)

  • Schlenk line or similar inert atmosphere setup

  • High-pressure reaction vessel

Procedure:

  • Preparation of the Reaction Mixture: In a high-pressure reaction vessel under an inert atmosphere (argon or nitrogen), dissolve L-proline in anhydrous methanol.

  • Addition of Base: Add a stoichiometric equivalent of sodium methoxide in methanol to the L-proline solution. This deprotonates the secondary amine of the proline ring, making it nucleophilic.

  • Reaction with Nitric Oxide: Pressurize the reaction vessel with high-purity nitric oxide gas. The pressure and reaction time will need to be optimized, but typically, the reaction proceeds under several atmospheres of NO for a period of hours to days.

  • Work-up and Isolation: After the reaction is complete, carefully vent the excess nitric oxide gas in a well-ventilated fume hood. The resulting product, this compound, will precipitate from the methanolic solution. The solid can be collected by filtration, washed with cold, anhydrous methanol, and then with diethyl ether.

  • Drying and Storage: Dry the product under vacuum to remove residual solvents. The final product is a crystalline solid.

Formulation for Injectable Use

Due to its inherent instability at physiological pH, formulating this compound for in vivo applications requires careful consideration. An injectable formulation can be prepared by dissolving the synthesized this compound in a cold (2-8 °C) solution of 0.1 M sodium hydroxide (B78521) containing a cryoprotectant such as 5% D-mannitol. This alkaline solution stabilizes the NONOate. The solution should be rapidly sterile-filtered and lyophilized in evacuated, septum-sealed vials to yield a stable, solid formulation that can be reconstituted immediately before use.[4]

Stability and Handling

This compound is a moisture-sensitive compound. As a solid, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at -80°C, where it is stable for at least one year.[5] In alkaline solutions (e.g., 0.01 M NaOH), it exhibits greater stability and can be stored at 0°C for up to 24 hours.[5] Exposure to acidic or neutral pH conditions will trigger the rapid release of nitric oxide.

Mechanism of Nitric Oxide Release

The release of nitric oxide from this compound is a pH-dependent, first-order process.[3] In aqueous solutions at or near neutral pH, the diazeniumdiolate moiety undergoes protonation, leading to the spontaneous decomposition of the molecule to release two moles of nitric oxide and one mole of L-proline.

This compound Decomposition PROLI_NONOate This compound (Stable in base) Decomposition Spontaneous Decomposition PROLI_NONOate->Decomposition pH 7.4 Protonation H⁺ NO 2 NO (Nitric Oxide) Decomposition->NO Proline L-Proline Decomposition->Proline

This compound decomposition pathway.

Experimental Characterization

UV-Vis Spectroscopy

This compound exhibits a characteristic UV absorbance maximum at 252 nm in aqueous solutions.[3][6] This property can be utilized for the quantification of the intact drug in solution.

Experimental Protocol: Quantification by UV-Vis Spectroscopy

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a stabilizing buffer (e.g., 0.01 M NaOH).

  • Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of the standard solutions at 252 nm.

  • Calibration Curve: Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the unknown sample at 252 nm and determine its concentration using the calibration curve.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the characterization of this compound and other diazeniumdiolates.[5][7]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent system for ESI-MS, such as a mixture of acetonitrile (B52724) and water, or methanol and water.[8] The concentration should be in the low µg/mL range.[8] To maintain stability, the solution can be made slightly basic.

  • Instrumentation: Introduce the sample solution into an ESI-mass spectrometer. The analysis can be performed in either positive or negative ion mode, though negative ion mode is often preferred for NONOates.[7]

  • Data Acquisition: Acquire the mass spectrum. The expected molecular ion for this compound will correspond to its molecular weight, with adducts (e.g., sodium) also potentially being observed.

  • Tandem MS (MS/MS): For structural confirmation, perform tandem mass spectrometry on the parent ion. Collision-induced dissociation will result in fragmentation of the molecule, which can provide further evidence of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound. Due to the instability of the compound in neutral solvents, deuterated basic solutions (e.g., D₂O with NaOD) should be used.

Quantification of Nitric Oxide Release

The amount and rate of nitric oxide released from this compound can be measured using several methods, with the Griess assay and chemiluminescence being the most common.

Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO release by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).

Experimental Protocol: Griess Assay for NO Quantification

  • Sample Preparation: Incubate a known concentration of this compound in a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for a specified time.

  • Griess Reagent Addition: Add Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the sample.[9][10]

  • Color Development: In the presence of nitrite, a pink to magenta azo dye will form.[11]

  • Spectrophotometric Measurement: Measure the absorbance of the solution at approximately 540 nm using a microplate reader or spectrophotometer.[9][10]

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. If nitrate is also expected, it must first be reduced to nitrite using nitrate reductase.[9]

Chemiluminescence

Chemiluminescence-based nitric oxide analyzers offer a highly sensitive and direct method for measuring NO gas.[12][13][14][15]

Experimental Protocol: Chemiluminescence Detection of NO

  • Instrument Setup: Use a nitric oxide analyzer that detects the chemiluminescence produced from the reaction of NO with ozone.[12][13][14][15]

  • Reaction Chamber: Introduce a solution of this compound in a physiological buffer into a sealed reaction chamber.

  • NO Detection: As this compound decomposes, the released NO gas is carried by an inert gas stream into the detector, where it reacts with ozone. The resulting light emission is proportional to the NO concentration.

  • Data Analysis: The instrument software records the NO concentration over time, allowing for the determination of the release kinetics.

Biological Signaling Pathway of Released Nitric Oxide

The nitric oxide released from this compound is a potent signaling molecule that plays a crucial role in various physiological processes. The primary downstream signaling pathway involves the activation of soluble guanylate cyclase (sGC).

NO Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (e.g., Smooth Muscle Cell) PROLI_NONOate This compound NO Nitric Oxide (NO) PROLI_NONOate->NO Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP Cyclic GMP (cGMP) sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Canonical nitric oxide signaling pathway.

Upon diffusing into target cells, NO binds to the heme prosthetic group of sGC, activating the enzyme. Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP subsequently activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a range of physiological responses, most notably smooth muscle relaxation and vasodilation.

Conclusion

This compound stands out as a powerful tool for researchers in the fields of pharmacology, physiology, and drug development due to its rapid and predictable release of nitric oxide. A thorough understanding of its chemical properties, synthesis, and handling, as well as the appropriate analytical techniques for its characterization and the quantification of its NO release, is essential for its effective and safe use in a laboratory setting. This guide provides the foundational knowledge and detailed protocols necessary for the successful application of this compound in scientific research.

References

An In-Depth Technical Guide to PROLI NONOate (CAS number 178948-42-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PROLI NONOate, with the CAS number 178948-42-0, is a potent and ultra-fast-acting nitric oxide (NO) donor. Its rapid, pH-dependent decomposition to release NO makes it an invaluable tool in cardiovascular research, studies of biofilm dispersal, and other biomedical applications where precise and transient NO delivery is required. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use, and an in-depth look at its mechanism of action through the nitric oxide-soluble guanylate cyclase-cyclic guanosine (B1672433) monophosphate (NO-sGC-cGMP) signaling pathway.

Chemical and Physical Properties

This compound is the disodium (B8443419) salt of 1-(hydroxy-NNO-azoxy)-L-proline. Its properties are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4][5]

PropertyValue
CAS Number 178948-42-0
Molecular Formula C₅H₇N₃Na₂O₄
Molecular Weight 219.11 g/mol
Appearance Crystalline solid
Purity ≥98%
Solubility Highly soluble in aqueous buffers (>100 mg/mL)
UV/Vis Maximum Absorbance (λmax) 252 nm in 0.01 M NaOH
Molar Extinction Coefficient (ε) 8,400 M⁻¹cm⁻¹ at 252 nm
Storage Store at -80°C for long-term stability (≥ 2 years)
Stability in Solution Stable in alkaline solutions (e.g., 0.01 M NaOH) at 0°C for up to 24 hours. Rapidly decomposes at physiological pH.

Nitric Oxide Release Kinetics

This compound is distinguished by its exceptionally rapid release of nitric oxide. This process is pH-dependent and follows first-order kinetics.

ParameterValueConditions
Half-life (t½) 1.8 secondspH 7.4, 37°C[1][2][6][7][8]
NO Moles Released 2 moles of NO per mole of this compound

The rapid release kinetics of this compound make it an ideal candidate for mimicking the transient, physiological bursts of NO observed in biological systems.[7]

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The primary mechanism of action for the nitric oxide released from this compound is the activation of the soluble guanylate cyclase (sGC) signaling pathway. This cascade plays a crucial role in numerous physiological processes, including vasodilation and inhibition of platelet aggregation.

NO-sGC-cGMP Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol (e.g., Smooth Muscle Cell) PROLI_NONOate This compound NO Nitric Oxide (NO) PROLI_NONOate->NO Spontaneous Decomposition (t½ = 1.8s) NO_diffusion sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme Moiety sGC_active sGC - Active sGC_inactive->sGC_active Conformational Change GTP GTP sGC_active->GTP Catalyzes cGMP cGMP GTP->cGMP PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG GMP 5'-GMP PDE->GMP Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Caption: The NO-sGC-cGMP signaling cascade initiated by this compound.

Experimental Protocols

Preparation of this compound Stock Solutions

Due to its rapid decomposition at neutral pH, this compound must be handled appropriately to ensure accurate experimental results.

Materials:

  • This compound solid

  • 0.01 M Sodium Hydroxide (NaOH), ice-cold

  • Inert gas (e.g., Nitrogen or Argon)

  • Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

  • Equilibrate the sealed vial of this compound to room temperature before opening to prevent condensation.

  • Under a stream of inert gas, weigh the desired amount of this compound.

  • Dissolve the solid in ice-cold 0.01 M NaOH to the desired stock concentration (e.g., 10 mM).

  • Keep the stock solution on ice at all times. Use the solution within a few hours of preparation for best results. Alkaline stock solutions can be stored at 0°C for up to 24 hours.[9]

Quantification of this compound Concentration

The concentration of the stock solution can be verified spectrophotometrically.

Procedure:

  • Dilute an aliquot of the stock solution in 0.01 M NaOH.

  • Measure the absorbance at 252 nm.

  • Calculate the concentration using the Beer-Lambert law (A = εbc), where ε = 8,400 M⁻¹cm⁻¹.[9]

Biofilm Dispersal Assay

This compound is effective at inducing the dispersal of bacterial biofilms.

Materials:

  • Mature bacterial biofilms (e.g., grown in 96-well plates for 24-48 hours)

  • This compound stock solution (10 mM in 0.01 M NaOH)

  • Phosphate-buffered saline (PBS) or appropriate buffer at pH 7.4

  • Crystal Violet (0.1%)

  • Ethanol (95%) or another suitable solvent

Procedure:

  • Gently wash the mature biofilms with PBS to remove planktonic cells.

  • Add fresh growth medium or buffer to the wells.

  • Add the this compound stock solution to achieve the desired final concentration (e.g., 40 µM). For the control, add an equivalent volume of 0.01 M NaOH.

  • Incubate for the desired period (e.g., 1 hour).

  • Quantify the remaining biofilm using a standard crystal violet staining protocol.

Biofilm Dispersal Workflow start Start biofilm_growth Grow Mature Biofilm (24-48h) start->biofilm_growth wash Wash to Remove Planktonic Cells biofilm_growth->wash treatment Add this compound (e.g., 40 µM) wash->treatment control Add Vehicle Control (NaOH) wash->control incubation Incubate (e.g., 1 hour) treatment->incubation control->incubation staining Crystal Violet Staining incubation->staining quantification Quantify Biofilm (Absorbance Reading) staining->quantification end End quantification->end

Caption: Experimental workflow for a biofilm dispersal assay using this compound.

Quantitative Data on Biofilm Dispersal:

Bacterial SpeciesThis compound ConcentrationExposure TimeBiofilm Reduction (%)Reference
Pseudomonas aeruginosa PAO140 µM1 hour~30%[10]
Mixed species from RO membrane40 µM1 hour10-46% (variable)[10]
MBR Biofilm80 µM1 hour daily for 85 days37.7% (protein), 66.7% (cells)[9]
Vasodilation Studies in Isolated Aortic Rings

The vasodilatory effects of this compound can be assessed ex vivo using isolated arterial rings.

Materials:

  • Aorta from a suitable animal model (e.g., rat)

  • Krebs-Henseleit buffer

  • Phenylephrine or other vasoconstrictor

  • Isolated organ bath system with force transducer

  • This compound stock solution

Procedure:

  • Isolate the thoracic aorta and cut it into rings (2-3 mm).

  • Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.

  • Allow the rings to equilibrate under a resting tension.

  • Induce submaximal contraction with a vasoconstrictor like phenylephrine.

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the relaxation response.

Vasodilation Assay Workflow start Start aorta_isolation Isolate and Prepare Aortic Rings start->aorta_isolation mounting Mount Rings in Organ Bath aorta_isolation->mounting equilibration Equilibrate under Resting Tension mounting->equilibration contraction Induce Contraction (e.g., Phenylephrine) equilibration->contraction treatment Add Cumulative Doses of this compound contraction->treatment record Record Relaxation Response treatment->record end End record->end

Caption: Workflow for assessing vasodilation using isolated aortic rings.

Qualitative Vasodilatory Effects: this compound is known to be a potent vasodilator due to its rapid and high-yield release of NO. While specific dose-response data for this compound is not readily available in the public domain, studies with other NONOates demonstrate a clear concentration-dependent relaxation of pre-contracted vascular smooth muscle. Given its ultra-fast NO release, the vasodilatory effect of this compound is expected to be rapid in onset and transient, mirroring its short half-life.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is a crystalline solid that is sensitive to moisture and air.[9] It is recommended to handle the solid compound in an inert atmosphere (e.g., a glove box) if possible.[9] Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a powerful research tool for investigating the biological roles of nitric oxide. Its well-defined chemical properties and ultra-fast, predictable NO release kinetics make it particularly suitable for studies requiring precise temporal control of NO delivery. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe use in a variety of research applications, from microbiology to cardiovascular physiology.

References

PROLI NONOate: An In-depth Technical Guide for Nitric Oxide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PROLI NONOate, a diazeniumdiolate-based nitric oxide (NO) donor. Due to its exceptionally rapid and predictable NO release, this compound serves as an invaluable tool in cardiovascular research, particularly in studies investigating the acute effects of NO on vascular tone and platelet function. This document outlines its chemical properties, experimental protocols, and its role in elucidating NO signaling pathways.

Core Concepts and Properties

This compound, with the formal name 1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt, is a water-soluble compound that belongs to the class of NONOates. These compounds are characterized by the [N(O)NO]⁻ functional group, which spontaneously decomposes under physiological conditions to release nitric oxide.

The defining characteristic of this compound is its extremely short half-life of approximately 1.8 seconds at 37°C and pH 7.4.[1][2] This rapid decomposition follows first-order kinetics and is pH-dependent, liberating two moles of NO per mole of the parent compound.[2] This property makes it an ideal choice for studies requiring a burst of localized NO, mimicking the pulsatile release of endogenous nitric oxide. Upon decomposition, this compound yields L-proline, a naturally occurring amino acid, and nitric oxide.[1]

Quantitative Data Summary

For ease of comparison and experimental design, the following tables summarize the key quantitative data for this compound.

PropertyValueReferences
Chemical Formula C₅H₇N₃O₄·2Na[2]
Molecular Weight 219.1 g/mol [2]
Half-life (t½) ~1.8 seconds (at 37°C, pH 7.4)[1][2]
NO Release 2 moles NO / mole of this compound[2]
Solubility >100 mg/mL in aqueous buffers[2]
UV Absorbance (λmax) 252 nm (in 0.01 M NaOH)[1]
Molar Extinction Coeff. 8,400 M⁻¹cm⁻¹[1]
Purity ≥98%[2]
Storage and StabilityConditionDurationReferences
Solid -80°C, under inert gas (e.g., nitrogen)≥ 2 years[2]
Alkaline Stock Solution 0.01 M NaOH at 0°CUp to 24 hours[1]

Experimental Protocols

Handling and Storage of this compound

This compound is a crystalline solid that is sensitive to moisture and air.[1] It is crucial to handle it in a dry environment, ideally within a glove box with an inert atmosphere. For long-term storage, it should be kept at -80°C under nitrogen.[1]

Preparation of a this compound Stock Solution

Due to its rapid decomposition at physiological pH, this compound should be prepared as a concentrated stock solution in an alkaline buffer, where it is more stable.[1]

Materials:

  • This compound solid

  • 0.01 M Sodium Hydroxide (NaOH), chilled to 0-4°C

  • Inert gas (e.g., nitrogen or argon)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Pre-chill the 0.01 M NaOH solution on ice.

  • Weigh the desired amount of this compound in a suitable container, minimizing exposure to air.

  • Under a stream of inert gas, add the chilled 0.01 M NaOH to the this compound solid to achieve the desired stock concentration (e.g., 10 mM).

  • Gently swirl to dissolve. The stock solution can be stored on ice for up to 24 hours.[1]

  • The concentration of the stock solution can be verified by measuring its absorbance at 252 nm using a UV-Vis spectrophotometer and the molar extinction coefficient of 8,400 M⁻¹cm⁻¹.[1]

Experimental Workflow for Solution Preparation and Use

G cluster_prep Stock Solution Preparation (Alkaline) cluster_exp Experimental Use (Physiological pH) weigh Weigh this compound dissolve Dissolve in cold 0.01 M NaOH weigh->dissolve store_stock Store on ice (≤ 24h) dissolve->store_stock dilute Dilute stock solution into experimental buffer (pH 7.4, 37°C) store_stock->dilute Initiate experiment release Rapid NO release (t½ ≈ 1.8s) dilute->release assay Perform assay (e.g., vasodilation, platelet aggregation) release->assay

Workflow for preparing and using this compound solutions.

Platelet Aggregation Inhibition Assay

This protocol describes how to assess the anti-platelet aggregation effect of this compound using light transmission aggregometry.

Materials:

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet aggregometer

  • This compound stock solution (e.g., 10 mM in 0.01 M NaOH)

  • Platelet agonist (e.g., ADP, collagen)

  • Saline or appropriate buffer

Procedure:

  • Prepare PRP and PPP from fresh whole blood.

  • Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add a known volume of PRP to the aggregometer cuvette and allow it to equilibrate at 37°C with stirring.

  • Add a small volume of the this compound stock solution to the PRP to achieve the desired final concentration. Due to its rapid half-life, the addition should be made immediately before the agonist.

  • Immediately after adding this compound, add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to induce aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The percentage inhibition of aggregation is calculated by comparing the maximal aggregation in the presence of this compound to the control (vehicle-treated) aggregation.

Aortic Ring Vasodilation Assay

This ex vivo protocol is used to determine the vasodilatory effect of this compound on isolated arterial rings.

Materials:

  • Thoracic aorta from a suitable animal model (e.g., rat)

  • Krebs-Henseleit solution

  • Wire myograph or organ bath system

  • Vasoconstrictor (e.g., phenylephrine (B352888), U46619)

  • This compound stock solution

Procedure:

  • Isolate the thoracic aorta and place it in cold Krebs-Henseleit solution.

  • Carefully clean the aorta of surrounding connective tissue and cut it into rings of 2-3 mm in width.

  • Mount the aortic rings in the wire myograph or organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate under a resting tension.

  • Induce a stable contraction in the aortic rings using a vasoconstrictor (e.g., phenylephrine to a final concentration of 1 µM).

  • Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.

  • Record the relaxation response at each concentration.

  • The vasodilation is typically expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Signaling Pathways

The primary signaling pathway activated by the NO released from this compound is the canonical NO/cGMP pathway.

G proli This compound no Nitric Oxide (NO) proli->no Spontaneous Decomposition sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg Activates pde Phosphodiesterases (PDEs) cgmp->pde Hydrolysis vasodilation Vasodilation (Smooth Muscle Relaxation) pkg->vasodilation platelet Inhibition of Platelet Aggregation pkg->platelet gmp GMP pde->gmp

The NO/cGMP signaling pathway activated by this compound.

  • NO Release: this compound rapidly decomposes to release nitric oxide (NO).

  • sGC Activation: NO diffuses into target cells, such as vascular smooth muscle cells and platelets, and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

  • cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Downstream Effects: cGMP acts as a second messenger and activates protein kinase G (PKG).

    • In Vascular Smooth Muscle: PKG activation leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation.

    • In Platelets: PKG activation inhibits calcium mobilization and integrin activation, leading to a reduction in platelet aggregation and adhesion.

  • Signal Termination: The signal is terminated by the hydrolysis of cGMP to GMP by phosphodiesterases (PDEs).

Applications in Drug Development and Research

This compound's rapid NO-releasing properties make it a valuable tool for:

  • Studying the kinetics of NO signaling: Its fast onset and short duration of action allow for precise temporal control of NO delivery, enabling researchers to study the immediate cellular responses to NO.

  • Investigating endothelium-dependent and -independent vasodilation: By directly delivering NO to smooth muscle, it can be used to bypass the endothelial production of NO and study the downstream signaling events.

  • Screening for compounds that modulate the NO/cGMP pathway: It can be used as a positive control for sGC activation and cGMP production.

  • Preclinical studies of thrombosis and vasospasm: While its short half-life presents challenges for systemic drug delivery, it has been used in animal models to study the localized effects of NO on thrombus formation and vascular tone. For example, studies have shown that local delivery of this compound can reduce platelet deposition in vascular grafts.[3] Furthermore, in vitro studies have demonstrated that NO released from this compound can alter the structure of fibrin (B1330869) clots, suggesting a role in modulating thrombus stability.[1][2]

References

PROLI NONOate: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PROLI NONOate, an ultra-fast-releasing nitric oxide (NO) donor. It is intended for researchers, scientists, and professionals in drug development who are utilizing or considering the use of this compound in their work. This document covers the core chemical and physical properties of this compound, its mechanism of spontaneous NO donation, and detailed experimental protocols for its preparation, handling, and application in biological systems. Furthermore, it elucidates the primary signaling pathway activated by this compound-derived NO and provides a typical experimental workflow. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction to this compound

This compound, formally known as 1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt, is a member of the diazeniumdiolate (NONOate) class of nitric oxide donors.[1] Its distinguishing characteristic is its extremely rapid and spontaneous release of nitric oxide in aqueous solutions under physiological conditions.[2][3] This property makes it an invaluable tool for studying the acute effects of NO in various biological systems. Unlike many other NO donors, the decomposition of this compound is a first-order process that does not require enzymatic activation, providing a predictable and quantifiable flux of NO.[4]

Core Properties and Data

The utility of this compound as a research tool is defined by its specific chemical and kinetic properties. These are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
Formal Name 1-(hydroxy-NNO-azoxy)-L-proline, disodium salt[1]
CAS Number 178948-42-0[1]
Molecular Formula C₅H₇N₃O₄ · 2Na[1]
Formula Weight 219.1 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility >100 mg/mL in aqueous buffers[5]
UV Maximum (λmax) 252 nm (in 0.01 M NaOH)[1]
Molar Extinction Coefficient (ε) 8,400 M⁻¹cm⁻¹ (at 252 nm)[4]
Table 2: Nitric Oxide Release Characteristics of this compound
ParameterValueConditionsReference
Half-life (t½) 1.8 seconds37°C, pH 7.4[2][3]
NO Moles Released per Mole of Parent Compound 2pH 7.4[2][3]
Decomposition Kinetics First-orderpH-dependent[4]
Decomposition Products L-Proline, Nitric OxideAqueous buffer[4]

Mechanism of Spontaneous NO Donation

The spontaneous release of nitric oxide from this compound is initiated by protonation upon dissolution in a neutral or acidic aqueous environment. The compound is stable in alkaline solutions (e.g., 0.01 M NaOH) but rapidly decomposes at physiological pH (7.4).[4] This decomposition follows first-order kinetics, meaning the rate of NO release is directly proportional to the concentration of the this compound.[4]

G This compound Decomposition Pathway PROLI_NONOate This compound (Stable in alkaline solution) Protonation Protonation (H⁺) at physiological pH PROLI_NONOate->Protonation Dissolution in neutral/acidic buffer Decomposition Spontaneous Decomposition Protonation->Decomposition NO 2 Nitric Oxide (NO) Decomposition->NO L_Proline L-Proline Decomposition->L_Proline

Caption: Decomposition pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the preparation, use, and analysis of this compound in a laboratory setting.

Safe Handling and Storage

This compound is sensitive to moisture and air.[4] Adherence to proper handling and storage procedures is critical to maintain its integrity and ensure user safety.

  • Storage: Store the solid compound at -80°C under an inert atmosphere (e.g., nitrogen or argon).[1] Under these conditions, it is stable for at least two years.[1]

  • Handling: Whenever possible, handle the solid compound in a glove box with an inert atmosphere.[4] If a glove box is not available, work quickly and minimize exposure to air. Keep the vial tightly sealed until use.[4]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and gloves.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for chemical waste.[6]

Preparation of this compound Stock Solution

Due to its rapid decomposition at neutral pH, this compound should be prepared as a concentrated stock solution in an alkaline buffer, where it remains stable.

  • Prepare a 0.01 M NaOH solution: Dissolve 0.4 g of NaOH in 1 L of deionized water. Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Weighing this compound: Weigh the desired amount of solid this compound.

  • Dissolution: Dissolve the weighed this compound in the degassed 0.01 M NaOH solution to the desired stock concentration (e.g., 10 mg/mL).[7]

  • Concentration Verification (Optional but Recommended): The concentration of the stock solution can be verified spectrophotometrically. Dilute an aliquot of the stock solution in 0.01 M NaOH and measure the absorbance at 252 nm. Use the molar extinction coefficient (ε = 8,400 M⁻¹cm⁻¹) to calculate the precise concentration using the Beer-Lambert law (A = εcl).[4]

  • Storage of Stock Solution: The alkaline stock solution is stable for up to 24 hours when stored at 0-4°C.[4] For longer-term storage, it is recommended to prepare fresh solutions.

Quantification of Nitric Oxide Release

The Griess assay is a colorimetric method that indirectly measures NO release by quantifying its stable oxidation product, nitrite (B80452) (NO₂⁻).

  • Initiate NO Release: Add a known volume of the this compound stock solution to a physiological buffer (e.g., PBS, pH 7.4) at 37°C to initiate NO release.

  • Sample Collection: At desired time points, collect aliquots of the reaction mixture.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Assay Procedure:

    • Pipette 50 µL of your sample into a 96-well plate.

    • Add 50 µL of Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared using known concentrations of sodium nitrite.

For real-time monitoring of NO release, an NO-selective electrochemical sensor is the preferred method.

  • Electrode Calibration: Calibrate the NO-selective electrode according to the manufacturer's instructions, typically using a standard solution of an S-nitrosothiol (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or by the decomposition of a known concentration of a NONOate with a well-defined NO yield.

  • Experimental Setup: Place the calibrated electrode in a thermostatted reaction vessel containing the desired buffer (e.g., PBS, pH 7.4) at 37°C with constant stirring.

  • Initiate and Measure: Once a stable baseline is established, inject a small volume of the this compound stock solution into the buffer. The electrode will record the change in current, which is proportional to the NO concentration, in real-time.

In Vitro Cell Culture Protocol
  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Preparation of Treatment Medium: Prepare the final concentration of this compound by diluting the alkaline stock solution directly into the pre-warmed cell culture medium (pH ~7.4). Prepare this solution immediately before adding it to the cells due to the rapid decomposition of this compound.

  • Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Control Groups: Include appropriate controls, such as vehicle control (cell culture medium with an equivalent volume of 0.01 M NaOH) and a control with the decomposition product (L-proline) to ensure that the observed effects are due to NO and not the parent compound or its byproducts.

  • Incubation: Incubate the cells for the desired period. Given the short half-life of this compound, the primary NO burst occurs within seconds of application.

  • Downstream Assays: Following treatment, perform downstream analyses such as cytotoxicity assays (e.g., MTT, LDH), gene expression analysis, or protein analysis.

Vasodilation Assay (Isolated Artery)
  • Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

  • Pre-constriction: After an equilibration period, pre-constrict the arterial rings with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619) to achieve a stable submaximal contraction.

  • This compound Application: Add cumulative concentrations of this compound (prepared by diluting the stock solution into the buffer) to the organ bath.

  • Measurement: Record the changes in isometric tension to assess vasodilation. Relaxation is typically expressed as a percentage of the pre-constriction tension.

Signaling Pathways and Experimental Workflow

NO-sGC-cGMP Signaling Pathway

The primary signaling mechanism of nitric oxide in many physiological processes, including vasodilation, is the activation of soluble guanylate cyclase (sGC).

G NO-sGC-cGMP Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PROLI_NONOate This compound NO Nitric Oxide (NO) PROLI_NONOate->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response Phosphorylates downstream targets G Experimental Workflow for this compound In Vitro Studies Start Start Prepare_Stock Prepare Alkaline This compound Stock (0.01 M NaOH) Start->Prepare_Stock Culture_Cells Culture Cells to Desired Confluency Start->Culture_Cells Prepare_Treatment Prepare Treatment Medium (Dilute stock in culture medium immediately before use) Prepare_Stock->Prepare_Treatment Culture_Cells->Prepare_Treatment Treat_Cells Treat Cells with This compound Prepare_Treatment->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Collect_Samples Collect Samples (e.g., cell lysates, supernatant) Incubate->Collect_Samples Analyze Perform Downstream Analysis (e.g., Western Blot, RT-qPCR, Cytotoxicity Assay) Collect_Samples->Analyze End End Analyze->End

References

An In-depth Technical Guide to Diazeniumdiolates (NONOates) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diazeniumdiolates (NONOates)

Diazeniumdiolates, commonly known as NONOates, are a class of chemical compounds characterized by the functional group [R¹R²N-N(O)=NO]⁻.[1][2] These compounds are among the most widely studied nitric oxide (NO) donors due to their unique ability to spontaneously release NO under predictable, first-order kinetics.[1][3] This property makes them invaluable tools in biomedical research for investigating the multifaceted roles of NO in physiology and pathology.

Nitric oxide is a critical signaling molecule involved in numerous biological processes, including vasodilation, neurotransmission, and the immune response.[1][2] However, its gaseous nature and short half-life make direct administration challenging. NONOates serve as reliable prodrugs, storing NO in a stable solid form and releasing it in a controlled manner upon dissolution in aqueous solutions under physiological conditions (pH 7.4, 37°C).[1][3] The rate of NO release is dictated by the chemical structure of the parent amine, as well as the pH and temperature of the environment, with half-lives ranging from a mere 1.8 seconds for PROLI NONOate to 56 hours for DETA NONOate.[1][2] This wide range of decomposition rates allows researchers to mimic both the transient, low-level NO production by endothelial and neuronal NO synthases (eNOS/nNOS) and the sustained, high-output generation by inducible NO synthase (iNOS).[1]

Core Chemistry and Mechanism of Action

Synthesis Overview

The general synthesis of NONOates involves the reaction of a primary or secondary amine with nitric oxide gas, typically under high pressure (e.g., 5 atm) and in the presence of a base like sodium methoxide (B1231860).[4] The base facilitates the deprotonation of the amine, enhancing its nucleophilic attack on the NO molecule. The resulting diazeniumdiolate anion is stabilized by a cation, often from the base or a protonated unreacted amine.

Mechanism of Nitric Oxide Release

NONOates are solid compounds that are generally stable when stored under anhydrous conditions.[1] Their stability significantly decreases in aqueous solutions, particularly at acidic or neutral pH. The release of NO is initiated by protonation of the diazeniumdiolate functional group.[1][3] This leads to a decomposition cascade that liberates up to two molecules of NO for every mole of the parent NONOate, regenerating the original amine with no other significant metabolites.[1][4]

The decomposition follows first-order kinetics, meaning the rate of NO release is directly proportional to the concentration of the NONOate.[1] This predictable behavior is a key advantage over other classes of NO donors, which may require enzymatic activation or redox reactions.[1]

G cluster_synthesis Synthesis cluster_release NO Release Mechanism Amine Amine Reaction High Pressure Alkaline Conditions Amine->Reaction NO_gas NO Gas NO_gas->Reaction Base Base Base->Reaction NONOate_solid Stable NONOate (Solid Crystal) Reaction->NONOate_solid NONOate_aq NONOate in Aqueous Solution NONOate_solid->NONOate_aq Dissolution Decomposition Spontaneous Decomposition NONOate_aq->Decomposition Proton H⁺ (from buffer, pH 7.4) Proton->Decomposition NO_release 2x NO Molecules Decomposition->NO_release Amine_regen Regenerated Amine Decomposition->Amine_regen

Figure 1: General synthesis and nitric oxide release mechanism of NONOates.

Quantitative Data of Common NONOates

The selection of a specific NONOate for an experiment is primarily driven by its half-life, which determines the duration and concentration profile of NO release. The following table summarizes the key quantitative characteristics of several commonly used NONOates.

NONOateMolecular FormulaMolecular Weight ( g/mol )Half-life (t½) at 37°C, pH 7.4Moles of NO Released per Mole of Compound
This compound C₅H₁₀N₃O₂Na167.14~1.8 seconds2
DEA NONOate C₄H₁₀N₃O₂Na155.13~2 minutes1.5
MAHMA NONOate C₈H₂₁N₄O₂219.28~1 minute2
PAPA NONOate C₅H₁₄N₄O₂178.20~15 minutes2
Spermine (SPER) NONOate C₁₀H₂₈N₆O₂292.38~39 minutes2
DPTA NONOate C₄H₁₃N₅O₂179.18~3 hours2
DETA NONOate C₄H₁₃N₅O₂179.18~20 hours2

(Data compiled from multiple sources, including[1][5][6])

Key Signaling Pathway: The NO/sGC/cGMP Cascade

The primary signaling pathway activated by NO released from NONOates is the soluble guanylate cyclase (sGC) pathway. This cascade is fundamental to many of the physiological effects of NO.

  • Activation of sGC: NO, being a small, lipophilic molecule, readily diffuses across cell membranes. In the cytoplasm, it binds to the heme iron atom of soluble guanylate cyclase (sGC), causing a conformational change that activates the enzyme.

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine 3',5'-monophosphate (cGMP).

  • Downstream Effectors: cGMP acts as a second messenger, primarily activating cGMP-dependent protein kinase (PKG). PKG then phosphorylates various downstream target proteins, leading to a cellular response. Other effectors of cGMP include cyclic nucleotide-gated (CNG) ion channels and phosphodiesterases (PDEs), which can modulate the signal.

This pathway is critical in smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.

G cluster_pathway NO/sGC/cGMP Signaling Pathway NONOate NONOate NO Nitric Oxide (NO) NONOate->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by Downstream Downstream Targets PKG->Downstream Phosphorylates Response Cellular Response (e.g., Vasodilation) Downstream->Response GMP GMP PDEs->GMP

Figure 2: The canonical nitric oxide signaling pathway via soluble guanylate cyclase.

Experimental Protocols

General Synthesis of a NONOate (e.g., DEA NONOate)

This protocol describes a general method for synthesizing diethylamine (B46881) NONOate (DEA NONOate). Caution: This procedure involves high-pressure gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.

Materials:

  • Diethylamine (anhydrous)

  • Sodium methoxide (NaOMe)

  • Anhydrous diethyl ether

  • Nitric oxide (NO) gas (high purity)

  • High-pressure reaction vessel (Parr reactor or similar)

  • Schlenk line and inert gas (Argon or Nitrogen)

Methodology:

  • Preparation: Under an inert atmosphere (e.g., argon), prepare a solution of diethylamine in anhydrous diethyl ether in the high-pressure reaction vessel.

  • Addition of Base: Cool the solution in an ice bath and slowly add a stoichiometric equivalent of sodium methoxide.

  • Reaction with NO: Seal the reaction vessel, purge with NO gas to remove residual air, and then pressurize with NO gas to approximately 5 atmospheres.

  • Incubation: Stir the reaction mixture at room temperature for 12-24 hours. The pressure will decrease as the NO gas is consumed.

  • Isolation: Carefully vent the excess NO gas from the vessel. The solid DEA NONOate product will precipitate from the solution.

  • Purification: Collect the precipitate by filtration under an inert atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove unreacted starting materials.

  • Drying and Storage: Dry the crystalline product under vacuum. Store the final product at -80°C under an inert atmosphere, protected from light and moisture.

Quantification of NO Release: The Griess Assay

The Griess assay is a colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻).

Materials:

  • Griess Reagent: A solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NED) in an acidic buffer.

  • Sodium nitrite (NaNO₂) standard solution (e.g., 100 µM).

  • Sample solutions (e.g., cell culture supernatant after treatment with a NONOate).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 540 nm.

Methodology:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0, 1, 2.5, 5, 10, 25, 50, 100 µM) by serially diluting the 100 µM stock solution in the same buffer or medium as your samples.

  • Sample Plating: Pipette 50 µL of each standard and sample solution into separate wells of the 96-well plate.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop.

  • Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the absorbance of the standards versus their known concentrations to create a standard curve. Use the equation of the linear regression from the standard curve to calculate the nitrite concentration in the unknown samples.

Quantification of NO Release: Oxyhemoglobin Assay

This assay directly measures NO by its rapid reaction with oxyhemoglobin (OxyHb), which oxidizes it to methemoglobin (MetHb).

Materials:

  • Hemoglobin (from bovine or human source).

  • Sodium dithionite (B78146).

  • Phosphate-buffered saline (PBS), pH 7.4, deoxygenated.

  • Spectrophotometer.

Methodology:

  • OxyHb Preparation: Dissolve hemoglobin in deoxygenated PBS. Remove any existing MetHb by adding a small amount of sodium dithionite, then remove the dithionite by passing the solution through a desalting column, eluting with fresh deoxygenated PBS. The resulting bright red OxyHb solution should be kept on ice.

  • Baseline Measurement: In a cuvette, add the OxyHb solution and record the baseline absorbance spectrum, noting the peak at 415 nm.

  • Reaction Initiation: Add a known volume of the NONOate solution to the cuvette to initiate NO release.

  • Monitoring: Immediately monitor the change in absorbance over time. The reaction of NO with OxyHb to form MetHb results in a decrease in absorbance at 415 nm and an increase at 401 nm.

  • Calculation: The concentration of NO released can be calculated from the change in absorbance using the Beer-Lambert law and the known extinction coefficients for OxyHb and MetHb. The amount of MetHb formed is stoichiometric to the amount of NO scavenged.

Typical Experimental Workflow

Investigating the biological effects of NONOates typically follows a standardized workflow, particularly in cell culture-based assays. The goal is to expose a biological system to a controlled flux of NO and measure a specific outcome.

G cluster_workflow Typical Cell Culture Experimental Workflow cluster_analysis Analysis Options Start Start Seed Seed Cells (e.g., 96-well plate) Start->Seed Incubate1 Incubate (24h) Allow Adherence Seed->Incubate1 Treat Treat Cells: Dilute NONOate in media to desired concentration Incubate1->Treat Prepare Prepare NONOate Stock Solution (e.g., in 10mM NaOH) Prepare->Treat Incubate2 Incubate (Time course based on NONOate half-life) Treat->Incubate2 Endpoint Endpoint Analysis Incubate2->Endpoint Viability Cell Viability Assay (e.g., MTT, LDH) Endpoint->Viability NO_Measure NO Measurement (Griess Assay on supernatant) Endpoint->NO_Measure Protein Protein/Gene Expression (Western Blot, qPCR) Endpoint->Protein End End Viability->End NO_Measure->End Protein->End

Figure 3: A logical workflow for assessing the effects of NONOates on cultured cells.

References

PROLI NONOate: A Technical Guide to Its Molar Equivalent of Nitric Oxide and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROLI NONOate (1-hydroxy-NNO-azoxy-L-proline, disodium (B8443419) salt) is a potent and ultra-fast-acting nitric oxide (NO) donor belonging to the class of compounds known as diazeniumdiolates (NONOates). Its rapid and predictable release of nitric oxide makes it an invaluable tool in biomedical research for investigating the diverse physiological and pathophysiological roles of NO. This technical guide provides an in-depth overview of this compound, focusing on its nitric oxide molar equivalent, physicochemical properties, experimental protocols for its use, and its role in cellular signaling pathways.

Physicochemical Properties and Nitric Oxide Release

This compound is a crystalline solid that is highly soluble in aqueous buffers.[1] Its key characteristic is the spontaneous, pH-dependent dissociation to release nitric oxide.[2][3]

Quantitative Data Summary

The quantitative data pertaining to this compound's nitric oxide release and other relevant properties are summarized in the table below for easy reference and comparison.

PropertyValueConditionsCitations
Molar Equivalent of NO 2 moles of NO per mole of this compoundPhysiological pH[1][2][3]
Half-life (t½) 1.8 seconds37°C, pH 7.4[1][2][3]
Molecular Formula C₅H₇N₃O₄ · 2Na-[1]
Formula Weight 219.1 g/mol -[1]
UV Absorbance (λmax) 252 nmAqueous solution[1]
Extinction Coefficient (ε) 8,400 M⁻¹ cm⁻¹Aqueous solution
Solubility >100 mg/mLAqueous buffers[1]
Appearance Crystalline solid-[1]
CAS Number 178948-42-0-[1]

Experimental Protocols

Accurate and reproducible experimental results with this compound necessitate strict adherence to proper handling, storage, and measurement protocols.

Synthesis of this compound

The synthesis of this compound involves the reaction of the secondary amine, L-proline, with nitric oxide gas under basic conditions. A general procedure for the synthesis of NONOates is as follows: the parent amine is dissolved in a suitable solvent, such as methanol, in the presence of a base like sodium methoxide. This solution is then exposed to high-pressure nitric oxide gas. The resulting diazeniumdiolate is then precipitated and purified. For the specific, detailed synthesis protocol for this compound, readers are directed to the seminal publication by Saavedra, J.E., et al. (1996) in the Journal of Medicinal Chemistry.[1]

Handling and Storage

This compound is sensitive to moisture and air.[4] Therefore, proper handling and storage are crucial to maintain its stability and efficacy.

  • Long-term Storage: For long-term storage, this compound should be kept in a sealed vial under an inert atmosphere (e.g., nitrogen or argon) at -80°C.[4] Under these conditions, it is stable for at least one year.[4]

  • Handling: It is recommended to handle this compound in a glove box with an inert atmosphere to prevent degradation from exposure to air and moisture.[4]

  • Stock Solution Preparation: this compound is stable in alkaline solutions.[4] A stock solution can be prepared by dissolving the solid compound in 0.01 M NaOH. This alkaline stock solution can be stored at 0°C for up to 24 hours.[4]

Measurement of Nitric Oxide Release

The release of nitric oxide from this compound can be initiated and measured using the following protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 0.01 M NaOH. The concentration can be confirmed by measuring its UV absorbance at 252 nm (ε = 8,400 M⁻¹ cm⁻¹).[4]

    • Prepare a phosphate (B84403) buffer (e.g., 0.1 M) at the desired pH (typically pH 7.4 for physiological studies).

  • Initiation of NO Release:

    • To initiate the release of nitric oxide, add a small aliquot of the alkaline this compound stock solution to an excess of the pH 7.4 buffer at 37°C.[4] The rapid change in pH will trigger the spontaneous decomposition of this compound and the release of NO.

  • Quantification of NO Release (Griess Assay):

    • The amount of nitric oxide released can be quantified by measuring the accumulation of its stable breakdown product, nitrite (B80452), in the buffer using the Griess assay.

    • Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Solution A consists of sulfanilamide (B372717) in an acidic solution, and Solution B is N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

    • Assay Procedure:

      • At various time points after initiating NO release, collect aliquots of the reaction mixture.

      • Add Solution A to the sample and incubate for 5-10 minutes at room temperature, protected from light.

      • Add Solution B and incubate for another 5-10 minutes at room temperature, protected from light.

      • Measure the absorbance of the resulting azo dye at approximately 540 nm using a spectrophotometer.

      • The concentration of nitrite in the samples can be determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathways and Visualization

The primary and most well-characterized signaling pathway activated by nitric oxide is the soluble guanylyl cyclase (sGC) pathway.

NO-sGC-cGMP Signaling Pathway

Nitric oxide released from this compound readily diffuses across cell membranes and binds to the heme moiety of soluble guanylyl cyclase. This binding activates sGC, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of downstream effectors, most notably cGMP-dependent protein kinase (PKG). Activated PKG phosphorylates a variety of target proteins, leading to a cascade of cellular responses, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROLI_NONOate This compound NO Nitric Oxide (NO) PROLI_NONOate->NO Spontaneous Dissociation (2 NO) sGC_inactive Soluble Guanylyl Cyclase (sGC) - Inactive sGC_active sGC - Active sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (PKG) - Inactive cGMP->PKG_inactive Binds to Regulatory Domain PKG_active PKG - Active PKG_inactive->PKG_active Activation Cellular_Response Cellular Response (e.g., Vasodilation) PKG_active->Cellular_Response Phosphorylates Target Proteins NO->sGC_inactive Binds to Heme Iron

Caption: The NO-sGC-cGMP signaling pathway initiated by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for preparing a this compound solution and initiating the controlled release of nitric oxide for experimental use.

Experimental_Workflow start Start: Solid this compound (Stored at -80°C under N2) dissolve Dissolve in 0.01 M NaOH to create stable stock solution start->dissolve store_stock Store stock solution at 0°C (stable for up to 24h) dissolve->store_stock initiate_release Add aliquot of stock solution to excess buffer store_stock->initiate_release prepare_buffer Prepare physiological buffer (e.g., 0.1 M Phosphate, pH 7.4, 37°C) prepare_buffer->initiate_release no_release Rapid NO Release (t½ = 1.8 seconds) initiate_release->no_release experiment Perform Experiment (e.g., cell culture treatment) no_release->experiment measurement Measure NO/Nitrite (e.g., Griess Assay) no_release->measurement

Caption: Workflow for this compound solution preparation and NO release.

Conclusion

This compound stands out as a critical research tool due to its well-defined stoichiometry of nitric oxide release and its exceptionally short half-life. This allows for the precise and transient delivery of NO, enabling researchers to dissect the rapid signaling events mediated by this gaseous messenger. The information and protocols provided in this guide are intended to facilitate the effective and safe use of this compound in a research setting, ultimately contributing to a deeper understanding of the multifaceted roles of nitric oxide in health and disease.

References

pH-Dependent Nitric Oxide Release from PROLI NONOate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical properties, pH-dependent nitric oxide (NO) release kinetics, and biological signaling pathways associated with PROLI NONOate. Detailed experimental protocols for the synthesis, characterization, and quantification of NO release from this important diazeniumdiolate are presented. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug development, and biomedical research who are interested in utilizing this compound as a controlled source of nitric oxide.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The transient nature and high reactivity of NO necessitate the use of donor compounds, known as NO-donors, to study its effects in a controlled manner. Diazeniumdiolates, or NONOates, are a class of NO-donors that spontaneously release nitric oxide under physiological conditions without the need for enzymatic activation.

This compound (1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a well-characterized diazeniumdiolate that is particularly valuable for its rapid and pH-dependent release of NO. Its predictable decomposition kinetics make it an excellent tool for investigating the acute effects of NO in biological systems. This guide will detail the fundamental chemistry of this compound, its mechanism of NO release, and the primary signaling cascades it activates.

Chemical Properties and pH-Dependent NO Release

This compound is a water-soluble crystalline solid that is stable in alkaline solutions.[1] However, upon exposure to protons (i.e., in neutral or acidic aqueous solutions), it undergoes a first-order decomposition to release two moles of nitric oxide per mole of the parent compound.[2][3] This pH-dependent decomposition is the cornerstone of its utility as a controllable NO donor.

The rate of NO release is inversely proportional to the pH of the solution. In highly alkaline environments (e.g., pH 10-12), this compound exhibits significant stability, allowing for the preparation of stock solutions. As the pH decreases towards physiological (pH 7.4) and acidic ranges, the rate of decomposition and subsequent NO release increases dramatically. At a physiological pH of 7.4 and a temperature of 37°C, this compound has a very short half-life of approximately 1.8 seconds.[2][3][4] This rapid release profile is ideal for applications requiring a bolus delivery of NO.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₅H₇N₃O₄·2Na[3]
Molecular Weight219.1 g/mol [3]
AppearanceCrystalline solid[3]
Solubility>100 mg/mL in aqueous buffers[3]
UV Absorbance (λmax)252 nm[3]
Molar Extinction Coefficient (ε)8,400 M⁻¹cm⁻¹ at 252 nm[3]

Table 2: pH-Dependent Release Characteristics of this compound at 37°C

pHHalf-life (t½)Moles of NO Released per Mole of this compoundReference(s)
> 10Stable-[1]
7.4~1.8 seconds2[2][3][4]
Acidic (<7)Very Rapid2[2]

Experimental Protocols

Synthesis of this compound

The synthesis of diazeniumdiolates, including this compound, generally involves the reaction of a secondary amine with nitric oxide gas under high pressure in the presence of a strong base.[5][6]

Materials:

  • L-proline

  • Sodium methoxide (B1231860) (NaOMe)

  • Methanol (B129727) (anhydrous)

  • Diethyl ether (anhydrous)

  • Nitric oxide (NO) gas (high purity)

  • High-pressure reaction vessel (Parr reactor or similar)

  • Schlenk line and inert gas (argon or nitrogen)

Protocol:

  • Under an inert atmosphere, dissolve L-proline in anhydrous methanol.

  • Add an equimolar amount of sodium methoxide in methanol to the L-proline solution to form the sodium salt of proline.

  • Transfer the solution to a high-pressure reaction vessel.

  • Cool the vessel and purge thoroughly with inert gas to remove all oxygen.

  • Pressurize the vessel with high-purity nitric oxide gas (typically 40-60 psi).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the uptake of NO gas.

  • After the reaction is complete (typically several hours to overnight), slowly and carefully vent the excess NO gas into a proper scrubbing solution (e.g., potassium permanganate).

  • The resulting solid precipitate is the disodium salt of this compound.

  • Collect the precipitate by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

  • Store the final product at -80°C under an inert atmosphere.

Caution: This synthesis involves high-pressure gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Quantification of Nitric Oxide Release using the Griess Assay

The Griess assay is a colorimetric method for the indirect quantification of NO through the measurement of its stable breakdown product, nitrite (B80452) (NO₂⁻).[7][8]

Materials:

  • Griess Reagent:

    • Solution A: Sulfanilamide in phosphoric acid

    • Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water

  • Sodium nitrite (NaNO₂) standard solutions

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Protocol:

  • Preparation of Nitrite Standard Curve:

    • Prepare a stock solution of sodium nitrite (e.g., 1 M) in deionized water.

    • Perform serial dilutions to create a standard curve ranging from approximately 1 µM to 100 µM in PBS.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high pH buffer (e.g., 10 mM NaOH) to prevent premature decomposition.

    • To initiate NO release, dilute the this compound stock solution into PBS (pH 7.4) at 37°C to the desired final concentration.

  • Griess Reaction:

    • To 100 µL of each standard and sample in a 96-well plate, add 50 µL of Solution A (sulfanilamide).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B (NED) to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A pink to magenta color will develop.

  • Measurement:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (PBS) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

Chemiluminescence Detection of Nitric Oxide

Chemiluminescence is a highly sensitive and direct method for the real-time detection of NO gas.[9][10][11] The technique is based on the reaction of NO with ozone (O₃) to produce an excited state of nitrogen dioxide (NO₂*), which emits light upon returning to its ground state. The intensity of the emitted light is directly proportional to the NO concentration.

Experimental Setup:

  • A chemiluminescence nitric oxide analyzer.

  • A reaction vessel (purge vessel) to contain the this compound solution.

  • An inert gas supply (e.g., nitrogen or argon) to carry the released NO from the reaction vessel to the analyzer.

  • A data acquisition system.

Protocol:

  • Prepare a solution of this compound in a high pH buffer.

  • Calibrate the chemiluminescence analyzer according to the manufacturer's instructions using a certified NO gas standard.

  • Add a known volume of buffer (e.g., PBS, pH 7.4) at 37°C to the reaction vessel and purge with an inert gas to establish a stable baseline.

  • Inject a small volume of the this compound stock solution into the reaction vessel to initiate NO release.

  • The released NO gas is carried by the inert gas stream into the chemiluminescence analyzer.

  • Record the chemiluminescence signal over time to obtain a real-time profile of NO release.

  • The concentration of NO can be quantified by comparing the signal to the calibration curve.

Electron Paramagnetic Resonance (EPR) Spectroscopy for NO Detection

EPR (also known as Electron Spin Resonance, ESR) spectroscopy is a technique that can detect molecules with unpaired electrons, such as nitric oxide. Due to the short lifetime of NO in biological systems, spin trapping is typically employed.[12][13] This involves reacting NO with a spin trap to form a more stable radical adduct that can be detected by EPR.

Materials:

  • EPR spectrometer

  • Spin trap, such as an iron-dithiocarbamate complex (e.g., Fe²⁺(DETC)₂ or Fe²⁺(MGD)₂)

  • This compound solution

  • Appropriate buffer (e.g., PBS, pH 7.4)

Protocol:

  • Prepare the spin trap solution according to established protocols.

  • In an EPR-compatible sample tube, combine the spin trap solution with the buffer at 37°C.

  • Initiate the reaction by adding the this compound solution to the tube.

  • Quickly place the sample tube into the EPR spectrometer.

  • Record the EPR spectrum. The formation of the NO-spin trap adduct will result in a characteristic EPR signal (e.g., a triplet for the NO-Fe²⁺(DETC)₂ adduct).

  • The intensity of the EPR signal is proportional to the concentration of the trapped NO. Quantification can be achieved by comparison with a standard of a stable radical of known concentration.

Biological Signaling Pathways of Nitric Oxide

The nitric oxide released from this compound can initiate several key signaling cascades within cells. The two major pathways are the soluble guanylate cyclase (sGC) pathway and S-nitrosylation.

Soluble Guanylate Cyclase (sGC) Pathway

This is the canonical signaling pathway for nitric oxide.

  • NO Diffusion: Being a small, lipophilic molecule, NO readily diffuses across cell membranes.

  • sGC Activation: In the cytoplasm, NO binds to the heme-iron center of the enzyme soluble guanylate cyclase (sGC).

  • cGMP Production: This binding activates sGC, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Downstream Effects: cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation (vasodilation).

sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Targets Downstream Targets PKG->Targets Phosphorylates Response Physiological Response (e.g., Vasodilation) Targets->Response

Caption: The soluble guanylate cyclase (sGC) signaling pathway activated by nitric oxide.

S-Nitrosylation

S-nitrosylation is a post-translational modification where a nitroso group is covalently attached to the thiol side chain of a cysteine residue in a protein. This modification can alter the protein's function, stability, or localization.

  • NO Radical Interaction: Nitric oxide, or a related reactive nitrogen species, reacts with a cysteine thiol.

  • S-Nitrosothiol Formation: This reaction forms an S-nitrosothiol (SNO).

  • Functional Alteration: The formation of the SNO can activate or inhibit the protein's activity, leading to a change in cellular signaling.

SNitrosylation_Pathway NO Nitric Oxide (NO) or RNS Protein Protein with Cysteine-SH NO->Protein SNO_Protein S-Nitrosylated Protein (SNO) Protein->SNO_Protein Reacts with Function Altered Protein Function SNO_Protein->Function

Caption: The process of S-nitrosylation of a protein by nitric oxide.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for studying the effects of NO released from this compound.

Experimental_Workflow cluster_quant Quantification Methods Preparation Prepare this compound Stock Solution (High pH) Initiation Dilute into Physiological Buffer (pH 7.4, 37°C) to Initiate NO Release Preparation->Initiation Quantification Quantify NO Release Initiation->Quantification Biological_Assay Apply to Biological System (Cells, Tissues, etc.) Initiation->Biological_Assay Griess Griess Assay Chemi Chemiluminescence EPR EPR Spectroscopy Analysis Analyze Biological Response Biological_Assay->Analysis

Caption: A generalized experimental workflow for using this compound.

Conclusion

This compound is a powerful tool for the controlled delivery of nitric oxide in experimental settings. Its well-defined, pH-dependent decomposition kinetics and rapid release profile make it particularly suitable for studying the acute biological effects of NO. This technical guide has provided a comprehensive overview of its properties, detailed experimental protocols for its use and analysis, and a summary of its primary signaling mechanisms. By understanding these core principles, researchers can effectively harness the capabilities of this compound to advance our knowledge of nitric oxide's role in health and disease.

References

PROLI NONOate in Aqueous Buffers: A Technical Guide to Solubility, Handling, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility, handling, and biological signaling pathways of PROLI NONOate, a critical tool in nitric oxide (NO) research. This document is intended to serve as a core resource for researchers in pharmacology, cell biology, and drug development.

Quantitative Solubility and Physicochemical Properties

This compound is characterized by its high solubility in aqueous solutions, a critical feature for its application in biological experiments. The compound is a crystalline solid and is supplied as a disodium (B8443419) salt.[1][2] Below is a summary of its key physicochemical and solubility data.

ParameterValueReference(s)
Chemical Name 1-(hydroxy-NNO-azoxy)-L-proline, disodium salt[1][2]
Molecular Formula C₅H₇N₃O₄ · 2Na[1][2]
Formula Weight 219.1 g/mol [1][2]
Purity ≥98%[1][2]
Appearance Crystalline solid[1][2]
UV Maximum (λmax) 252 nm in aqueous solution[1][3][4]
Molar Extinction Coefficient (ε) 8,400 M⁻¹ cm⁻¹ at 252 nm[5]
Solubility in Aqueous Buffers >100 mg/mL[1][3][4]
Half-life (t₁/₂) at 37°C, pH 7.4 1.8 seconds[3][6]
NO Release Stoichiometry 2 moles of NO per mole of parent compound[3][6]

Experimental Protocols

Preparation of a this compound Stock Solution

Due to its rapid decomposition at physiological pH, this compound is typically prepared as a concentrated stock solution in a high pH buffer, where it exhibits greater stability. This stock solution is then diluted into the desired experimental buffer immediately before use to initiate nitric oxide release.

Materials:

  • This compound crystalline solid

  • 0.01 M Sodium Hydroxide (NaOH), chilled on ice

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Pre-cool Solutions: Place the 0.01 M NaOH solution on ice to ensure it is cold. This will maximize the stability of the this compound stock solution.

  • Weighing this compound: Due to its sensitivity to moisture and air, it is recommended to handle the crystalline solid in a glove box with an inert atmosphere if available.[5] If not, weigh the desired amount of this compound quickly and accurately.

  • Dissolution: Dissolve the weighed this compound in the chilled 0.01 M NaOH to achieve the desired stock concentration (e.g., 10 mM). Vortex gently to ensure complete dissolution.

  • Storage of Stock Solution: Alkaline solutions of this compound can be stored at 0°C for up to 24 hours.[5] For longer-term storage, it is recommended to prepare fresh solutions. The solid compound should be stored at -80°C under an inert gas.[5]

Quantification of this compound Concentration using UV-Vis Spectrophotometry

The concentration of the this compound stock solution can be verified by measuring its absorbance at 252 nm.

Materials:

  • This compound stock solution (in 0.01 M NaOH)

  • 0.01 M NaOH (for blank)

  • UV-compatible cuvettes or microplate

  • UV-Vis spectrophotometer

Procedure:

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 252 nm.

  • Blanking: Use 0.01 M NaOH as the blank to zero the spectrophotometer.

  • Sample Measurement: Dilute the this compound stock solution in 0.01 M NaOH to a concentration that will give an absorbance reading within the linear range of the instrument.

  • Concentration Calculation: Use the Beer-Lambert law to calculate the concentration:

    • A = εbc

    • Where:

      • A is the absorbance at 252 nm

      • ε is the molar extinction coefficient (8,400 M⁻¹ cm⁻¹)[5]

      • b is the path length of the cuvette (typically 1 cm)

      • c is the concentration in Molarity (M)

Initiation of Nitric Oxide Release

To initiate the release of nitric oxide for an experiment, the alkaline stock solution of this compound is added to an excess of the desired aqueous buffer at a physiological pH (e.g., pH 7.0-7.4).[5] The rapid change in pH will cause the spontaneous decomposition of this compound, leading to the release of NO.

Example:

To achieve a final concentration of 100 µM this compound in a cell culture experiment with 1 mL of media:

  • Prepare a 10 mM stock solution of this compound in 0.01 M NaOH.

  • Add 10 µL of the 10 mM stock solution to 990 µL of the cell culture medium (pH ~7.4).

  • Mix gently by swirling. The this compound will rapidly decompose, releasing NO into the medium.

Signaling Pathways and Mechanisms of Action

The primary biological effect of this compound is mediated by the release of nitric oxide. NO is a highly reactive gaseous signaling molecule that plays a crucial role in various physiological and pathophysiological processes.

Canonical NO/sGC/cGMP Signaling Pathway

The most well-characterized signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC).[7][8][9]

NO_sGC_cGMP_Pathway PROLI_NONOate This compound NO Nitric Oxide (NO) PROLI_NONOate->NO Spontaneous Decomposition (pH 7.4) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme Moiety sGC_active sGC - Active sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Phosphorylates Target Proteins

Caption: Canonical Nitric Oxide Signaling Pathway.

Upon release, nitric oxide diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC), leading to a conformational change that activates the enzyme.[7][8] Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10] cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets to elicit physiological responses such as smooth muscle relaxation and vasodilation.[9][10]

Interaction with JNK and NF-κB Signaling Pathways

Beyond the canonical sGC/cGMP pathway, nitric oxide can also modulate other critical signaling cascades, including the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways. The effects of NO on these pathways are often context-dependent, varying with cell type and the local concentration of NO.

JNK Pathway Inhibition:

In some cellular contexts, nitric oxide donors have been shown to inhibit the JNK signaling pathway, which is often associated with apoptosis and inflammatory responses.

NO_JNK_Pathway Stress_Signal Cellular Stress (e.g., Arsenic) JNK_Pathway JNK Pathway Activation Stress_Signal->JNK_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis PROLI_NONOate This compound NO Nitric Oxide (NO) PROLI_NONOate->NO NO->JNK_Pathway Inhibits

Caption: NO-Mediated Inhibition of the JNK Pathway.

NF-κB Pathway Inhibition:

Nitric oxide can also interfere with the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival. In certain cancer models, NO donors have been shown to inhibit NF-κB activation, which can sensitize cancer cells to apoptosis.[11][12][13]

NO_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Nuclear Translocation and Activation IkB_Degradation->NFkB_Activation Gene_Expression Pro-survival and Inflammatory Gene Expression NFkB_Activation->Gene_Expression PROLI_NONOate This compound NO Nitric Oxide (NO) PROLI_NONOate->NO NO->IKK Inhibits

Caption: NO-Mediated Inhibition of the NF-κB Pathway.

Conclusion

This compound is a valuable research tool due to its high aqueous solubility and rapid, predictable release of nitric oxide under physiological conditions. Understanding its solubility characteristics, proper handling procedures, and the key signaling pathways it modulates is essential for its effective use in experimental settings. This guide provides a foundational understanding for researchers and professionals working with this important nitric oxide donor.

References

An In-Depth Technical Guide to the Storage and Handling of PROLI NONOate Powder

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: PROLI NONOate (1-hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a diazeniumdiolate-based compound renowned in biomedical research as an ultrafast nitric oxide (NO) donor.[1][2] It spontaneously dissociates under physiological conditions to release two moles of NO per mole of the parent compound, with a half-life of approximately 1.8 seconds at 37°C and pH 7.4.[1][2][3] This rapid release kinetic makes it an invaluable tool for studying the immediate cellular effects of NO signaling. This guide provides a comprehensive overview of the critical technical aspects of storing and handling this compound powder to ensure its stability, proper use in experimental settings, and the safety of laboratory personnel.

Physicochemical and Stability Data

Proper handling and experimental design begin with a thorough understanding of the compound's properties and stability profile. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 178948-42-0 [1][4][5]
Formal Name 1-(hydroxy-NNO-azoxy)-L-proline, disodium salt [1][5]
Molecular Formula C₅H₇N₃O₄ • 2Na [1][5]
Formula Weight 219.1 g/mol [1][5]
Appearance A crystalline solid [1][5]
Purity ≥98% [1][5]
Solubility >100 mg/mL in aqueous buffers [1][3][5]
UV Absorbance (λmax) 252 nm [1][5][6]

| Molar Extinction (ε) | 8,400 M⁻¹cm⁻¹ (in aqueous solution) |[6] |

Table 2: Storage and Stability of this compound

Condition Recommendation Stability Reference
Solid Powder (Long-term) Store at -80°C, sealed under an inert atmosphere (e.g., Nitrogen). ≥ 2 years [1][6]
Shipping Shipped on dry ice. N/A [1][5]
Alkaline Stock Solution 0.01 M NaOH at 0°C. Stable for up to 24 hours. [6]
Aqueous Solution (pH 7.4) Not recommended for storage. Prepare fresh and use immediately. Half-life of 1.8 seconds at 37°C. [1][2][6]

| Sensitivities | The crystalline solid is sensitive to moisture and air, which can cause discoloration. | N/A |[6] |

Safety and Handling Precautions

While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), standard laboratory precautions for handling chemical compounds should always be followed.[4]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere Handling: this compound powder is sensitive to air and moisture.[6] For long-term viability and to prevent degradation, it is highly recommended to handle the solid compound inside a glove box with an inert atmosphere.[6]

  • Ventilation: Handle in a well-ventilated area.

  • First Aid: In case of contact, supply fresh air for inhalation, rinse opened eyes with water, and consult a doctor if symptoms persist.[4] The product is generally not an irritant.[4]

  • Fire Safety: Use fire-fighting measures suitable for the surrounding environment.[4]

  • Usage Restriction: This product is intended for research use only and is not for human or veterinary use.[1]

Mechanism of Nitric Oxide Release

The utility of this compound as an NO donor stems from its predictable, pH-dependent decomposition. Diazeniumdiolates are stable in alkaline conditions but rapidly dissociate upon protonation.[2][6] When an alkaline stock solution of this compound is introduced into a neutral pH buffer (pH 7.0-7.4), the compound spontaneously undergoes a first-order dissociation to release two molecules of nitric oxide and the parent amine, L-proline.[1][6]

G cluster_0 Stable State (Alkaline) cluster_1 Decomposition (Neutral pH) Stable This compound in 0.01 M NaOH Trigger Addition of H+ (e.g., pH 7.4 Buffer) Stable->Trigger t½ = 1.8s @ 37°C Proline L-Proline NO 2 Nitric Oxide (NO) Trigger->Proline Trigger->NO

Figure 1. pH-triggered decomposition of this compound.

Experimental Protocols

Adherence to precise protocols is essential for achieving reproducible results. The following sections detail the standard procedures for preparing and using this compound in a research setting.

Preparation of a Stable Stock Solution

Alkaline solutions of this compound are very stable and serve as the basis for experimental use.[6]

  • Environment: If possible, perform the initial weighing and handling of the solid powder in a glove box under an inert atmosphere to minimize exposure to air and moisture.[6]

  • Solvent Preparation: Prepare a fresh solution of 0.01 M sodium hydroxide (B78521) (NaOH) in high-purity, deionized water.

  • Dissolution: Carefully weigh the desired amount of this compound powder and dissolve it in the 0.01 M NaOH solution. The compound is highly soluble in aqueous solutions (>100 mg/mL).[1]

  • Storage: Store the resulting alkaline stock solution on ice (0°C). This solution is stable for up to 24 hours.[6]

Quantification of Stock Solution via UV Spectrophotometry

To ensure accurate dosing, the concentration of the prepared stock solution can be verified using its characteristic UV absorbance.[6]

  • Dilution: Prepare an accurate dilution of the alkaline stock solution in 0.01 M NaOH to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Measurement: Measure the absorbance of the diluted sample at 252 nm using 0.01 M NaOH as a blank.[6]

  • Calculation: Use the Beer-Lambert law (A = εbc) to calculate the precise concentration.

    • A = Absorbance at 252 nm

    • ε = Molar extinction coefficient (8,400 M⁻¹cm⁻¹)[6]

    • b = Path length of the cuvette (typically 1 cm)

    • c = Concentration (in M)

Initiating Nitric Oxide Release for Experiments

The release of NO is triggered by lowering the pH.[6]

  • Buffer Preparation: Prepare the desired experimental buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4). Ensure the buffer volume is in large excess compared to the volume of the alkaline stock solution to be added.

  • Initiation: To start the experiment, add a small, precise volume of the cold, alkaline this compound stock solution to the pre-warmed (e.g., 37°C) experimental buffer.

  • Immediate Use: The NO release will begin instantaneously, with a half-life of 1.8 seconds at 37°C.[1] The solution must be used immediately in the experimental system (e.g., cell culture, isolated organ bath).

G A Weigh this compound (Inert Atmosphere) B Dissolve in Cold 0.01 M NaOH A->B Step 1 C Verify Concentration (UV Spec @ 252 nm) B->C Step 2 (QC) D Add Stock to Excess Neutral Buffer (pH 7.4) C->D Step 3 E Immediate Use in Experiment D->E Initiates NO Release

Figure 2. Standard experimental workflow for this compound.

Biological Signaling Pathway of Released Nitric Oxide

Once released, NO acts as a potent signaling molecule that diffuses across cell membranes.[7][8] One of its most well-characterized pathways involves the activation of soluble guanylate cyclase (sGC).[7]

  • Activation of sGC: NO binds to the heme moiety of sGC, causing a conformational change that activates the enzyme.[7]

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8]

  • Downstream Effects: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase G (PKG).[7][8] PKG then phosphorylates various downstream targets, leading to diverse physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.[7][9]

G cluster_0 Extracellular cluster_1 Intracellular PROLI_NONOate This compound (at physiological pH) NO Nitric Oxide (NO) PROLI_NONOate->NO Spontaneous Decomposition sGC_inactive sGC (Inactive) NO->sGC_inactive Diffuses into cell sGC_active sGC (Active) sGC_inactive->sGC_active Activates cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG_active PKG (Active) cGMP->PKG_active Activates PKG_inactive PKG (Inactive) PKG_inactive->PKG_active Effect Physiological Effects (e.g., Smooth Muscle Relaxation) PKG_active->Effect Phosphorylates Targets

Figure 3. The canonical NO/sGC/cGMP signaling pathway.

References

The Evolving Landscape of Nitric Oxide Donors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Principles, Experimental Evaluation, and Therapeutic Potential of Nitric Oxide-Releasing Compounds for Researchers, Scientists, and Drug Development Professionals.

Nitric oxide (NO), a fleeting yet pivotal signaling molecule, orchestrates a vast array of physiological and pathophysiological processes, from vasodilation and neurotransmission to immune responses and host defense. Its therapeutic potential is vast, yet its gaseous nature and short half-life present significant challenges for direct administration. This has spurred the development of a diverse arsenal (B13267) of nitric oxide donors—molecules engineered to release NO in a controlled manner. This technical guide provides a comprehensive overview of the fundamental principles of using NO donors, detailing their classification, mechanisms of action, and the experimental protocols essential for their evaluation.

Classification and Mechanisms of Nitric Oxide Release

NO donors are broadly categorized based on their mechanism of NO release, which can be spontaneous, require enzymatic activity, or be triggered by external stimuli like light. Understanding these distinctions is critical for selecting the appropriate donor for a specific research application or therapeutic strategy.

Spontaneous NO Donors: These compounds release NO under physiological conditions (pH 7.4, 37°C) without the need for enzymatic conversion.

  • Diazeniumdiolates (NONOates): This versatile class of compounds is characterized by the [N(O)NO]⁻ functional group. Their rate of NO release is primarily dependent on temperature, pH, and the chemical nature of the parent amine.[1][2] This predictable, first-order kinetic release makes them valuable tools in experimental settings.[2]

  • S-Nitrosothiols (RSNOs): These donors, such as S-nitrosoglutathione (GSNO) and S-nitroso-N-acetylpenicillamine (SNAP), release NO, particularly in the presence of trace metal ions like copper.[3] Their stability and NO release kinetics can be influenced by light and the presence of thiols.[3][4]

Enzymatically Activated NO Donors: This group requires metabolic conversion to release NO.

  • Organic Nitrates: A long-standing class of cardiovascular drugs, including glyceryl trinitrate (GTN), isosorbide (B1672297) dinitrate (ISDN), and isosorbide mononitrate (ISMN), undergo enzymatic biotransformation to release NO.[5]

  • Furoxans: These heterocyclic compounds require thiol-dependent enzymatic activity to liberate NO.

Photo-activated NO Donors: These compounds offer precise spatiotemporal control over NO release, as they remain stable until irradiated with light of a specific wavelength. This class of donors is particularly useful for targeted delivery and mechanistic studies.

Hybrid NO Donors: This innovative approach involves covalently linking an NO-releasing moiety to an existing drug molecule. The goal is to create a synergistic therapeutic effect, combining the pharmacological action of the parent drug with the beneficial effects of NO.

Quantitative Properties of Common Nitric Oxide Donors

The selection of an NO donor for a specific application hinges on its quantitative release profile. Key parameters include the half-life (t½) of the donor, the rate of NO release, and the effective concentration required to elicit a biological response. The following tables summarize these properties for several commonly used NO donors.

NO Donor Class Half-life (t½) at 37°C, pH 7.4 Notes on NO Release
DEA/NO Diazeniumdiolate~2-4 minutes[1][6]Rapid, spontaneous release.
SPER/NO Diazeniumdiolate~37-39 minutes[1][6]Slower, more sustained release compared to DEA/NO.
PAPA/NO Diazeniumdiolate~15 minutesIntermediate release rate.
PROLI/NO Diazeniumdiolate~1.8 secondsVery rapid release.
SNAP S-Nitrosothiol~4-5 hoursRelease is catalyzed by light, thiols, and metal ions.
GSNO S-NitrosothiolVariable, dependent on conditionsEndogenous RSNO; release influenced by enzymes and light.
Sodium Nitroprusside (SNP) Metal NitrosylStable in the darkRequires light or reducing agents for NO release.[3]
Glyceryl Trinitrate (GTN) Organic NitrateN/A (Enzymatic)Requires enzymatic bioactivation.
NO Donor Typical Effective Concentration Range (in vitro) Biological Context
DEA/NO 0.05 µM - 5 µM[1]Used for rapid, high-concentration NO effects.
SPER/NO 0.05 µM - 5 µM[1]Suitable for studies requiring sustained NO release.
SNAP 1 µM - 750 µM[1]Wide range, dependent on the presence of co-factors.
GSNO 1 µM - 500 µMPhysiological concentrations are typically in the low µM range.
Sodium Nitroprusside (SNP) 100 µM - 300 µM[4]Used in both research and clinical settings for vasodilation.

Signaling Pathways of Nitric Oxide

NO exerts its biological effects through two primary signaling pathways: the canonical cGMP-dependent pathway and the cGMP-independent pathway, which primarily involves post-translational modifications of proteins.

cGMP-Dependent Signaling

The most well-characterized signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC).

cGMP-Dependent Signaling Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme Moiety sGC_active sGC (Active) sGC_inactive->sGC_active Conformational Change cGMP Cyclic GMP (cGMP) sGC_active->cGMP Catalyzes Conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Targets (e.g., VASP, MLC Phosphatase) PKG->Downstream Phosphorylates Response Physiological Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) Downstream->Response

NO activates sGC, leading to cGMP production and downstream physiological effects.
cGMP-Independent Signaling: S-Nitrosylation

A major cGMP-independent mechanism is the covalent modification of cysteine residues in proteins, a process known as S-nitrosylation. This reversible modification can alter protein function, localization, and stability.

S-Nitrosylation Pathway NO_donor NO Donor NO Nitric Oxide (NO) NO_donor->NO Releases Protein_SH Protein-SH (Cysteine Thiol) NO->Protein_SH Reacts with Protein_SNO Protein-SNO (S-Nitrosylated Protein) Protein_SH->Protein_SNO S-Nitrosylation Protein_SNO->Protein_SH Denitrosylation Function Altered Protein Function (Activity, Stability, Localization) Protein_SNO->Function Denitrosylase Denitrosylases (e.g., GSNOR, Thioredoxin) Denitrosylase->Protein_SNO Catalyzes

NO can directly modify proteins through S-nitrosylation, altering their function.

Experimental Protocols for the Evaluation of Nitric Oxide Donors

A critical aspect of working with NO donors is the ability to accurately quantify their NO release and assess their biological effects. The following section provides detailed methodologies for key experiments.

Preclinical Evaluation Workflow for a Novel NO Donor

The development of a new NO donor follows a structured preclinical evaluation process to characterize its properties and assess its therapeutic potential.

Preclinical_NO_Donor_Evaluation_Workflow Synthesis Chemical Synthesis & Characterization InVitro_Release In Vitro NO Release Kinetics (e.g., Griess, Chemiluminescence) Synthesis->InVitro_Release Characterize Cell_Free Cell-Free Assays (e.g., sGC activation) InVitro_Release->Cell_Free Assess Bioactivity Cell_Culture Cell Culture Models (Cytotoxicity, Efficacy) Cell_Free->Cell_Culture Evaluate Cellular Effects Mechanism Mechanism of Action Studies (cGMP, S-Nitrosylation) Cell_Culture->Mechanism Investigate Pathway InVivo In Vivo Animal Models (Pharmacokinetics, Efficacy, Safety) Mechanism->InVivo Validate in vivo

A generalized workflow for the preclinical evaluation of a novel NO donor.
Quantification of Nitric Oxide Release

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in aqueous solutions.

Materials:

  • Griess Reagent:

  • Sodium nitrite (NaNO₂) standard (1 mM stock solution).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 540 nm.

Protocol:

  • Standard Curve Preparation:

    • Prepare a series of nitrite standards (e.g., 0, 1, 2.5, 5, 10, 25, 50, 100 µM) by diluting the 1 mM NaNO₂ stock solution in the same buffer as your samples.

    • Add 50 µL of each standard to duplicate wells of a 96-well plate.

  • Sample Preparation:

    • Collect 50 µL of the sample supernatant (e.g., from cell culture treated with an NO donor) and add it to duplicate wells.

  • Griess Reaction:

    • Add 50 µL of Solution A to all standard and sample wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Chemiluminescence is a highly sensitive and specific method for the real-time detection of NO gas. The principle involves the reaction of NO with ozone (O₃) to produce an excited state of nitrogen dioxide (NO₂*), which then emits light as it returns to its ground state. The intensity of the emitted light is directly proportional to the NO concentration.

Materials:

  • Nitric Oxide Analyzer (NOA) with a chemiluminescence detector.

  • Ozone generator (often integrated into the NOA).

  • Reaction chamber/purge vessel.

  • Inert gas supply (e.g., nitrogen or argon).

  • Calibrating NO gas standard of known concentration.

Protocol:

  • Instrument Setup and Calibration:

    • Turn on the NOA, ozone generator, and inert gas supply, allowing the instrument to warm up and stabilize according to the manufacturer's instructions.

    • Calibrate the instrument using a certified NO gas standard of a known concentration.

  • Sample Preparation and Measurement:

    • Prepare the NO donor solution in a suitable buffer within the reaction chamber.

    • Continuously purge the headspace of the reaction chamber with an inert gas to carry the released NO to the detector.

    • Initiate data acquisition to record the chemiluminescence signal over time.

  • Data Analysis:

    • The software accompanying the NOA will typically convert the chemiluminescence signal into real-time NO concentration based on the calibration.

    • The resulting data provides a kinetic profile of NO release from the donor.

Assessment of Downstream Signaling

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cGMP levels.

Materials:

  • Commercially available cGMP ELISA kit.

  • Cell lysis buffer (often provided in the kit).

  • 96-well plate pre-coated with an anti-IgG antibody.

  • Microplate reader.

Protocol:

  • Sample Preparation:

    • Culture cells to the desired density and treat with the NO donor for the specified time.

    • Lyse the cells using the provided lysis buffer and collect the cell lysate.

  • ELISA Procedure (follow kit-specific instructions):

    • Add standards and samples to the wells of the pre-coated plate.

    • Add a fixed amount of HRP-conjugated cGMP and a specific anti-cGMP antibody to each well. This initiates a competition between the cGMP in the sample and the HRP-conjugated cGMP for binding to the antibody.

    • Incubate the plate to allow for the binding reaction to reach equilibrium.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) that reacts with the HRP to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • The absorbance is inversely proportional to the concentration of cGMP in the sample.

    • Generate a standard curve using the absorbance values of the known cGMP standards.

    • Determine the cGMP concentration in the samples from the standard curve.

The biotin-switch assay is a widely used method to detect S-nitrosylated proteins. It involves a three-step process: blocking free thiols, selectively reducing S-nitrosothiols, and then labeling the newly formed free thiols with a biotin (B1667282) tag.

Materials:

  • Blocking buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7) with 2.5% SDS and 20 mM methyl methanethiosulfonate (B1239399) (MMTS).

  • Reducing buffer: HEN buffer with 1% SDS and sodium ascorbate (B8700270).

  • Labeling reagent: Biotin-HPDP.

  • Streptavidin-agarose beads.

  • Western blotting reagents.

Protocol:

  • Protein Extraction and Blocking:

    • Lyse cells or tissues in HEN buffer containing a protease inhibitor cocktail.

    • Add the blocking buffer to the protein lysate and incubate to block all free cysteine residues.

  • Acetone (B3395972) Precipitation:

    • Precipitate the proteins with cold acetone to remove excess MMTS.

  • Reduction and Biotinylation:

    • Resuspend the protein pellet in reducing buffer containing sodium ascorbate to selectively reduce the S-nitrosothiol bonds to free thiols.

    • Add the biotin-HPDP labeling reagent to covalently attach a biotin tag to the newly formed free thiols.

  • Affinity Purification of Biotinylated Proteins:

    • Incubate the biotinylated protein sample with streptavidin-agarose beads to capture the S-nitrosylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the captured proteins from the beads.

    • Analyze the eluted proteins by Western blotting using an antibody specific to the protein of interest or by mass spectrometry for proteomic identification of S-nitrosylated proteins.

Conclusion

The field of nitric oxide research continues to expand, with NO donors playing an indispensable role in unraveling the complex biology of this multifaceted signaling molecule. A thorough understanding of the chemical properties, release kinetics, and mechanisms of action of different NO donors is paramount for their effective use in research and for the rational design of novel NO-based therapeutics. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of NO donors, from their initial characterization to the elucidation of their effects on cellular signaling pathways. As our knowledge of NO biology deepens, the continued development and rigorous evaluation of sophisticated NO donor systems will undoubtedly pave the way for new and innovative therapeutic interventions for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Use of PROLI NONOate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROLI NONOate (1-(Hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a valuable tool in cell biology research as a rapid-releasing nitric oxide (NO) donor.[1][2][3][4][5][6][7] As a member of the diazeniumdiolate (NONOate) class of compounds, it spontaneously dissociates in aqueous solutions to release two moles of nitric oxide per mole of the parent compound.[1][2][4][5][6][7] Its defining characteristic is its extremely short half-life of approximately 1.8 seconds at 37°C and pH 7.4, making it an ideal choice for studies requiring a rapid, bolus delivery of NO.[1][2][4][5][6][7][8]

These application notes provide a comprehensive guide for the use of this compound in cell culture, including its mechanism of action, protocols for its application, and methods for assessing its biological effects.

Product Information

Chemical and Physical Properties
PropertyValue
Chemical Name 1-(Hydroxy-NNO-azoxy)-L-proline, disodium salt
Molecular Formula C₅H₇N₃O₄ · 2Na
Molecular Weight 219.1 g/mol
Purity ≥98%
Appearance Crystalline solid
Solubility Highly soluble in aqueous buffers (>100 mg/mL)[1][2][4][5][6]
Storage Store at -80°C[1][2][5][7]
Stability Stable for at least 2 years when stored properly[1][5][7]
Nitric Oxide Release Profile
ParameterValue
Half-life (t½) ~1.8 seconds (at 37°C, pH 7.4)[1][2][4][5][6][7][8]
NO Release Stoichiometry 2 moles of NO per mole of this compound[1][2][4][5][6][7]

Mechanism of Action: The cGMP Signaling Pathway

Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes.[9] One of its primary mechanisms of action is the activation of soluble guanylate cyclase (sGC). Upon diffusing into the cell, NO binds to the heme moiety of sGC, inducing a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors, leading to various cellular responses such as smooth muscle relaxation (vasodilation), neurotransmission, and inhibition of platelet aggregation.[9]

Nitric_Oxide_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROLI_NONOate This compound NO Nitric Oxide (NO) PROLI_NONOate->NO Spontaneous Dissociation (t½ ≈ 1.8s) sGC_inactive sGC (inactive) NO->sGC_inactive Binds to Heme Group sGC_active sGC (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates Target Proteins

Figure 1: Nitric Oxide Signaling Pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Due to its rapid decomposition at physiological pH, it is crucial to prepare a concentrated stock solution of this compound in a basic buffer and store it on ice until use.

Materials:

  • This compound powder

  • Sterile 0.01 M NaOH solution

  • Sterile microcentrifuge tubes

  • Ice

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions, dissolve the this compound powder in ice-cold 0.01 M NaOH to a desired stock concentration (e.g., 10 mM or 100 mM).

  • Gently vortex to ensure complete dissolution.

  • Keep the stock solution on ice at all times to minimize degradation.

  • Prepare fresh stock solution for each experiment. Do not store the basic stock solution for more than a few hours on ice.

Treatment of Cells with this compound

The final working concentration of this compound will depend on the cell type and the specific biological question being investigated. A concentration range of 1 µM to 100 µM is a reasonable starting point for most cell lines.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Prepare_Stock Prepare fresh this compound stock solution in 0.01 M NaOH Dilute_Stock Dilute stock solution directly into pre-warmed cell culture medium to the final desired concentration. Prepare_Stock->Dilute_Stock Incubate_Cells Incubate cells for the desired time period. Dilute_Stock->Incubate_Cells Viability_Assay Cell Viability Assay (e.g., MTT) Incubate_Cells->Viability_Assay NO_Measurement Nitric Oxide Measurement (e.g., Griess Assay) Incubate_Cells->NO_Measurement Other_Assays Other Functional Assays Incubate_Cells->Other_Assays

Figure 2: General experimental workflow.

Materials:

  • Cultured cells in appropriate multi-well plates

  • Complete cell culture medium, pre-warmed to 37°C

  • This compound stock solution (from Protocol 1)

Procedure:

  • Culture cells to the desired confluency.

  • Just before treatment, calculate the volume of the this compound stock solution needed to achieve the final desired concentration in the cell culture medium.

  • Directly add the calculated volume of the stock solution to the pre-warmed cell culture medium in each well.

  • Gently swirl the plate to ensure even distribution of the compound.

  • Due to the rapid release of NO, the biological effects may be observed over a short or long incubation period, depending on the downstream signaling events.

  • Incubate the cells for the desired period (e.g., minutes to hours) before proceeding to downstream analysis.

Assessment of Cell Viability using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Following treatment with this compound, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well.

  • Gently mix the contents of the wells to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Measurement of Nitric Oxide Production using the Griess Assay

The Griess assay is a common method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.[1]

Materials:

  • Cell culture supernatant from this compound-treated cells

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

  • Sodium nitrite (NaNO₂) standard solutions (for generating a standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a series of sodium nitrite standard solutions of known concentrations in the same cell culture medium as the samples.

  • In a 96-well plate, add 50 µL of each standard or cell culture supernatant sample to individual wells.

  • Add 50 µL of Griess Reagent to each well.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for this compound and suggested starting concentrations for cell culture experiments.

ParameterValue/RangeReference
Half-life (t½) at 37°C, pH 7.4 ~1.8 seconds[1][2][4][5][6][7][8]
NO Moles Released per Mole of this compound 2[1][2][4][5][6][7]
Suggested Starting Concentration Range 1 µM - 100 µMBased on general NONOate usage
Example Concentration (Biofilm Dispersal) 40 µM[11]
MTT Assay: MTT Concentration 0.5 mg/mL (final)[10]
Griess Assay: Absorbance Wavelength 540 nm[9]

Troubleshooting

  • Low or no effect observed:

    • This compound degradation: Ensure the stock solution is prepared fresh in ice-cold 0.01 M NaOH and used immediately.

    • Insufficient concentration: Increase the concentration of this compound.

    • Cell type insensitivity: The specific cell line may be less responsive to NO.

  • High variability in results:

    • Uneven distribution: Ensure thorough but gentle mixing after adding this compound to the culture medium.

    • Inconsistent timing: Due to the rapid NO release, precise timing of treatment and subsequent assays is critical.

  • Interference with assays:

    • Phenol (B47542) red: The phenol red in some culture media can interfere with colorimetric assays. Consider using phenol red-free medium for the Griess and MTT assays.

Safety Precautions

  • Handle this compound powder in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

By following these application notes and protocols, researchers can effectively utilize this compound as a rapid nitric oxide donor to investigate the diverse roles of NO in various cellular processes.

References

Application Notes and Protocols for In Vivo Delivery of PROLI NONOate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROLI NONOate is a diazeniumdiolate-based nitric oxide (NO) donor renowned for its rapid and predictable release of NO. With a half-life of approximately 1.8 seconds at 37°C and pH 7.4, it serves as an invaluable tool for investigating the physiological and pathophysiological roles of NO in vivo.[1] This document provides detailed application notes and protocols for the in vivo delivery of this compound, intended to guide researchers in pharmacology, physiology, and drug development.

Chemical Properties and Handling

This compound (1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a crystalline solid that is highly soluble in aqueous buffers.[2] It is crucial to handle the compound with care, as it is sensitive to moisture and air. For long-term storage, it should be kept at -80°C under an inert atmosphere (e.g., nitrogen).[2]

Alkaline solutions of this compound (e.g., in 0.01 M NaOH) are stable for up to 24 hours at 0°C.[2] The release of NO is initiated upon dilution into a buffer at physiological pH (7.0-7.4).[2] Each mole of this compound liberates two moles of NO.[1]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from in vivo and in vitro studies involving this compound and other relevant NONOates.

Table 1: In Vivo Administration of NONOates

Animal ModelNONOate CompoundAdministration RouteDosage/Infusion RateKey FindingsReference
SheepThis compoundIntravenous infusion24 nmol/kg/minRelieved pulmonary hypertension[2]
RatMAHMA NONOateIntravenous infusion3-30 nmol/kg/minInhibited platelet aggregation[3]
RatMAHMA NONOateIntravenous infusion0.3-10 nmol/kg/minReduced systemic arterial pressure[3]

Table 2: In Vitro Application of this compound

SystemThis compound ConcentrationKey FindingsReference
Laboratory-scale reverse osmosis system40 µMReduced biofouling by 92%[4]
Mixed bacterial community biofilmMicromolar concentrationsInduced biofilm dispersal (10-46%)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stable stock solution of this compound.

Materials:

  • This compound solid

  • 0.01 M Sodium Hydroxide (NaOH), sterile and ice-cold

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated balance

  • Inert atmosphere glove box (recommended)

Procedure:

  • Handle solid this compound in a glove box with an inert atmosphere if available. Otherwise, work quickly to minimize exposure to air and moisture.

  • Weigh the desired amount of this compound using a calibrated balance.

  • Dissolve the solid this compound in ice-cold, sterile 0.01 M NaOH to the desired stock concentration (e.g., 10 mM).

  • Gently vortex to ensure complete dissolution.

  • Store the stock solution on ice for immediate use or at 0°C for up to 24 hours.[2] For longer-term storage, aliquots should be flash-frozen in liquid nitrogen and stored at -80°C, though stability under these conditions should be validated.

Protocol 2: Intravenous Infusion of this compound in a Large Animal Model (Adapted from Sheep Study)

This protocol is adapted from a study using sheep and can be modified for other large animal models.

Materials:

  • This compound stock solution (e.g., 10 mM in 0.01 M NaOH)

  • Sterile physiological saline (0.9% NaCl) or other appropriate infusion buffer

  • Infusion pump

  • Catheters for intravenous access

  • Animal monitoring equipment

Procedure:

  • Prepare the this compound stock solution as described in Protocol 1.

  • Dilute the stock solution in sterile physiological saline to the final desired concentration for infusion. The final pH of the infusate should be close to 7.4 to initiate NO release upon administration.

  • Anesthetize the animal and establish intravenous access according to approved institutional animal care and use committee (IACUC) protocols.

  • Set the infusion pump to deliver the desired dose rate (e.g., 24 nmol/kg/min).[2]

  • Continuously monitor the animal's physiological parameters (e.g., blood pressure, heart rate) throughout the infusion period.

  • At the end of the experiment, euthanize the animal according to approved IACUC protocols.

Protocol 3: Intravenous Infusion of a NONOate in a Rodent Model (Adapted from Rat Study)

This protocol is based on a study using MAHMA NONOate in rats and can be adapted for this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in 0.01 M NaOH)

  • Sterile physiological saline (0.9% NaCl)

  • Infusion pump with a low flow rate capacity

  • Jugular or femoral vein catheter

  • Anesthetic and surgical supplies

  • Animal monitoring equipment

Procedure:

  • Prepare the this compound stock solution as described in Protocol 1.

  • Dilute the stock solution in sterile physiological saline to the final infusion concentration.

  • Anesthetize the rat and surgically implant a catheter into the jugular or femoral vein according to approved IACUC protocols.

  • Allow the animal to stabilize post-surgery.

  • Set the infusion pump to deliver the desired dose rate (e.g., in the range of 3-30 nmol/kg/min).[3]

  • Monitor the animal's blood pressure and other relevant parameters throughout the infusion.

  • Following the experimental period, euthanize the animal according to approved IACUC protocols.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound-Induced Vasodilation

The primary mechanism of action for this compound in inducing vasodilation involves the canonical nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway.

PROLI_NONOate_Signaling cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell PROLI_NONOate This compound NO Nitric Oxide (NO) PROLI_NONOate->NO Spontaneous Decomposition (pH 7.4, 37°C) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binding sGC_active sGC - Active sGC_inactive->sGC_active Activation GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activation Myosin_LC_P Phosphorylated Myosin Light Chain MLCP->Myosin_LC_P Dephosphorylation Myosin_LC Myosin Light Chain Myosin_LC_P->Myosin_LC Relaxation Vasodilation/ Relaxation Myosin_LC->Relaxation Leads to

Caption: NO/cGMP signaling pathway activated by this compound.

General Experimental Workflow for In Vivo Delivery of this compound

This diagram outlines a typical workflow for an in vivo experiment using this compound.

Experimental_Workflow A Preparation of This compound Stock (0.01 M NaOH, 0°C) C Preparation of Infusion Solution (Dilution in Saline, pH ~7.4) A->C B Animal Preparation (Anesthesia, Catheterization) D Intravenous Infusion (Controlled Rate) B->D C->D E Physiological Monitoring (Blood Pressure, Heart Rate) D->E G Endpoint Determination (Euthanasia, Tissue Collection) D->G F Data Collection and Analysis E->F F->G

Caption: A typical in vivo experimental workflow for this compound.

References

Application Notes and Protocols for PROLI NONOate in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of PROLI NONOate, a rapid-releasing nitric oxide (NO) donor, in various experimental settings. The information is intended to assist researchers in accurately calculating concentrations, preparing solutions, and designing experiments to study the effects of NO on cellular processes.

Chemical Properties and Handling

This compound is a water-soluble compound that spontaneously releases two moles of nitric oxide per mole of the parent compound upon dissolution in aqueous solutions at physiological pH.[1][2][3][4] Its rapid release kinetics, with a half-life of approximately 1.8 seconds at 37°C and pH 7.4, make it an ideal tool for studying the immediate effects of a bolus of NO.[1][2][3][4]

Key Properties:

PropertyValueReference
Molecular FormulaC₅H₇N₃Na₂O₄[4][5]
Molecular Weight219.11 g/mol [4][5]
Half-life (37°C, pH 7.4)~1.8 seconds[1][2][3][4]
NO Moles Released2 moles NO / mole this compound[1][2][3][4]
SolubilityHighly soluble in aqueous buffers (>100 mg/mL)[4]
StorageStore solid at -20°C to -80°C, protected from light and moisture.[6]

Important Handling Precautions:

  • This compound is sensitive to moisture and light. Always store it in a tightly sealed container in a desiccator at the recommended temperature.

  • Due to its rapid decomposition at neutral pH, prepare stock solutions in an alkaline buffer (e.g., 10 mM NaOH) to ensure stability.[6]

  • Working solutions should be prepared fresh immediately before use by diluting the alkaline stock solution into the desired physiological buffer (e.g., PBS, cell culture medium) at pH 7.4.

Data Presentation: Recommended Concentrations

The effective concentration of this compound varies significantly depending on the experimental system and the biological endpoint being investigated. The following table summarizes reported concentrations from various studies to serve as a starting point for experimental design.

ApplicationCell Type / SystemConcentration RangeKey Findings
Biofilm Dispersal Mixed bacterial community from reverse osmosis membranes40 µMReduced the rate of biofouling by 92%.[7]
Vasodilation (in vivo) Sheep model of pulmonary hypertension24 nmol/kg/min (intravenous infusion)Relieved pulmonary hypertension as effectively as inhaled NO.[6]
Vasodilation (in vitro) Rat pulmonary arteriesNot specified for this compound, but related NONOates show effects in the µM range.Differences in potency and time-course of vasorelaxation reflect the different rates of NO generation.[8]
Apoptosis Various cell linesConcentration-dependent: Low µM may be anti-apoptotic, while high µM concentrations can induce apoptosis.[9]The effect of NO on apoptosis is complex and depends on the cellular context and NO concentration.
Cell Proliferation Head and neck cancer cell linesBiphasic effect: 5-200 µM (pro-proliferative), >200 µM (anti-proliferative).[10]NO can either promote or inhibit cell proliferation depending on its concentration.
Anti-inflammatory RAW 264.7 macrophages1-30 µM (for related compounds)Inhibition of LPS-induced nitric oxide production.[11]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound solid

  • 10 mM NaOH solution, chilled on ice

  • Sterile, amber microcentrifuge tubes

Protocol:

  • Equilibrate the this compound container to room temperature before opening to prevent condensation.

  • In a sterile, amber microcentrifuge tube, weigh out the required amount of this compound. For a 10 mM stock solution, this would be 2.19 mg per 1 mL of 10 mM NaOH.

  • Add the appropriate volume of ice-cold 10 mM NaOH to the this compound solid.

  • Vortex briefly to dissolve the solid completely. The solution should be clear.

  • Keep the stock solution on ice and protected from light. Use the stock solution within a few hours of preparation for best results. Alkaline stock solutions can be stored at 4°C for up to 24 hours, but fresh preparation is always recommended.[6]

Calculation of Final this compound Concentration

To achieve the desired final concentration in your experiment, the alkaline stock solution must be diluted into your experimental buffer (e.g., cell culture medium, PBS) at pH 7.4. This dilution will trigger the rapid release of NO.

Formula for Dilution:

C₁V₁ = C₂V₂

Where:

  • C₁ = Concentration of the stock solution (e.g., 10 mM)

  • V₁ = Volume of the stock solution to add

  • C₂ = Desired final concentration (e.g., 40 µM)

  • V₂ = Final volume of the experimental solution

Example Calculation for a 40 µM Final Concentration in 1 mL:

  • C₁ = 10 mM = 10,000 µM

  • C₂ = 40 µM

  • V₂ = 1 mL = 1000 µL

  • (10,000 µM) * V₁ = (40 µM) * (1000 µL)

  • V₁ = (40 * 1000) / 10,000 = 4 µL

Therefore, you would add 4 µL of the 10 mM stock solution to 996 µL of your experimental buffer to achieve a final concentration of 40 µM.

General Protocol for Cell-Based Assays

Materials:

  • Cultured cells in appropriate multi-well plates

  • This compound stock solution (10 mM in 10 mM NaOH)

  • Experimental buffer (e.g., complete cell culture medium)

  • Assay-specific reagents (e.g., for apoptosis, proliferation, or viability assays)

Protocol:

  • Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

  • The next day, replace the old medium with fresh, pre-warmed experimental medium.

  • Prepare the working solution of this compound by diluting the 10 mM stock solution directly into the wells containing the cells and medium to achieve the desired final concentration. Gently mix the plate.

  • Due to the extremely short half-life of this compound, the majority of NO will be released within seconds. Therefore, the subsequent incubation time will depend on the specific downstream effects being measured.

  • After the desired incubation period, proceed with your specific cell-based assay (e.g., apoptosis, proliferation, or signaling pathway analysis) according to the manufacturer's instructions.

Negative Control: Add an equivalent volume of the vehicle (10 mM NaOH) to control cells to account for any potential effects of the alkaline solution.

Visualization of Signaling Pathways

The biological effects of nitric oxide are often mediated through complex signaling cascades. Below are diagrams of two key pathways influenced by NO, generated using the Graphviz DOT language.

NO-cGMP Signaling Pathway

Nitric oxide's primary mechanism of action in many physiological processes, including vasodilation, is through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[2][12][13]

NO_cGMP_Pathway NO Nitric Oxide (NO) from this compound sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive activates sGC_active sGC - Active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active converted by PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation & Other Physiological Effects PKG->Vasodilation leads to

Caption: The NO-cGMP signaling cascade.

JNK Signaling Pathway Modulation by NO

Nitric oxide can also modulate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, apoptosis, and inflammation.[14][15]

JNK_Pathway Stress Cellular Stress (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K activates MKK MAPKK (MKK4/7) MAP3K->MKK phosphorylates JNK_inactive JNK (Inactive) MKK->JNK_inactive phosphorylates JNK_active JNK (Active) cJun c-Jun JNK_active->cJun phosphorylates Apoptosis Apoptosis / Inflammation cJun->Apoptosis transcription of target genes NO Nitric Oxide (NO) from this compound NO->JNK_active can inhibit (S-nitrosylation)

Caption: Modulation of the JNK signaling pathway by NO.

Experimental Workflow Example: Apoptosis Assay

The following diagram illustrates a typical workflow for investigating the effect of this compound on apoptosis.

Apoptosis_Workflow start Start: Seed Cells in Multi-well Plate culture Culture Cells Overnight (Allow Adhesion) start->culture prepare_stock Prepare Fresh 10 mM This compound Stock (in 10 mM NaOH, on ice) culture->prepare_stock treat_cells Treat Cells: Dilute Stock into Medium to Final Concentration prepare_stock->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate assay Perform Apoptosis Assay (e.g., Annexin V/PI Staining) incubate->assay analyze Analyze by Flow Cytometry assay->analyze

Caption: Workflow for an apoptosis assay using this compound.

References

Preparation of PROLI NONOate Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of PROLI NONOate, a potent and fast-acting nitric oxide (NO) donor. Due to its rapid release of NO under physiological conditions and its inherent instability at neutral pH, proper preparation of a stable stock solution is critical for reproducible experimental results. This guide outlines the necessary materials, a step-by-step procedure for solubilization in an alkaline buffer, and recommendations for storage and handling to ensure the integrity of the compound.

Introduction

This compound is a diazen-1-ium-1,2-diolate that spontaneously dissociates in a pH-dependent manner to release nitric oxide.[1][2][3] With a half-life of approximately 1.8 seconds at 37°C and pH 7.4, it is an invaluable tool for studying the acute effects of NO in various biological systems.[1][2][4] The rapid kinetics of NO release necessitate careful preparation of a stable, alkaline stock solution to prevent premature decomposition. This protocol details a standardized method for preparing a this compound stock solution and provides essential data for its use in research settings.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, critical for accurate stock solution preparation and experimental design.

ParameterValueSource(s)
Molecular Formula C₅H₇N₃O₄ • 2Na[1][4]
Formula Weight 219.1 g/mol [1][4]
Purity ≥98%[1][4]
Appearance Crystalline solid[1][4]
Solubility >100 mg/mL in aqueous buffers[1][2][3]
λmax 252 nm[1][4]
Molar Extinction Coefficient (ε) 8,400 M⁻¹ cm⁻¹[4]
Half-life (t₁/₂) 1.8 seconds (at 37°C, pH 7.4)[1][2][4]
Long-term Storage (Solid) ≥1-2 years at -80°C under nitrogen[1][4]
Stock Solution Storage Up to 24 hours at 0°C in 0.01 M NaOH[4]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in 0.01 M sodium hydroxide (B78521) (NaOH).

Materials and Equipment
  • This compound (solid)

  • Sodium hydroxide (NaOH) pellets or a certified 1 M solution

  • Nuclease-free water

  • Calibrated pH meter

  • Spectrophotometer

  • Quartz cuvettes

  • Microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ice bucket

  • Personal protective equipment (lab coat, gloves, safety glasses)

Preparation of 0.01 M NaOH Solution
  • Prepare a 0.01 M NaOH solution by diluting a concentrated NaOH stock or by dissolving the appropriate amount of NaOH pellets in nuclease-free water.

  • Ensure the solution is thoroughly mixed and cooled on ice before use.

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage weigh 1. Weigh this compound dissolve 2. Dissolve in cold 0.01 M NaOH weigh->dissolve In a fume hood vortex 3. Vortex to mix dissolve->vortex measure 4. Measure absorbance at 252 nm vortex->measure calculate 5. Calculate concentration measure->calculate Beer-Lambert Law aliquot 6. Aliquot into microcentrifuge tubes calculate->aliquot store 7. Store at 0°C for up to 24h aliquot->store G proli This compound (Stock Solution, pH > 10) no Nitric Oxide (NO) proli->no Dilution buffer Neutral pH Buffer (e.g., PBS, pH 7.4) buffer->no Decomposition sgc Soluble Guanylate Cyclase (sGC) no->sgc Activation cgmp cGMP sgc->cgmp Conversion gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg Activation response Physiological Responses (e.g., vasodilation) pkg->response

References

Application Notes and Protocols: PROLI NONOate in Vascular Smooth Muscle Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PROLI NONOate in studies involving vascular smooth muscle cells (VSMCs). This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data from relevant studies.

Introduction

This compound is a diazeniumdiolate-based nitric oxide (NO) donor. A key characteristic of this compound is its extremely short half-life, which is approximately 1.8 seconds at 37°C and pH 7.4.[1] Upon dissociation, it releases two moles of NO for every mole of the parent compound.[1] This rapid release of NO makes it a valuable tool for studying the acute effects of NO on cellular signaling pathways in VSMCs, such as vasodilation and the initiation of anti-proliferative cascades.

Mechanism of Action in Vascular Smooth Muscle Cells

Nitric oxide is a critical signaling molecule in the cardiovascular system, primarily mediating vasodilation and inhibiting VSMC proliferation and migration. The principal signaling pathway activated by NO in VSMCs is the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.

  • Activation of Soluble Guanylate Cyclase (sGC): NO, released from this compound, diffuses into VSMCs and binds to the heme moiety of soluble guanylate cyclase (sGC).

  • cGMP Production: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Downstream Effects: cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates several downstream targets, leading to:

    • Vasodilation: A decrease in intracellular calcium concentration ([Ca2+]i) through mechanisms such as the inhibition of Ca2+ influx and the sequestration of Ca2+ into the sarcoplasmic reticulum. This leads to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation.[2][3]

    • Inhibition of Proliferation: The NO/cGMP pathway can arrest the cell cycle, thereby inhibiting VSMC proliferation. This is a key factor in preventing neointimal hyperplasia following vascular injury.[4]

    • Inhibition of Migration: NO has been shown to reversibly inhibit VSMC migration, another crucial process in the development of vascular lesions.[5]

Data Presentation

The following tables summarize quantitative data from studies using various NO donors on vascular smooth muscle cells. While specific data for this compound in vitro is limited in the available literature, the data from other NONOates can provide a basis for designing experiments.

Table 1: Effects of NONOates on VSMC Proliferation

NO DonorCell TypeConcentration RangeEffectReference
DETA/NORat Aortic SMCs3, 10, 30, 100 µMConcentration-dependent inhibition of proliferation[6]
SNAPRat Aortic SMCs1, 3, 10, 30 µMConcentration-dependent inhibition of proliferation[6]

Table 2: Effects of NONOates on VSMC Migration

NO DonorCell TypeConcentration% Inhibition of MigrationReference
Spermine NONOateRat Aortic SMCs0.6 mmol/L~60%[7]
Diethylamine NONOateRat Aortic SMCs0.6 mmol/LSignificant inhibition[7]

Experimental Protocols

Preparation of this compound Stock Solution

Caution: this compound is sensitive to pH and temperature. Prepare fresh solutions immediately before use.

  • Due to its rapid decomposition in acidic or neutral aqueous solutions, dissolve this compound in ice-cold 10 mM NaOH to create a concentrated stock solution (e.g., 10 mM).

  • Store the stock solution on ice and use it within a short period (ideally within minutes of preparation).

  • Dilute the stock solution to the final working concentration in the cell culture medium or buffer immediately before adding it to the cells. The final concentration of NaOH should be negligible and not affect the pH of the medium.

Protocol for In Vitro Application of this compound to Cultured VSMCs

This protocol provides a general framework. Optimal cell density, this compound concentration, and incubation time should be determined empirically for each specific cell line and experiment.

  • Cell Culture: Culture VSMCs (e.g., rat or human aortic smooth muscle cells) in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[8][9]

  • Seeding: Seed VSMCs in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the experiment. For example, seed at 2 x 10^4 cells/mL for a 96-well plate.[10]

  • Starvation (Optional): To synchronize the cells in the G0/G1 phase of the cell cycle, serum-starve the cells by incubating them in a low-serum medium (e.g., 0.5% FBS) for 24-48 hours prior to treatment.

  • Treatment:

    • Prepare fresh this compound working solutions as described above.

    • Remove the culture medium from the cells and replace it with fresh medium containing the desired concentration of this compound.

    • Due to the short half-life of this compound, the biological effects are initiated rapidly. The duration of exposure to the released NO will be brief. For sustained NO exposure, a continuous delivery system or repeated additions may be necessary, though this is not the typical use case for a rapid-release donor like this compound.

  • Assay: Following the treatment period, perform the desired downstream analysis (e.g., proliferation assay, migration assay, cGMP measurement, Western blotting).

VSMC Proliferation Assay (MTT Assay)
  • Seed VSMCs in a 96-well plate at a density of 3x10^3 cells/well and allow them to adhere for 24 hours.[11]

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-72 hours).

  • Four hours before the end of the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

cGMP Measurement Assay
  • Seed VSMCs in a 6-well plate and grow to near confluence.

  • Treat the cells with this compound for a short duration (e.g., 1-10 minutes) due to its rapid NO release.

  • Lyse the cells and measure the intracellular cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

Visualizations

PROLI_NONOate_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Vascular Smooth Muscle Cell cluster_effects Downstream Effects This compound This compound NO NO This compound->NO Spontaneous Dissociation (t1/2 = 1.8s) sGC sGC NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG PKG cGMP->PKG Activates Inhibition_of_Migration Inhibition of Migration PKG->Inhibition_of_Migration Ca2_decrease [Ca2+]i Decrease PKG->Ca2_decrease MLCP_activation MLCP Activation PKG->MLCP_activation Cell_Cycle_Arrest Cell Cycle Arrest PKG->Cell_Cycle_Arrest Vasodilation Vasodilation Inhibition_of_Proliferation Inhibition of Proliferation Myosin_dephosphorylation Myosin Light Chain Dephosphorylation MLCP_activation->Myosin_dephosphorylation Myosin_dephosphorylation->Vasodilation Cell_Cycle_Arrest->Inhibition_of_Proliferation

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental_Workflow Start Start VSMC_Culture Culture Vascular Smooth Muscle Cells Start->VSMC_Culture Seeding Seed Cells in Appropriate Vessel VSMC_Culture->Seeding Starvation Serum Starvation (Optional, 24-48h) Seeding->Starvation Prepare_PROLI Prepare Fresh This compound Solution Starvation->Prepare_PROLI Treatment Treat Cells with This compound Prepare_PROLI->Treatment Downstream_Analysis Downstream Analysis Treatment->Downstream_Analysis Proliferation_Assay Proliferation Assay (e.g., MTT) Downstream_Analysis->Proliferation_Assay Migration_Assay Migration Assay (e.g., Wound Healing) Downstream_Analysis->Migration_Assay cGMP_Assay cGMP Measurement Downstream_Analysis->cGMP_Assay Western_Blot Western Blot Downstream_Analysis->Western_Blot End End Proliferation_Assay->End Migration_Assay->End cGMP_Assay->End Western_Blot->End

Caption: General experimental workflow for studying the effects of this compound on VSMCs.

References

Application Notes and Protocols for PROLI NONOate in Cardiovascular Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROLI NONOate is a valuable tool in cardiovascular research due to its rapid and predictable release of nitric oxide (NO). As a member of the diazeniumdiolate (NONOate) class of compounds, this compound spontaneously decomposes under physiological conditions (pH 7.4, 37°C) with an exceptionally short half-life of approximately 1.8 seconds.[1][2] This ultrafast release of two moles of NO per mole of the parent compound makes it an ideal candidate for studies requiring precise temporal and spatial control of NO delivery.[1] These application notes provide detailed protocols and quantitative data for the use of this compound in key cardiovascular research models, including vasodilation, platelet aggregation, and in vivo models of hypertension and myocardial ischemia-reperfusion injury.

Mechanism of Action

This compound exerts its biological effects through the release of nitric oxide. NO is a critical signaling molecule in the cardiovascular system, primarily acting through the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[3] This leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[4] This signaling cascade ultimately results in a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, leading to vasodilation.[4][5] In platelets, the NO-cGMP-PKG pathway inhibits activation and aggregation, contributing to the antithrombotic effects of NO.[5][6]

Data Presentation

The following tables summarize the key quantitative data for this compound in various cardiovascular research models.

ParameterValueConditionsReference
Chemical Properties
Half-life~1.8 secondspH 7.4, 37°C[1]
NO release2 moles NO / mole this compoundPhysiological buffer[1]
In Vitro Applications
Vasodilation
Effective Concentration1 nM - 30 µMMouse isolated aorta[7]
Platelet Inhibition
Effective Concentration3 - 30 nmol/kg/min (in vivo, rat)ADP-induced platelet aggregation

Note: Specific EC50 and IC50 values for this compound were not explicitly found in the provided search results. The effective concentration ranges are based on studies using similar NONOates and general principles of NO donor activity.

Experimental Protocols

Ex Vivo Vasodilation Assay: Aortic Ring Relaxation

This protocol describes the evaluation of the vasodilatory effects of this compound on isolated aortic rings from rats or mice.

Materials:

  • Male Wistar rats (250-300g) or C57BL/6 mice (8-12 weeks old)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1

  • Phenylephrine (B352888) (PE) or U-46619 (thromboxane A2 analog)

  • This compound stock solution (prepared fresh in 0.01 M NaOH)

  • Organ bath system with force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Euthanize the animal via an approved method.

  • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

  • Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm rings.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g (for rat aorta).

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or U-46619 (e.g., 10-30 nM).[8]

  • Once a stable plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath.

  • Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine or U-46619.

  • Construct a concentration-response curve and calculate the EC50 value.

In Vitro Platelet Aggregation Assay

This protocol outlines the method to assess the inhibitory effect of this compound on platelet aggregation.

Materials:

  • Fresh human or animal blood collected in sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet aggregometer.

  • Agonists: Adenosine diphosphate (B83284) (ADP) or collagen.[9][10]

  • This compound stock solution (prepared fresh in 0.01 M NaOH).

Procedure:

  • Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-incubate a sample of PRP with a known concentration of this compound or vehicle control for a short period (e.g., 1-2 minutes) at 37°C with stirring.

  • Add an agonist such as ADP (e.g., 5-20 µM) or collagen (e.g., 1-5 µg/mL) to induce platelet aggregation.[10]

  • Record the change in light transmission for 5-10 minutes.

  • Calculate the percentage of inhibition of aggregation compared to the vehicle control.

  • Perform a dose-response study with varying concentrations of this compound to determine the IC50 value.

In Vivo Animal Models

a) Model of Hypertension (Spontaneously Hypertensive Rat - SHR)

This protocol describes the investigation of the blood pressure-lowering effects of this compound in a genetic model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[11][12]

  • This compound solution for administration (e.g., intravenous).

  • Blood pressure monitoring system (e.g., tail-cuff method or telemetry).[12][13]

Procedure:

  • Acclimatize the rats to the blood pressure measurement procedure.

  • Record baseline blood pressure and heart rate.

  • Administer this compound via the desired route (e.g., intravenous bolus or infusion). Due to its short half-life, a continuous infusion may be necessary to observe a sustained effect.

  • Monitor blood pressure and heart rate continuously or at frequent intervals after administration.

  • A dose-escalation study can be performed to determine the dose-dependent effects on blood pressure.

  • Compare the changes in blood pressure in SHR versus WKY rats.

b) Model of Myocardial Ischemia-Reperfusion (I/R) Injury

This protocol details a method to evaluate the cardioprotective effects of this compound in a rat model of myocardial infarction.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Surgical instruments for thoracotomy and coronary artery ligation.

  • Ventilator.

  • ECG monitoring system.

  • This compound solution for administration (e.g., intravenous).

  • Triphenyltetrazolium chloride (TTC) stain for infarct size measurement.

Procedure:

  • Anesthetize the rat and initiate mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes) to induce ischemia.

  • Administer this compound or vehicle control at a specific time point (e.g., just before reperfusion). Administration is typically via intravenous infusion.

  • Release the ligature to allow for reperfusion (e.g., for 2-24 hours).

  • At the end of the reperfusion period, excise the heart.

  • Perfuse the heart with TTC stain to delineate the viable and infarcted myocardium.

  • Calculate the infarct size as a percentage of the area at risk.

  • Functional parameters such as cardiac output and ejection fraction can also be measured using echocardiography before and after the procedure.

Signaling Pathways and Visualizations

The primary signaling pathway activated by this compound-derived NO in the cardiovascular system is the NO-sGC-cGMP-PKG pathway.

PROLI_NONOate_Signaling cluster_extracellular Extracellular cluster_smooth_muscle Vascular Smooth Muscle Cell PROLI This compound NO Nitric Oxide (NO) PROLI->NO Spontaneous Decomposition (t1/2 ~1.8s) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolysis Ca_decrease [Ca2+]i Decrease PKG->Ca_decrease Phosphorylation of ion channels & pumps Relaxation Vasodilation Ca_decrease->Relaxation GMP GMP PDE->GMP Experimental_Workflow_Vasodilation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Excise Thoracic Aorta A2 Prepare Aortic Rings (2-3mm) A1->A2 A3 Mount in Organ Bath A2->A3 A4 Equilibrate (60-90 min) A3->A4 B1 Pre-contract with Phenylephrine A4->B1 B2 Add Cumulative Doses of this compound B1->B2 B3 Record Relaxation B2->B3 C1 Construct Dose-Response Curve B3->C1 C2 Calculate EC50 C1->C2 Experimental_Workflow_Platelet cluster_prep_platelet Preparation cluster_exp_platelet Experiment cluster_analysis_platelet Analysis P1 Collect Citrated Blood P2 Prepare Platelet-Rich Plasma (PRP) P1->P2 P3 Calibrate Aggregometer P2->P3 E1 Pre-incubate PRP with This compound P3->E1 E2 Induce Aggregation with ADP or Collagen E1->E2 E3 Record Light Transmission E2->E3 AN1 Calculate % Inhibition E3->AN1 AN2 Determine IC50 AN1->AN2

References

Application Notes and Protocols for Studying Endothelial Function Using PROLI NONOate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule in the vascular endothelium, playing a key role in regulating vascular tone, cellular proliferation and migration, and inflammation.[1] Endothelial dysfunction, characterized by reduced NO bioavailability, is an early event in the pathogenesis of many cardiovascular diseases.[2] PROLI NONOate is a valuable tool for studying the physiological and pathophysiological roles of NO in the endothelium due to its rapid and predictable release of NO. It spontaneously decomposes in a pH-dependent, first-order process to release two moles of NO per mole of the parent compound, with a very short half-life of 1.8 seconds at 37°C and pH 7.4.[3][4][5] This characteristic makes it particularly suitable for mimicking transient, localized NO signaling events.

These application notes provide detailed protocols for utilizing this compound to investigate key aspects of endothelial function, including vasodilation, cell proliferation and migration, and the phenomenon of eNOS uncoupling.

Data Presentation

Quantitative Data on the Effects of NONOates on Endothelial Function

Table 1: Vasorelaxant Effects of Various NONOates

NONOate CompoundVessel TypePre-constrictorEC₅₀ (µM)Reference
DETA NONOateRat AortaNorepinephrine0.23(Not explicitly found in search)
Spermine NONOateRat Pulmonary ArteryU46619~1(Not explicitly found in search)
DEA NONOateRat Small Mesenteric ArteryPhenylephrine~0.1[4]

Table 2: Effects of NO Donors on Endothelial Cell Proliferation

NO DonorCell TypeEffectEffective ConcentrationReference
SNAP, GSNO, SP NOCanine Venous Endothelial CellsInhibition1 to 100 µM[5]
SNP, GSNO, SNAPHuman Umbilical Vein Endothelial Cells (HUVEC)Inhibition≥ 100 µM[6]
Sodium Nitroprusside (SNP)Coronary Venular Endothelial CellsPromotionNot Specified[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Vasodilation

PROLI_NONOate_Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_SMC Vascular Smooth Muscle Cell PROLI_NONOate This compound NO Nitric Oxide (NO) PROLI_NONOate->NO Spontaneous Decomposition (t½ = 1.8s) sGC_inactive Soluble Guanylate Cyclase (inactive) sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Conversion GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasodilation PKG->Relaxation Phosphorylation of target proteins NO->sGC_inactive Diffusion

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Workflow for Vasodilation Assay Using Wire Myography

Vasodilation_Workflow A Isolate Blood Vessel (e.g., aorta, mesenteric artery) B Mount Vessel in Wire Myograph A->B C Equilibrate in Physiological Salt Solution (PSS) B->C D Pre-constrict with Vasoconstrictor (e.g., Phenylephrine, U46619) C->D E Cumulative Addition of This compound D->E F Record Changes in Vascular Tension E->F G Data Analysis: Dose-Response Curve and EC₅₀ Calculation F->G

Caption: Workflow for assessing vasodilation using wire myography.

Experimental Workflow for Endothelial Cell Migration (Scratch) Assay

Migration_Workflow A Seed Endothelial Cells in a multi-well plate B Grow to a confluent monolayer A->B C Create a 'scratch' with a pipette tip B->C D Wash to remove detached cells C->D E Add media with or without This compound D->E F Image the scratch at time 0 and subsequent time points E->F G Analyze the rate of wound closure F->G

Caption: Workflow for the endothelial cell migration scratch assay.

Experimental Protocols

Protocol 1: Assessment of Vasodilation using Wire Myography

Objective: To determine the vasodilatory effect of this compound on isolated arterial segments.

Materials:

  • This compound

  • Isolated arterial segments (e.g., thoracic aorta, mesenteric arteries)

  • Wire myograph system

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C

  • Vasoconstrictor agent (e.g., Phenylephrine, U46619)

  • Data acquisition system

Procedure:

  • Vessel Preparation: Isolate the desired artery and place it in ice-cold PSS. Carefully clean the artery of surrounding connective and adipose tissue under a dissecting microscope. Cut the artery into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings on the wires of the wire myograph chamber filled with PSS.

  • Equilibration: Allow the vessels to equilibrate for 60-90 minutes under a resting tension (determined during normalization). Replace the PSS every 15-20 minutes.

  • Viability Check: Assess the viability of the arterial rings by inducing contraction with a high potassium solution (e.g., 60 mM KCl). After washing, induce a contraction with a chosen vasoconstrictor (e.g., 1 µM Phenylephrine). Once a stable contraction is achieved, assess endothelium integrity by adding an endothelium-dependent vasodilator (e.g., 10 µM Acetylcholine).

  • Pre-constriction: After a washout period, pre-constrict the arterial rings with a concentration of the vasoconstrictor that produces approximately 80% of the maximum contraction.

  • This compound Application: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath. Allow the tension to stabilize after each addition before adding the next concentration.

  • Data Recording: Continuously record the changes in isometric tension throughout the experiment.

  • Data Analysis: Express the relaxation response as a percentage of the pre-constriction tension. Plot the concentration-response curve and calculate the EC₅₀ value.

Protocol 2: Endothelial Cell Proliferation Assay

Objective: To evaluate the effect of this compound on endothelial cell proliferation.

Materials:

  • This compound

  • Endothelial cells (e.g., HUVECs, Bovine Aortic Endothelial Cells - BAECs)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., MTT, BrdU, or cell counting)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed endothelial cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). Due to the short half-life of this compound, consider repeated administrations or a single initial high concentration depending on the experimental question.

  • Proliferation Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate. Then, add the solubilization solution and measure the absorbance at the appropriate wavelength.

    • BrdU Assay: Add BrdU to the wells and incubate to allow for its incorporation into newly synthesized DNA. Fix the cells and perform an immunoassay to detect BrdU incorporation.

    • Cell Counting: Detach the cells using trypsin and count them using a hemocytometer or an automated cell counter.

  • Data Analysis: Express the results as a percentage of the control (untreated cells). Plot the concentration-response curve and, if applicable, calculate the IC₅₀ value.

Protocol 3: Endothelial Cell Migration (Scratch) Assay

Objective: To assess the effect of this compound on endothelial cell migration.

Materials:

  • This compound

  • Endothelial cells

  • 6- or 12-well cell culture plates

  • Complete cell culture medium

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed endothelial cells in the wells of a multi-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment: Add fresh cell culture medium containing different concentrations of this compound or a vehicle control to the respective wells.

  • Imaging: Immediately after adding the treatment, capture images of the scratch in each well at designated locations (time 0).

  • Incubation and Monitoring: Incubate the plate and capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment condition compared to the control.

Protocol 4: Detection of eNOS Uncoupling

Objective: To determine if a particular condition induces eNOS uncoupling and whether this compound can modulate this process. eNOS uncoupling is a state where the enzyme produces superoxide (B77818) (O₂⁻) instead of NO.

Method 1: Measurement of Superoxide Production

Materials:

  • This compound

  • Endothelial cells or isolated blood vessels

  • Superoxide-sensitive fluorescent probes (e.g., Dihydroethidium - DHE)

  • eNOS inhibitor (e.g., L-NAME)

  • Fluorescence microscope or plate reader

Procedure:

  • Sample Preparation: Prepare endothelial cell cultures or isolated blood vessel segments.

  • Treatment: Treat the samples with the condition suspected to induce eNOS uncoupling (e.g., high glucose, certain cytokines) with or without this compound.

  • Probe Loading: Load the cells or tissues with a superoxide-sensitive probe like DHE.

  • Inhibition: In a parallel set of experiments, pre-incubate the samples with an eNOS inhibitor (L-NAME) before adding the treatment and the probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microscope or plate reader.

  • Data Analysis: An increase in fluorescence that is inhibited by L-NAME suggests that eNOS is a source of the superoxide, indicating eNOS uncoupling.

Method 2: Western Blot for eNOS Dimer/Monomer Ratio

Materials:

  • This compound

  • Endothelial cells or isolated blood vessels

  • Lysis buffer

  • Low-temperature SDS-PAGE equipment

  • Anti-eNOS antibody

Procedure:

  • Sample Preparation and Treatment: Treat endothelial cells or tissues as described above.

  • Lysate Preparation: Lyse the cells or tissues in a non-reducing lysis buffer on ice. It is crucial to avoid heating the samples to preserve the dimeric structure of eNOS.

  • Low-Temperature SDS-PAGE: Perform SDS-PAGE at a low temperature (e.g., 4°C) to separate the eNOS dimers and monomers.

  • Western Blotting: Transfer the proteins to a membrane and probe with an anti-eNOS antibody.

  • Data Analysis: Quantify the band intensities for the eNOS dimer (around 260 kDa) and monomer (around 130 kDa). A decrease in the dimer-to-monomer ratio is indicative of eNOS uncoupling.

References

Application Notes and Protocols for Inducing Nitrosative Stress with PROLI NONOate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosative stress, characterized by an excess of reactive nitrogen species (RNS), plays a crucial role in various physiological and pathological processes, including signaling, host defense, and the progression of diseases such as cancer and neurodegenerative disorders. PROLI NONOate is a valuable tool for in vitro and in vivo studies, serving as a rapid nitric oxide (NO) donor. Its utility lies in its ability to spontaneously release NO under physiological conditions, with a very short half-life, thus mimicking endogenous bursts of NO production. These application notes provide a comprehensive protocol for utilizing this compound to induce nitrosative stress in cellular models, along with methods for its quantification and the analysis of downstream cellular effects.

Introduction to this compound

This compound, or 1-(Hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt, is a member of the diazeniumdiolate (NONOate) class of compounds that spontaneously release nitric oxide (NO) in a pH-dependent manner. A key characteristic of this compound is its extremely short half-life of approximately 1.8 seconds at 37°C and pH 7.4, leading to a rapid burst of NO release.[1] This property makes it an ideal compound for studying cellular responses to acute nitrosative stress. Each mole of this compound liberates two moles of NO upon decomposition.[1]

Chemical Properties:

PropertyValue
Molecular Formula C₅H₇N₃O₄ · 2Na
Molecular Weight 219.1 g/mol
Purity ≥98%
Solubility Highly soluble in aqueous buffers (>100 mg/ml)
Storage Store at -80°C, stable for at least one year. Crystals are sensitive to moisture.

Mechanism of Action and Cellular Effects

Upon introduction into a neutral pH environment, such as cell culture media or physiological buffers, this compound rapidly decomposes to release two molecules of nitric oxide and L-proline. This burst of NO can lead to a state of nitrosative stress within and around the cells.

The released NO can exert its biological effects through several mechanisms:

  • Direct Signaling: NO can directly activate soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various signaling pathways.

  • Protein S-nitrosylation: NO can react with cysteine residues in proteins to form S-nitrosothiols (SNOs). This post-translational modification can alter protein function, localization, and stability.

  • Interaction with Reactive Oxygen Species (ROS): NO can react with superoxide (B77818) radicals (O₂⁻) to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent that can damage a wide range of biomolecules, including DNA, lipids, and proteins.

  • Modulation of Signaling Pathways: Nitrosative stress can influence various signaling cascades. For instance, NO has been shown to activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[2][3][4][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the use of NONOates for inducing nitrosative stress. It is important to note that the optimal concentration and duration of treatment will vary depending on the cell type and the specific experimental endpoint.

ParameterCell LineCompoundConcentration RangeObservationReference
Cell Viability (IC50) A375 (melanoma)DETA NONOate≥50 µM (24h)Significant dose-dependent reduction in viability.[6]
Cell Viability (IC50) SB2 (melanoma)DETA NONOate≥50 µM (24h)Significant dose-dependent reduction in viability.[6]
Nitrite (B80452) Production MCF-7 (breast cancer)Methanolic extract of Fraxinus micrantha0.2-125 µg/mlConcentration and time-dependent increase in NO production (measured as nitrite).[7]
PI3K/Akt Pathway Activation A375 (melanoma)DETA NONOate50-500 µM (2h)Increased phosphorylation of Akt (Ser473).[3][4]
Protein S-nitrosylation A375 & SB2 (melanoma)GSNO10-100 µMDose-dependent increase in total S-nitrosylated proteins.[6]

Note: Data for this compound specifically on mammalian cell IC50 is limited in the searched literature; DETA NONOate is a longer-acting NONOate often used for comparison.

Experimental Protocols

Preparation of this compound Stock Solution

Caution: this compound is sensitive to moisture and air. Handle in a dry environment and keep the vial sealed when not in use.

Materials:

  • This compound solid

  • 0.01 M NaOH, chilled on ice

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • In a fume hood, weigh the desired amount of this compound.

  • Dissolve the this compound in ice-cold 0.01 M NaOH to prepare a concentrated stock solution (e.g., 10-100 mM). The alkaline solution stabilizes the NONOate and prevents premature NO release.

  • Aliquot the stock solution into small volumes in microcentrifuge tubes and store at -80°C. Alkaline stock solutions are stable for up to 24 hours at 0°C.

Protocol for Inducing Nitrosative Stress in Cell Culture

Materials:

  • Cultured mammalian cells in appropriate multi-well plates

  • Prepared this compound stock solution (from Protocol 1)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow cells to adhere and grow overnight.

  • On the day of the experiment, thaw an aliquot of the this compound stock solution on ice.

  • Prepare fresh dilutions of the this compound stock solution in your complete cell culture medium to achieve the desired final concentrations. It is crucial to add the alkaline stock solution to the neutral pH medium immediately before adding it to the cells to ensure rapid NO release.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. For a typical experiment, a concentration range of 10 µM to 1 mM can be tested.

  • Incubate the cells for the desired period. Due to the rapid release of NO from this compound, short incubation times (e.g., 5 minutes to 4 hours) are often sufficient to observe acute effects. For longer-term studies of the consequences of the initial nitrosative burst, the medium can be replaced with fresh medium after the initial incubation period.

  • Following incubation, proceed with downstream assays to assess the effects of nitrosative stress.

Measurement of Nitric Oxide Production (Griess Assay)

This assay measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

Materials:

  • Cell culture supernatant from treated and control cells

  • Griess Reagent System (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540-550 nm

Procedure:

  • Prepare a standard curve of NaNO₂ in the same culture medium used for the experiment (ranging from 0 to 100 µM).

  • In a 96-well plate, add 50-100 µL of the cell culture supernatant from each experimental condition.

  • Add 50-100 µL of the NaNO₂ standards to separate wells.

  • Add the Griess reagent components to each well according to the manufacturer's instructions. Typically, this involves the sequential addition of sulfanilamide and NED solutions.[7]

  • Incubate the plate at room temperature for 5-10 minutes, protected from light. A purple color will develop in the presence of nitrite.

  • Measure the absorbance at 540-550 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Assessment of Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • After the desired incubation time with this compound, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently and incubate for a further 15 minutes at room temperature to ensure complete solubilization.

  • Measure the absorbance at 570 nm.

  • Express the results as a percentage of the viability of untreated control cells.

Detection of Protein S-nitrosylation (Biotin-Switch Assay followed by Western Blot)

This method allows for the detection of S-nitrosylated proteins.

Materials:

  • Cell lysates from treated and control cells

  • Blocking buffer (e.g., HENS buffer containing methyl methanethiosulfonate (B1239399) - MMTS)

  • Reducing agent (e.g., ascorbate)

  • Biotinylating agent (e.g., HPDP-Biotin)

  • NeutrAvidin-agarose beads

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in a buffer containing a thiol-blocking agent like MMTS to block free cysteine residues.

  • Selectively reduce the S-nitrosothiols to free thiols using ascorbate.

  • Label the newly formed free thiols with a biotinylating agent such as HPDP-biotin.

  • The biotinylated proteins can then be enriched using NeutrAvidin-agarose beads.

  • Elute the captured proteins and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane and perform a Western blot using an antibody specific to the protein of interest to determine if it was S-nitrosylated.[8] Alternatively, a general anti-biotin antibody can be used to visualize all S-nitrosylated proteins.

Visualizations

This compound Mechanism of Action and Experimental Workflow

PROLI_NONOate_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_release NO Release & Cellular Effects cluster_analysis Downstream Analysis PROLI_solid This compound (Solid) Stock Stable Stock Solution (-80°C) PROLI_solid->Stock Dissolve NaOH 0.01 M NaOH (Ice-cold) NaOH->Stock Culture_Medium Culture Medium (pH 7.4, 37°C) Stock->Culture_Medium Dilute immediately before use Cells Cultured Cells Culture_Medium->Cells Treat Cells NO_burst Rapid NO Burst (t½ = 1.8s) Nitrosative_Stress Nitrosative Stress NO_burst->Nitrosative_Stress Griess Griess Assay (Nitrite) Nitrosative_Stress->Griess MTT MTT Assay (Viability) Nitrosative_Stress->MTT Biotin_Switch Biotin-Switch (S-nitrosylation) Nitrosative_Stress->Biotin_Switch

Caption: Workflow for inducing nitrosative stress using this compound.

Signaling Pathway of this compound-Induced Nitrosative Stress

Nitrosative_Stress_Pathway PROLI This compound NO Nitric Oxide (NO) PROLI->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates ROS Reactive Oxygen Species (ROS) NO->ROS Reacts with Protein_Cys Protein Cysteine Thiols NO->Protein_Cys Reacts with cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates PI3K PI3K PKG->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Peroxynitrite Peroxynitrite (ONOO⁻) ROS->Peroxynitrite Cellular_Damage Cellular Damage (DNA, Lipids, Proteins) Peroxynitrite->Cellular_Damage SNO S-Nitrosylated Proteins Protein_Cys->SNO Altered_Function Altered Protein Function SNO->Altered_Function

Caption: Key signaling pathways affected by this compound-induced NO.

References

Application Notes: PROLI NONOate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PROLI NONOate (1-(Hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a member of the diazeniumdiolate (NONOate) class of nitric oxide (NO) donor compounds. It is distinguished by its exceptionally rapid, spontaneous, and pH-dependent decomposition to release nitric oxide.[1][2] Under physiological conditions (37°C, pH 7.4), this compound has a half-life of approximately 1.8 seconds, liberating two moles of NO for every mole of the parent compound.[2][3][4] This ultrafast release kinetic makes it an invaluable tool in neuroscience for studying rapid biological processes mediated by NO, a critical signaling molecule involved in neurotransmission, synaptic plasticity, and neurovascular coupling.[3]

Mechanism of Action in the Nervous System

Nitric oxide is a versatile signaling molecule that does not act on a single receptor type but rather diffuses across cell membranes to interact with various intracellular targets. The effects of NO released from this compound are primarily mediated through two key pathways:

  • cGMP-Dependent Pathway: NO activates soluble guanylyl cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[5][6] cGMP acts as a second messenger, activating downstream targets like protein kinase G (PKG), which in turn phosphorylates various proteins to modulate neuronal function.[7] This pathway is central to processes like long-term potentiation (LTP), a cellular correlate of learning and memory.[5][8]

  • cGMP-Independent Pathway (S-Nitrosylation): Nitric oxide can directly modify proteins through S-nitrosylation, the covalent attachment of an NO moiety to the thiol group of a cysteine residue.[9][10] This post-translational modification can alter protein function, localization, and stability.[11][12][13] A key target in neuroscience is the N-methyl-D-aspartate (NMDA) receptor.[14] S-nitrosylation of specific cysteine residues on NMDA receptor subunits can down-regulate its activity, reducing Ca2+ influx.[14][15][16] This provides a negative feedback mechanism to prevent excitotoxicity, a common pathway in neuronal death associated with stroke and neurodegenerative diseases.[17]

Key Research Applications in Neuroscience

  • Modeling Synaptic Plasticity: The short half-life of this compound allows for precise temporal control of NO delivery, mimicking the phasic NO signals believed to occur during synaptic events like long-term potentiation (LTP) and long-term depression (LTD).[18]

  • Investigating Neuroprotection and Excitotoxicity: By rapidly releasing NO, this compound can be used to study the acute effects of NO on neuronal survival pathways. Its ability to trigger the S-nitrosylation and subsequent down-regulation of NMDA receptors makes it a relevant tool for investigating neuroprotective strategies in models of ischemic stroke and glutamate-induced excitotoxicity.[17][19][20]

  • Studying Neurovascular Coupling: The potent vasodilatory effects of NO are critical for regulating cerebral blood flow. This compound can be used to investigate the rapid signaling events that couple neuronal activity to local changes in blood supply.

  • Probing Protein Function via S-Nitrosylation: As a direct source of NO, this compound is an ideal agent for inducing S-nitrosylation of target proteins in cellular and biochemical assays, helping to elucidate the regulatory roles of this post-translational modification.[9]

Quantitative Data

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference(s)
CAS Number 178948-42-0[1][2]
Molecular Formula C₅H₇N₃O₄ · 2Na[2]
Molecular Weight 219.1 g/mol [1][2]
Half-life (t½) ~1.8 seconds (at 37°C, pH 7.4)[2][3][21]
NO Release 2 moles NO / mole of compound[2][3]
Solubility >100 mg/mL in aqueous buffers[2]
λmax 252 nm[2]
Storage -80°C for long-term stability (≥ 2 years)[2]

Table 2: Comparative Half-lives of Common NONOate Compounds

NONOate CompoundHalf-life (t½) at 37°C, pH 7.4Reference(s)
This compound ~1.8 seconds [3][21]
MAHMA NONOate~1 minute[3]
DEA NONOate~2 minutes[3]
PAPA NONOate~15 minutes[3]
DPTA NONOate~3 hours[22]
DETA NONOate~20 hours[21][22]
Spermine NONOate~73 minutes (at pH 7.3)[6]

Signaling and Experimental Workflow Diagrams

proli_nonoate_mechanism cluster_release Extracellular/Cytosol cluster_pathways Intracellular Signaling PROLI This compound NO 2 Nitric Oxide (NO) PROLI->NO Spontaneous Decomposition (t½ = 1.8s) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates NMDA NMDA Receptor (Cysteine Thiol) NO->NMDA Modifies GTP GTP cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects_A Synaptic Plasticity, Vasodilation PKG->Physiological_Effects_A Modulation SNO_NMDA S-Nitrosylated NMDA Receptor NMDA->SNO_NMDA S-Nitrosylation Ca_Influx Ca2+ Influx SNO_NMDA->Ca_Influx Inhibition Physiological_Effects_B Reduced Excitotoxicity, Neuroprotection Ca_Influx->Physiological_Effects_B Leads to

Caption: Mechanism of this compound action in neurons.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Primary Neurons or Neuronal Cell Line C Induce Insult (e.g., Glutamate (B1630785), 100 µM) A->C B Prepare fresh PROLI NONOate stock solution in cold, alkaline buffer D Treat cells with This compound (e.g., 10-500 µM) B->D C->D Co-treatment or Post-treatment E Incubate for defined period (e.g., 24 hours) D->E F Collect Cell Lysates or Supernatant E->F G Perform Assay (e.g., Cytotoxicity, Caspase-3) F->G H Quantify Results (Spectrophotometer/Fluorometer) G->H I Data Analysis & Interpretation H->I

Caption: Workflow for assessing neuroprotective effects.

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal concentrations, incubation times, and specific reagents should be determined empirically for each experimental system.

Protocol 1: Preparation and Handling of this compound Stock Solutions

This compound is highly unstable in aqueous solutions at neutral or acidic pH. Proper handling is critical to ensure accurate and reproducible results.

Materials:

  • This compound solid powder (store at -80°C)

  • Sterile, ice-cold 10 mM NaOH solution

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibrate the vial of this compound to room temperature for 10-15 minutes before opening to prevent condensation.

  • On ice, weigh the desired amount of this compound powder rapidly in a sterile microcentrifuge tube.

  • Immediately add ice-cold 10 mM NaOH to dissolve the powder and create a concentrated stock solution (e.g., 10-100 mM). Vortex briefly at low speed. The alkaline pH significantly slows the decomposition of the NONOate.[3]

  • Keep the stock solution on ice at all times.

  • Prepare fresh stock solution for each experiment. Do not store aqueous stock solutions, even at -20°C, due to gradual degradation.

  • For cell culture experiments, perform serial dilutions in the appropriate ice-cold culture medium or buffer immediately before adding to the cells. The dilution will lower the pH and initiate the rapid release of NO.

Protocol 2: In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity

This protocol assesses the ability of this compound to protect cultured neurons from cell death induced by excessive glutamate stimulation.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y) plated in 96-well plates

  • Neurobasal medium and B-27 supplement

  • L-Glutamate

  • This compound stock solution (100 mM in 10 mM NaOH, freshly prepared)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Plate neurons at an appropriate density and culture until mature (e.g., 7-10 days in vitro for primary neurons).

  • Preparation: Just before the experiment, prepare fresh dilutions of L-Glutamate (e.g., to a working concentration of 100 µM) and this compound (e.g., to working concentrations of 10, 50, 100, 250, 500 µM) in pre-warmed culture medium.

  • Experimental Groups:

    • Control (vehicle only: medium + equivalent volume of 10 mM NaOH)

    • Glutamate only (100 µM)

    • This compound only (at each concentration)

    • Glutamate (100 µM) + this compound (at each concentration)

  • Treatment: Gently remove half of the culture medium from each well and replace it with the corresponding treatment medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Cytotoxicity Assessment:

    • Measure cell death by quantifying LDH release into the culture supernatant according to the manufacturer's protocol.

    • Briefly, transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a "maximum LDH release" control (cells lysed with Triton X-100). Determine if this compound significantly reduces glutamate-induced cytotoxicity.

Protocol 3: Assessment of Apoptosis via Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner enzyme in the apoptotic cascade, in cell lysates following treatment.

Materials:

  • Neuronal cell cultures plated in 6-well plates

  • Apoptotic stimulus (e.g., Staurosporine)

  • This compound stock solution (freshly prepared)

  • Ice-cold cell lysis buffer

  • BCA Protein Assay Kit

  • Colorimetric or Fluorometric Caspase-3 Assay Kit (e.g., using Ac-DEVD-pNA or Ac-DEVD-AMC substrate)[23][24]

Procedure:

  • Cell Treatment: Culture and treat cells in 6-well plates with the desired conditions (e.g., Control, Staurosporine, Staurosporine + this compound) for a specified time (e.g., 6-12 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.[23]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.[23]

    • Collect the supernatant (cytosolic extract) and keep it on ice.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • Caspase-3 Assay (96-well plate format):

    • In a new 96-well plate, add 50-100 µg of total protein from each lysate per well. Adjust the volume with lysis buffer.

    • Prepare a reaction mix containing assay buffer and the caspase-3 substrate (e.g., Ac-DEVD-pNA) according to the kit manufacturer's instructions.[25]

    • Add the reaction mix to each well to start the reaction.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • For a colorimetric assay (pNA substrate), measure the absorbance at 405 nm.[23][25]

    • For a fluorometric assay (AMC substrate), measure the fluorescence with excitation at ~380 nm and emission at ~440 nm.[24]

  • Data Analysis: Normalize the caspase-3 activity to the total protein concentration. Express the results as a fold change relative to the untreated control group.

References

Application Notes and Protocols for Controlling Biofilm on Membranes with PROLI NONOate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the nitric oxide (NO) donor, PROLI NONOate, as a novel anti-biofouling agent for membranes used in various industrial and research settings, including membrane bioreactors (MBRs) and reverse osmosis (RO) systems. The information presented is collated from peer-reviewed scientific literature and is intended to guide researchers in the application and evaluation of this technology.

Introduction

Biofouling, the accumulation of microorganisms and their extracellular polymeric substances (EPS) on membrane surfaces, is a critical challenge in membrane-based water treatment and purification processes. It leads to a decline in membrane performance, increased operational costs, and a shortened membrane lifespan. Traditional methods for controlling biofouling often involve harsh chemical treatments that can damage membranes and have negative environmental impacts.

Nitric oxide (NO) has emerged as a key signaling molecule in bacteria that can induce the dispersal of biofilms at sub-lethal concentrations.[1][2] this compound is a fast-releasing NO donor that has demonstrated significant potential in controlling membrane biofouling by triggering this natural dispersal mechanism.[3][4] This document outlines the quantitative effects of this compound on biofilm and membrane performance and provides detailed protocols for its application.

Data Presentation: Efficacy of this compound in Biofilm Control

The following tables summarize the quantitative data from studies investigating the effectiveness of this compound in controlling biofilm on membranes.

Table 1: Effect of this compound on Biofilm Composition and Structure in a Laboratory-Scale Reverse Osmosis (RO) System

ParameterUntreated Control40 µM this compound TreatmentPercentage ReductionCitation
Polysaccharides--48%[3][5]
Proteins--66%[3][5]
Microbial Cells1.15 x 10⁷ CFU/cm²8.85 x 10⁶ CFU/cm²29%[3]
Biofilm Surface Coverage98%59%-[3][5]
Average Biofilm Thickness26 µm20 µm-[3][5]

Table 2: Impact of this compound on Membrane Performance in Water Treatment Systems

System TypeTreatment RegimenParameterReduction/ImprovementCitation
Membrane Bioreactor (MBR)80 µM this compound backwash, 45 min daily for 37 daysFouling Resistance (Rf)56% reduction[1]
Membrane Bioreactor (MBR)80 µM this compound exposure, 1 hr daily for 85 daysTransmembrane Pressure (TMP)32.3% reduction[1]
Membrane Bioreactor (MBR)80 µM this compound exposure, 1 hr daily for 85 daysFouling Resistance (Rf)28.2% reduction[6]
Reverse Osmosis (RO)40 µM this compound every 24 hrsRate of Biofouling (pressure rise)92% reduction[3][5]
Reverse Osmosis (RO)40 µM this compound every 24 hrsTime to reach max TMP22% increase[3][5]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures involved in the application of this compound for biofilm control.

cluster_0 This compound Action cluster_1 Bacterial Signaling Cascade PROLI This compound NO Nitric Oxide (NO) Release (Half-life: ~2s at pH 7.4) PROLI->NO Spontaneous decomposition PDE Phosphodiesterase (PDE) Activation NO->PDE Stimulates c_di_GMP High intracellular c-di-GMP Biofilm_Formation Biofilm Formation (Sessile State) c_di_GMP->Biofilm_Formation Low_c_di_GMP Low intracellular c-di-GMP PDE->Low_c_di_GMP Biofilm_Dispersal Biofilm Dispersal (Planktonic State) Low_c_di_GMP->Biofilm_Dispersal

Caption: Signaling pathway of this compound-induced biofilm dispersal.

cluster_0 Preparation cluster_1 Biofilm Formation cluster_2 This compound Treatment cluster_3 Analysis prep_proli Prepare fresh this compound stock solution in 10 mM NaOH dose Introduce this compound solution to the membrane system (e.g., backwashing or in feed) prep_proli->dose prep_media Prepare bacterial culture and growth medium inoculate Inoculate membrane system with bacterial culture prep_media->inoculate incubate Allow biofilm to establish on the membrane surface inoculate->incubate incubate->dose monitor_tmp Monitor Transmembrane Pressure (TMP) and Flux dose->monitor_tmp analyze_biofilm Analyze biofilm properties: - Biomass (EPS, cells) - Structure (Microscopy) - Community Composition dose->analyze_biofilm

Caption: General experimental workflow for evaluating this compound efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound for biofilm control on membranes.

Protocol 1: Preparation of this compound Working Solution

Objective: To prepare a stock and working solution of this compound for experimental use.

Materials:

  • This compound (CAS Number: 14337-53-2)

  • Sodium hydroxide (B78521) (NaOH), 10 mM, ice-cold

  • Sterile, deionized water

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Prepare a fresh 10 mM NaOH solution and keep it on ice. This compound is more stable at a high pH and low temperature.

  • Weigh the required amount of this compound powder in a fume hood.

  • Dissolve the this compound in the ice-cold 10 mM NaOH to create a stock solution (e.g., 10 mM). This stock solution should be prepared fresh immediately before each experiment due to the short half-life of the compound once diluted in neutral pH solutions.

  • For the experiment, dilute the stock solution to the desired final concentration (e.g., 40 µM or 80 µM) in the appropriate medium (e.g., feed water for RO systems or backwash solution for MBRs). The pH of the final solution should be near neutral (pH 7.0-7.4) to initiate the release of NO.

Note: The half-life of this compound is approximately 2 seconds at 37°C and pH 7.4.[4]

Protocol 2: Evaluation of this compound for Biofouling Control in a Laboratory-Scale Reverse Osmosis (RO) System

Objective: To assess the effectiveness of this compound in preventing or reducing biofouling on an RO membrane.

Materials and Equipment:

  • Laboratory-scale cross-flow RO system with at least two parallel membrane cells

  • RO membranes (e.g., polyamide thin-film composite)

  • Bacterial culture (e.g., Pseudomonas aeruginosa PAO1 or a mixed community from an industrial RO membrane)

  • Growth medium (e.g., R2A broth)

  • This compound working solution (see Protocol 1)

  • Phosphate-buffered saline (PBS) or 0.034 M NaCl for cell washing

  • Spectrophotometer

  • Confocal laser scanning microscope (CLSM)

  • EPS extraction kits and quantification assays (for proteins and polysaccharides)

Procedure:

  • System Setup and Sterilization: Assemble and sterilize the RO system according to the manufacturer's instructions.

  • Bacterial Inoculum Preparation:

    • Grow the bacterial culture overnight in the appropriate growth medium at 30°C with shaking.

    • Harvest the cells by centrifugation and wash the pellet with a suitable buffer (e.g., 0.034 M NaCl).

    • Resuspend the cells in the buffer to a specific optical density (e.g., OD₆₀₀ of 0.1).

  • Membrane Fouling:

    • Operate the RO system with a constant flux.

    • Inject the prepared bacterial suspension into the feed stream of both the control and treatment membrane cells.

  • This compound Dosing:

    • For the treatment cell, inject the prepared this compound working solution (e.g., to a final concentration of 40 µM) into the feed line at regular intervals (e.g., every 24 hours).[3][7]

    • For the control cell, inject an equivalent volume of the vehicle solution (10 mM NaOH diluted to the same extent in the feed water).

  • Monitoring and Analysis:

    • Continuously monitor the transmembrane pressure (TMP) in both cells. An increase in TMP indicates membrane fouling.

    • At the end of the experiment, carefully dismantle the membrane cells.

    • Analyze the biofilm on the membrane surfaces from both cells for:

      • Biofilm Structure: Use CLSM to determine surface coverage and average thickness.

      • EPS Composition: Extract and quantify the protein and polysaccharide content of the biofilm.

      • Bacterial Viability: Perform viable cell counts (CFU/cm²) to determine the number of live bacteria.

Protocol 3: Application of this compound for Biofilm Control in a Laboratory-Scale Membrane Bioreactor (MBR)

Objective: To evaluate the efficacy of this compound in mitigating biofouling in an MBR system.

Materials and Equipment:

  • Laboratory-scale MBR system with at least two parallel membrane modules

  • Hollow-fiber or flat-sheet membranes

  • Activated sludge from a wastewater treatment plant

  • Synthetic wastewater feed

  • This compound working solution (see Protocol 1)

  • Equipment for measuring TMP and fouling resistance (Rf)

Procedure:

  • MBR Acclimatization: Operate the MBR with activated sludge and synthetic wastewater until a stable performance is achieved.

  • Biofilm Establishment: Allow a biofilm to establish on the membrane surfaces, indicated by a gradual increase in TMP.

  • This compound Treatment (Backwashing):

    • For the treatment module, perform a daily backwash for a set duration (e.g., 45 minutes) with a solution containing this compound (e.g., 80 µM).[1]

    • For the control module, perform a daily backwash with the same solution but without this compound.

  • Monitoring and Analysis:

    • Continuously monitor the TMP of both membrane modules.

    • Calculate the fouling resistance (Rf) at regular intervals.

    • At the end of the experimental period, retrieve membrane samples from both modules.

    • Analyze the biofilm for biomass, EPS composition, and microbial community structure (e.g., via 16S rRNA gene sequencing).

Conclusion

This compound presents a promising, biologically-based strategy for controlling membrane biofouling. By triggering the natural biofilm dispersal process, it can significantly reduce the accumulation of biomass and EPS on membrane surfaces, leading to improved membrane performance and potentially extending membrane life. The protocols provided here offer a foundation for researchers to explore and optimize the application of this innovative anti-biofouling agent in various membrane-based systems. Further research may focus on optimizing dosing strategies and evaluating its effectiveness on a wider range of microbial communities and in pilot-scale systems.

References

Application Notes and Protocols for Studying cGMP Signaling Pathways with PROLI NONOate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROLI NONOate is a valuable tool for researchers studying nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways. As a member of the diazeniumdiolate (NONOate) class of compounds, this compound spontaneously decomposes in aqueous solutions at physiological pH and temperature to release nitric oxide. A key characteristic of this compound is its extremely short half-life of approximately 1.8 seconds at 37°C and pH 7.4, allowing for a rapid and predictable burst of NO generation.[1][2][3] This property makes it an ideal compound for mimicking bolus NO signaling events and for studying the rapid downstream effects on the cGMP pathway, such as vasodilation and inhibition of platelet aggregation.

These application notes provide detailed protocols for utilizing this compound in key experimental models to investigate cGMP signaling.

Product Information and Handling

  • Chemical Name: 1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt[3]

  • Molecular Formula: C₅H₇N₃O₄ · 2Na[3]

  • Molecular Weight: 219.1 g/mol [3]

  • Purity: ≥98%[3]

  • Solubility: Highly soluble in aqueous buffers (>100 mg/ml)[2][3]

  • Storage: Store as a crystalline solid at -80°C for up to one year.[1][3] The compound is sensitive to moisture and air.[1]

  • Stock Solution Preparation: Prepare a stock solution in 10 mM NaOH, in which it is stable for up to 24 hours at 0°C.[1] To initiate NO release, dilute the alkaline stock solution into a buffer at physiological pH (7.0-7.4).[1] The concentration of the stock solution can be verified by measuring its UV absorbance at 252 nm (ε = 8,400 M⁻¹ cm⁻¹) in 0.01 M NaOH.[1]

cGMP Signaling Pathway

Nitric oxide generated from this compound directly activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This second messenger then activates protein kinase G (PKG), leading to the phosphorylation of various downstream targets and resulting in diverse physiological responses.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROLI_NONOate This compound NO Nitric Oxide (NO) PROLI_NONOate->NO Spontaneous Decomposition (t½ ≈ 1.8s) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream_Effectors Downstream Effectors PKG->Downstream_Effectors Phosphorylates Physiological_Response Physiological Response Downstream_Effectors->Physiological_Response

Figure 1: this compound activation of the cGMP signaling pathway.

Application 1: In Vitro cGMP Measurement

This protocol describes the measurement of intracellular cGMP levels in cultured cells following stimulation with this compound.

Quantitative Data Summary
Cell TypeThis compound ConcentrationIncubation TimeFold Increase in cGMP (Approx.)Reference
Th2 Lymphocytes300 µM5 minutes10-fold[4]
Experimental Protocol

Materials:

  • Cultured cells (e.g., smooth muscle cells, platelets, or other cells expressing sGC)

  • This compound

  • 10 mM NaOH

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or sildenafil) to prevent cGMP degradation

  • Cell lysis buffer

  • Commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit

Procedure:

  • Cell Culture: Plate cells in appropriate multi-well plates and grow to the desired confluency.

  • Stock Solution Preparation: Prepare a fresh stock solution of this compound in 10 mM NaOH.

  • Cell Treatment:

    • Pre-incubate cells with a PDE inhibitor (e.g., 100 µM sildenafil) for a designated time to prevent cGMP breakdown.[5]

    • Prepare working solutions of this compound by diluting the stock solution into pre-warmed cell culture medium or buffer (pH 7.4) immediately before addition to the cells.

    • Add the this compound working solution to the cells and incubate for the desired time (e.g., 5 minutes).

  • Cell Lysis:

    • Terminate the reaction by removing the medium and adding ice-cold cell lysis buffer.

    • Incubate on ice for 10-20 minutes.

  • cGMP Measurement:

    • Centrifuge the cell lysates to pellet cellular debris.

    • Collect the supernatant and measure the cGMP concentration using a commercial cGMP ELISA kit according to the manufacturer's instructions.[4][6][7]

    • Normalize the cGMP concentration to the total protein content of the sample.

cGMP_Assay_Workflow start Start: Plate Cells prepare_stock Prepare this compound Stock in 10 mM NaOH start->prepare_stock pre_incubate Pre-incubate Cells with PDE Inhibitor prepare_stock->pre_incubate treat_cells Treat Cells with This compound pre_incubate->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells measure_cgmp Measure cGMP (ELISA) lyse_cells->measure_cgmp analyze Analyze Data (Normalize to Protein) measure_cgmp->analyze end_node End analyze->end_node

Figure 2: Experimental workflow for in vitro cGMP measurement.

Application 2: Vasodilation in Isolated Aortic Rings

This protocol outlines the use of this compound to study vasodilation in ex vivo aortic ring preparations.

Quantitative Data Summary
TissueAgonist Pre-contractionThis compound EC₅₀Reference
Sheep Mesenteric ArteriesNot specified~0.63 µM[8]

Note: EC₅₀ is the concentration of a drug that gives a half-maximal response.

Experimental Protocol

Materials:

  • Aorta from a suitable animal model (e.g., rat, mouse)

  • Krebs-Henseleit buffer

  • Phenylephrine (B352888) (or other vasoconstrictor)

  • This compound

  • 10 mM NaOH

  • Organ bath system with force transducers

Procedure:

  • Aortic Ring Preparation:

    • Isolate the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Carefully remove adherent tissue and cut the aorta into rings of 2-3 mm in width.[9]

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.[10]

  • Equilibration and Pre-contraction:

    • Allow the rings to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes.

    • Induce a stable contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).[10][11]

  • Vasodilation Assay:

    • Prepare a fresh stock solution of this compound in 10 mM NaOH.

    • Once a stable pre-contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in isometric tension until a maximal relaxation response is achieved.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC₅₀ value.

Vasodilation_Workflow start Start: Isolate Aortic Rings mount_rings Mount Rings in Organ Bath start->mount_rings equilibrate Equilibrate under Resting Tension mount_rings->equilibrate pre_contract Pre-contract with Vasoconstrictor equilibrate->pre_contract add_proli Add Cumulative Doses of this compound pre_contract->add_proli record_tension Record Isometric Tension add_proli->record_tension analyze Analyze Data (Calculate % Relaxation, EC₅₀) record_tension->analyze end_node End analyze->end_node

Figure 3: Experimental workflow for aortic ring vasodilation assay.

Application 3: Platelet Aggregation Assay

This protocol describes the use of this compound to inhibit platelet aggregation using light transmission aggregometry (LTA).

Quantitative Data Summary
Platelet AgonistThis compound ConcentrationInhibition of Aggregation (%)Reference
CollagenNot specifiedPotent inhibition[12]
ADPNot specifiedModerate inhibition[12]
Experimental Protocol

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate

  • This compound

  • 10 mM NaOH

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonist (e.g., ADP, collagen)

  • Light transmission aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood into tubes containing sodium citrate.[13]

    • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.[14]

    • Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2,500 x g) for 15 minutes.[13]

    • Adjust the platelet count in the PRP with PPP if necessary.[13]

  • Platelet Aggregation Assay (LTA):

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[12]

    • Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.[15]

    • Prepare a fresh stock solution of this compound in 10 mM NaOH.

    • Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a short period (e.g., 1-2 minutes).

    • Initiate platelet aggregation by adding a platelet agonist (e.g., ADP or collagen).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the maximal aggregation for each sample.

    • Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.

Platelet_Aggregation_Workflow start Start: Prepare PRP and PPP calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) start->calibrate pre_warm Pre-warm PRP in Cuvettes calibrate->pre_warm add_proli Add this compound or Vehicle pre_warm->add_proli add_agonist Add Platelet Agonist (e.g., ADP, Collagen) add_proli->add_agonist record_aggregation Record Light Transmission add_agonist->record_aggregation analyze Analyze Data (Calculate % Inhibition) record_aggregation->analyze end_node End analyze->end_node

Figure 4: Workflow for platelet aggregation assay using LTA.

Conclusion

This compound is a potent and versatile tool for investigating the NO/cGMP signaling pathway. Its rapid and predictable release of NO makes it particularly suitable for studying acute physiological responses. The protocols provided here offer a framework for utilizing this compound in key in vitro and ex vivo assays to further elucidate the role of cGMP in various biological processes. Researchers should always optimize concentrations and incubation times for their specific experimental systems.

References

Application Notes and Protocols for PROLI NONOate Treatment of Ex Vivo Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROLI NONOate (1-(Hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a member of the diazeniumdiolate (NONOate) class of nitric oxide (NO) donors. A key characteristic of this compound is its exceptionally short half-life of approximately 1.8 seconds at 37°C and pH 7.4.[1] This rapid and spontaneous decomposition releases two moles of NO per mole of the parent compound, making it an invaluable tool for investigating the physiological and pathophysiological effects of transient and high concentrations of NO in ex vivo tissue preparations. Its rapid kinetics mimic endogenous NO signaling events more closely than slower-releasing NO donors.

These application notes provide a comprehensive overview of the use of this compound in ex vivo tissue studies, with a focus on its application in inducing smooth muscle relaxation. Detailed protocols for tissue preparation, experimental workflow, and data analysis are provided to guide researchers in utilizing this potent pharmacological agent.

Mechanism of Action

This compound exerts its biological effects through the release of nitric oxide. The primary signaling pathway activated by NO in vascular smooth muscle is the soluble guanylate cyclase (sGC) pathway.

  • NO Release and sGC Activation: Upon introduction to a physiological buffer, this compound rapidly decomposes, releasing NO. This gaseous molecule readily diffuses across cell membranes into smooth muscle cells.

  • cGMP Production: Inside the smooth muscle cell, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • PKG Activation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[2][3]

  • Downstream Effects of PKG: Activated PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration ([Ca²⁺]i) and a decrease in the calcium sensitivity of the contractile machinery. These effects include:

    • Inhibition of Ca²⁺ influx through L-type calcium channels.

    • Activation of Ca²⁺-activated potassium channels (BKCa), leading to hyperpolarization and subsequent closure of voltage-gated Ca²⁺ channels.

    • Sequestration of Ca²⁺ into the sarcoplasmic reticulum via phosphorylation of phospholamban.

    • Inhibition of the RhoA/Rho-kinase pathway, which is involved in Ca²⁺ sensitization of the contractile apparatus.

    • Phosphorylation of proteins that lead to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation.[4][5]

The culmination of these events is the relaxation of the smooth muscle tissue.

Data Presentation

Due to the rapid nature of NO release from this compound, it is crucial to perform concentration-response experiments to determine the effective concentration range for a specific tissue. The following table summarizes typical, albeit illustrative, quantitative data that would be generated from such an experiment. Note: Specific values will vary depending on the tissue type, species, and experimental conditions.

ParameterValueTissueSpeciesPre-contraction Agent
EC₅₀ 1 - 10 µM (estimated)AortaRatPhenylephrine (B352888) (1 µM)
Eₘₐₓ >90% RelaxationAortaRatPhenylephrine (1 µM)
Half-life (t₁/₂) of NO release ~1.8 seconds (at 37°C, pH 7.4)N/AN/AN/A

Experimental Protocols

Protocol 1: Ex Vivo Vasorelaxation Studies using Isolated Aortic Rings

This protocol describes the methodology for assessing the vasorelaxant effects of this compound on isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (PE)

  • This compound

  • Distilled water

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the rat by an approved method.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into rings of 2-3 mm in length.

    • For endothelium-denuded experiments, gently rub the luminal surface of the rings with a fine wire or forceps.

  • Mounting of Aortic Rings:

    • Mount each aortic ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution.

    • Maintain the organ bath at 37°C and continuously bubble with carbogen gas.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, contract the rings with 60 mM KCl to check for viability.

    • Wash the rings and allow them to return to baseline.

  • Experimental Protocol:

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath.

    • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

    • Record the isometric tension continuously using a data acquisition system.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.

    • Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Eₘₐₓ (the maximal relaxation) from the concentration-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 2: Measurement of cGMP Levels in Aortic Rings

This protocol outlines the procedure for quantifying cGMP levels in aortic rings following treatment with this compound.

Materials:

  • Isolated aortic rings (prepared as in Protocol 1)

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Liquid nitrogen

  • Homogenization buffer

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Tissue Preparation and Incubation:

    • Prepare and mount aortic rings as described in Protocol 1.

    • Pre-incubate the rings with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 20-30 minutes to prevent cGMP degradation.

    • Treat the rings with the desired concentration of this compound for a short and precise duration (e.g., 30 seconds to 2 minutes) due to its rapid action. Include a vehicle-treated control group.

  • Sample Collection and Processing:

    • At the end of the incubation period, rapidly remove the aortic rings from the organ bath and immediately freeze them in liquid nitrogen to stop the enzymatic reactions.

    • Homogenize the frozen tissue in an appropriate buffer provided with the cGMP EIA kit.

    • Centrifuge the homogenates to pellet the cellular debris.

  • cGMP Measurement:

    • Perform the cGMP EIA on the supernatants according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the cGMP concentration in each sample based on the standard curve.

    • Normalize the cGMP concentration to the protein content of the tissue homogenate.

    • Express the results as pmol of cGMP per mg of protein.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

PROLI_NONOate_Signaling PROLI This compound (Extracellular) NO Nitric Oxide (NO) PROLI->NO Rapid Decomposition sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme sGC_active sGC - Active sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->cGMP PKG_inactive Protein Kinase G (PKG) - Inactive cGMP->PKG_inactive PKG_active PKG - Active PKG_inactive->PKG_active Ca_channels L-type Ca²⁺ Channels PKG_active->Ca_channels Inhibits SR Sarcoplasmic Reticulum (SR) PKG_active->SR Activates MLCP Myosin Light Chain Phosphatase (MLCP) ↑ PKG_active->MLCP Ca_influx Ca²⁺ Influx ↓ Ca_channels->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation Ca_sequestration Ca²⁺ Sequestration ↑ SR->Ca_sequestration Ca_sequestration->Relaxation MLC_P Myosin Light Chain-P MLCP->MLC_P Dephosphorylates MLC_P->Relaxation

Caption: Signaling pathway of this compound in smooth muscle cells.

Experimental Workflow for Ex Vivo Vasorelaxation Assay

ExVivo_Workflow A Tissue Dissection (e.g., Thoracic Aorta) B Aortic Ring Preparation (2-3 mm) A->B C Mounting in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) B->C D Equilibration (60-90 min, 1.5-2.0 g tension) C->D E Viability Check (60 mM KCl) D->E F Pre-contraction (Phenylephrine, 1 µM) E->F G Cumulative Addition of This compound F->G H Record Isometric Tension G->H I Data Analysis (Concentration-Response Curve, EC₅₀, Eₘₐₓ) H->I

Caption: Experimental workflow for ex vivo vasorelaxation studies.

References

Troubleshooting & Optimization

Technical Support Center: PROLI NONOate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of PROLI NONOate in experimental media. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

QuestionPossible Cause(s)Suggested Solution(s)
1. My experimental results are inconsistent or not reproducible. Why? Rapid Decomposition: this compound has an extremely short half-life of approximately 1.8 seconds at physiological pH (7.4) and 37°C.[1][2][3][4][5] Any delay between adding it to the media and the start of your assay will lead to significant variability in the effective nitric oxide (NO) concentration. Stock Solution Instability: Improperly prepared or stored stock solutions may have already partially decomposed, leading to a lower-than-expected NO release.Standardize Timing: Ensure the time between dissolving/diluting this compound in your neutral pH buffer and initiating your experiment is precisely controlled and consistent across all replicates and experiments. Proper Stock Preparation: Prepare fresh stock solutions in a cold, alkaline buffer (e.g., 10 mM NaOH) immediately before use.[6] Verify the concentration of your stock solution using UV spectrophotometry (λmax = 252 nm).[6]
2. I am not observing the expected biological effect. What could be wrong? Insufficient NO Concentration: The actual concentration of NO reaching your cells may be much lower than calculated due to its rapid decomposition and reaction with media components.[7] Incorrect pH of Media: The decomposition of this compound is strictly pH-dependent.[1][8] If your media pH is not in the neutral range (7.2-7.4), the rate of NO release will be altered.Increase Donor Concentration: Consider performing a dose-response curve to determine the optimal concentration for your specific experimental setup. Verify Media pH: Always check the pH of your experimental buffer or cell culture medium before adding the this compound stock solution.
3. My stock solution appears discolored. Can I still use it? Moisture/Air Exposure: The crystalline, solid form of this compound is sensitive to moisture and air, which can cause it to degrade.[6] Discoloration is a visual indicator of decomposition.Discard and Replace: Do not use discolored solid this compound. For optimal results, always use a fresh vial or one that has been properly stored at -80°C under an inert atmosphere (like nitrogen or argon).[3][6]
4. How can I confirm that my this compound is releasing NO in my media? Direct Measurement: The most direct way is to measure NO release in your specific experimental medium.Use an NO Sensor: Employ an NO-specific electrode to measure the real-time release of NO after adding this compound to your media under experimental conditions (e.g., 37°C). Griess Assay: Measure the accumulation of nitrite (B80452) (a stable oxidation product of NO) in your media over time. Note that this is a cumulative measurement and may not reflect the initial burst kinetics.[9]

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound?

A1: this compound is characterized by its very short half-life, which is approximately 1.8 seconds at 37°C in a pH 7.4 buffer.[1][2][3] This rapid decomposition results in a quick burst of nitric oxide.

Q2: How should I prepare a stock solution of this compound?

A2: To prevent premature decomposition, you should prepare stock solutions in a cold, alkaline buffer. A common choice is 10 mM NaOH.[6] In this basic solution, this compound is relatively stable and can be stored on ice for the duration of an experiment (up to 24 hours at 0°C).[6] For long-term storage, it is best to aliquot the solid compound in a dry, inert atmosphere and store it at -80°C.[3][6]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly dependent on pH.[8]

  • In alkaline conditions (pH > 9): It is relatively stable.[1][6]

  • In neutral conditions (pH 7.0 - 7.4): It decomposes rapidly to release NO.[1][6]

  • In acidic conditions (pH < 5): Decomposition is practically instantaneous.[10]

Q4: What are the decomposition products of this compound?

A4: Upon decomposition in aqueous media, one mole of this compound releases two moles of nitric oxide (NO) and one mole of L-proline, which is a naturally occurring and biocompatible amino acid.[3][6][11]

Q5: Can I use this compound in cell culture media?

A5: Yes, but with careful consideration of its stability. When adding the alkaline stock solution to your cell culture media (which is typically buffered to pH ~7.4), the this compound will begin to decompose immediately. This method is effective for delivering a rapid, high-concentration burst of NO to your cells.

Q6: How can I verify the concentration of my this compound stock solution?

A6: You can determine the concentration of an intact this compound solution by using UV-Vis spectrophotometry. The compound has a characteristic maximum absorbance (λmax) at 252 nm with a molar extinction coefficient (ε) of 8,400 M⁻¹cm⁻¹ in 10 mM NaOH.[6]

Quantitative Data Summary

Table 1: Stability and Properties of this compound

ParameterValueConditionsReference(s)
Half-life (t½) 1.8 seconds37°C, pH 7.4[1][2][3][4]
NO Moles Released 2 moles NO / mole of compoundAqueous buffer, pH 7.4[2][3][4]
Solubility > 100 mg/mLAqueous buffers[3][4]
UV Absorbance (λmax) 252 nm10 mM NaOH[6]
Molar Extinction (ε) 8,400 M⁻¹cm⁻¹10 mM NaOH[6]
Solid Storage ≥ 2 years-80°C, under inert gas[3][6]
Alkaline Solution Storage ~24 hours0°C, in 10 mM NaOH[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Preparation of Buffer: Prepare a 10 mM solution of sodium hydroxide (B78521) (NaOH) in high-purity water. Pre-chill the solution on ice.

  • Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of solid this compound. Perform this step quickly to minimize exposure to air and moisture.[6]

  • Dissolution: Immediately dissolve the weighed this compound in the pre-chilled 10 mM NaOH to achieve the desired stock concentration (e.g., 10 mM). Keep the stock solution on ice at all times.

  • Concentration Verification (Optional but Recommended):

    • Dilute an aliquot of your stock solution in 10 mM NaOH to a concentration within the linear range of your spectrophotometer.

    • Measure the absorbance at 252 nm.

    • Calculate the concentration using the Beer-Lambert law (A = εbc), where ε = 8,400 M⁻¹cm⁻¹.[6]

  • Usage: Use the stock solution immediately. When adding to neutral pH media, pipette the required volume of the cold stock solution directly into the experimental media, mix briefly, and begin your assay without delay.

Visualizations

PROLI_NONOate_Decomposition cluster_storage Stable Form (Solid/Alkaline) cluster_media Experimental Media (pH 7.4, 37°C) cluster_products Decomposition Products PROLI_Solid This compound (Solid) Stored at -80°C under N2 PROLI_Alkaline This compound Stock (in cold 10 mM NaOH) PROLI_Solid->PROLI_Alkaline Dissolution PROLI_Active This compound (Unstable) PROLI_Alkaline->PROLI_Active Addition to Neutral Buffer NO 2 Nitric Oxide (NO) PROLI_Active->NO t½ = 1.8 sec Proline L-Proline PROLI_Active->Proline t½ = 1.8 sec Experimental_Workflow start Start weigh 1. Weigh solid this compound (quickly, minimize air exposure) start->weigh prepare_buffer 2. Prepare cold 10 mM NaOH weigh->prepare_buffer dissolve 3. Dissolve solid in cold buffer to create stock solution prepare_buffer->dissolve verify 4. (Optional) Verify concentration via UV-Vis at 252 nm dissolve->verify add_to_media 5. Add stock solution to pre-warmed (37°C) neutral media verify->add_to_media start_assay 6. Immediately begin experiment/measurement add_to_media->start_assay end End start_assay->end Troubleshooting_Tree issue Inconsistent or No Effect Observed check_stock Is the stock solution freshly prepared in cold 10 mM NaOH? issue->check_stock check_solid Is the solid compound stored properly (-80°C, inert gas) and not discolored? check_stock->check_solid Yes solution_fresh Prepare fresh stock immediately before each experiment. check_stock->solution_fresh No check_timing Is the time between adding stock and starting the assay minimal and consistent? check_solid->check_timing Yes solution_solid Use a new, properly stored vial of solid compound. check_solid->solution_solid No check_pH Is the final media pH confirmed to be ~7.4? check_timing->check_pH Yes solution_timing Standardize all timing steps. Automate if possible. check_timing->solution_timing No solution_pH Verify and adjust media pH before adding the NONOate. check_pH->solution_pH No ok Problem likely resolved. check_pH->ok Yes

References

preventing premature degradation of PROLI NONOate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling PROLI NONOate to prevent its premature degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability so critical?

This compound is a diazeniumdiolate-based nitric oxide (NO) donor. It is highly valued in research for its extremely rapid and predictable release of NO.[1][2] Its critical characteristic is a very short half-life of approximately 1.8 seconds at 37°C and physiological pH (7.4).[1][2][3][4][5] This rapid decomposition is pH-dependent and follows first-order kinetics.[1][2] Because of this inherent instability under experimental conditions, any premature degradation due to improper handling or storage will lead to inaccurate NO dosing, compromising experimental validity and reproducibility.

Q2: How should solid this compound be stored for maximum stability?

For long-term storage, solid this compound should be kept in a tightly sealed vial under an inert atmosphere (like nitrogen) at -80°C.[6] Under these conditions, it is stable for at least one year.[5][6] The crystalline solid is sensitive to moisture and air, which can cause discoloration and degradation.[6][7] It is crucial to keep the vial sealed until the moment of use.[6]

Q3: What is the best way to prepare and store a this compound stock solution?

To prevent premature NO release, a stock solution should be prepared in a high-pH, alkaline buffer.[6]

  • Preparation: Dissolve the solid this compound in cold (0°C) 0.01 M NaOH. This compound is highly soluble in aqueous buffers.[3][5][6]

  • Storage: Alkaline stock solutions are stable for up to 24 hours when stored at 0°C.[6][7] This method prevents the proton-catalyzed decomposition that occurs at neutral or acidic pH.

Q4: How do I initiate NO release in my experiment?

To start the release of nitric oxide, add a small volume of the cold, alkaline stock solution to your experimental buffer, which should be at a neutral pH (e.g., pH 7.0-7.4).[6] This sudden drop in pH will trigger the rapid, first-order decomposition of this compound, releasing two moles of NO per mole of the parent compound.[1][2]

Q5: Are there visible signs of degradation?

Yes, the crystalline solid may become discolored upon exposure to air and moisture, which is a sign of degradation.[6][7] For solutions, there are no obvious visible signs, making it critical to follow proper preparation protocols and, if in doubt, to verify the concentration spectrophotometrically.[6]

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Inconsistent or no biological effect observed. 1. Degraded Stock Solution: The stock solution was prepared or stored improperly (e.g., at neutral pH, wrong temperature, for too long). 2. Degraded Solid: The solid compound was improperly stored and has degraded. 3. Incorrect pH: The final experimental buffer pH is too high, slowing NO release, or was not buffered adequately.1. Always prepare fresh alkaline (0.01 M NaOH) stock solutions and store them on ice (0°C) for no longer than 24 hours.[6] 2. Check the solid for discoloration. If degradation is suspected, use a fresh vial. 3. Confirm the pH of your experimental buffer is between 7.0 and 7.4 to ensure rapid NO release.[6]
High variability between experimental replicates. 1. Slow pH Equilibration: The time taken to mix the alkaline stock solution into the experimental buffer varies, leading to inconsistent initiation of NO release. 2. Temperature Fluctuations: Experiments are not performed at a consistent, controlled temperature. Decomposition rate is temperature-dependent.[1]1. Ensure rapid and consistent mixing when adding the stock solution to the experimental buffer. 2. Perform all experiments in a temperature-controlled environment (e.g., a 37°C water bath) to maintain a consistent half-life.[1][2]
Uncertainty about the actual concentration of the NONOate solution. 1. Weighing Errors: Difficulty in accurately weighing the small amounts of solid required. 2. Partial Degradation: The stock solution may have partially degraded during preparation or storage.1. Prepare a more concentrated stock solution in 0.01 M NaOH to minimize weighing errors, then perform serial dilutions. 2. Verify Concentration: Before use, determine the precise concentration of your stock solution using a UV spectrophotometer. Intact this compound has a characteristic absorbance maximum at 252 nm.[3][5][6] See the protocol below.
Data Presentation

The stability of diazeniumdiolates (NONOates) is highly dependent on their chemical structure, pH, and temperature. This compound is characterized by its extremely rapid NO release compared to other common NONOates.

Table 1: Comparative Half-lives of Common NONOates in pH 7.4 Buffer

NONOate CompoundHalf-life (t½) at 37°CHalf-life (t½) at 22-25°C
This compound ~1.8 seconds [1][2]Not typically reported due to rapid decay
MAHMA NONOate~1 minute[8]~3 minutes[1]
DEA NONOate~2 minutes[1]~16 minutes[1]
PAPA NONOate~15 minutes[8]~77 minutes[1]
Spermine NONOate~39 minutes[1]~230 minutes[1]
DETA NONOate~20 hours[1][8]~56 hours[1][8]
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of this compound Stock Solution

This protocol allows you to verify the concentration of intact this compound in your alkaline stock solution before initiating an experiment.

Principle: Intact this compound has a distinct UV absorbance maximum (λmax) at 252 nm, with a molar extinction coefficient (ε) of 8,400 M⁻¹cm⁻¹.[6] By measuring the absorbance of a diluted stock solution, its precise concentration can be calculated using the Beer-Lambert law.

Materials:

  • This compound stock solution (in 0.01 M NaOH)

  • 0.01 M NaOH (for dilution and as a blank)

  • UV-transparent cuvettes (quartz)

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Prepare Dilution: Accurately dilute your concentrated this compound stock solution with cold 0.01 M NaOH to a final concentration expected to be in the range of 20-100 µM. This ensures the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Set Spectrophotometer: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength to 252 nm.

  • Blank the Instrument: Fill a quartz cuvette with 0.01 M NaOH. Place it in the spectrophotometer and zero the absorbance.

  • Measure Sample: Empty the blanking solution, rinse the cuvette with a small amount of your diluted this compound sample, and then fill it with the sample.

  • Record Absorbance: Place the sample cuvette in the spectrophotometer and record the absorbance reading at 252 nm.

  • Calculate Concentration: Use the Beer-Lambert law to calculate the concentration:

    • Concentration (M) = Absorbance / (ε × l)

    • Where:

      • Absorbance is the measured value.

      • ε = 8,400 M⁻¹cm⁻¹[6]

      • l = path length of the cuvette (typically 1 cm).

  • Final Concentration: Remember to multiply the calculated concentration by the dilution factor to determine the concentration of your original stock solution.

Visualizations
Degradation Pathway

The degradation of this compound is a pH-dependent process initiated by protonation, which leads to the rapid release of two molecules of nitric oxide.

G cluster_0 Degradation of this compound PROLI This compound (Stable in Base) Intermediate Protonated Intermediate (Unstable) PROLI->Intermediate Protonation Proton H+ (from pH 7.4 Buffer) Proton->Intermediate Products L-Proline + 2 NO Intermediate->Products Spontaneous Decomposition (t½ ≈ 1.8s)

Caption: Proton-catalyzed decomposition of this compound.

Recommended Experimental Workflow

Following a standardized workflow is crucial for achieving reproducible results with a highly labile compound like this compound.

G cluster_workflow This compound Experimental Workflow A 1. Prepare fresh 0.01 M NaOH on ice (0°C) B 2. Weigh solid this compound and dissolve in cold NaOH to create stock solution A->B C 3. (Optional but Recommended) Verify stock concentration via UV Spec at 252 nm B->C Quality Control D 4. Prepare experimental buffer (e.g., PBS, pH 7.4) and equilibrate to 37°C B->D Standard Path C->D E 5. Add required volume of alkaline stock to buffer to initiate NO release D->E F 6. Immediately begin experimental measurements E->F Time-critical step

Caption: Standard workflow for using this compound.

Troubleshooting Logic Diagram

This decision tree helps diagnose common issues encountered during experiments involving this compound.

G Start Inconsistent or Unexpected Results? CheckStock Was stock solution fresh (<24h) and kept at 0°C in 0.01M NaOH? Start->CheckStock Yes CheckSolid Is solid compound stored at -80°C and free of discoloration? CheckStock->CheckSolid Yes RemakeStock SOLUTION: Remake stock solution. CheckStock->RemakeStock No CheckpH Is final buffer pH confirmed to be ~7.4? CheckSolid->CheckpH Yes NewVial SOLUTION: Use a new vial of solid. CheckSolid->NewVial No CheckTemp Is experiment temperature stable and controlled? CheckpH->CheckTemp Yes AdjustBuffer SOLUTION: Remake or adjust buffer. CheckpH->AdjustBuffer No ControlTemp SOLUTION: Use temperature control (e.g., water bath). CheckTemp->ControlTemp No OtherIssue Problem likely lies with other experimental variables. CheckTemp->OtherIssue Yes

Caption: Decision tree for troubleshooting this compound experiments.

References

Technical Support Center: PROLI NONOate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments with PROLI NONOate.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected nitric oxide (NO) release.

Potential Cause Troubleshooting Step
Improper Storage of Solid this compound This compound is sensitive to moisture and air.[1] Ensure it is stored at -80°C under an inert gas like nitrogen or argon.[1] Discoloration of the crystalline solid may indicate degradation.
Degradation of Stock Solution Prepare fresh alkaline stock solutions (e.g., in 10 mM NaOH) daily.[1] While stable for up to 24 hours at 0°C, prolonged storage can lead to degradation.[1]
Incorrect pH of Final Solution The half-life of this compound is extremely pH-dependent. At physiological pH (7.4) and 37°C, its half-life is approximately 1.8 seconds.[2] Ensure the final buffer pH is accurately adjusted to 7.4 to initiate rapid NO release.
Inaccurate Concentration of Stock Solution The concentration of the alkaline stock solution can be verified by measuring its UV absorbance at 252 nm.[1]
Reaction with Media Components Components in complex cell culture media or buffers can react with and scavenge NO, reducing its effective concentration. Consider using simpler buffers for initial NO release characterization.

Issue: High variability in biological response between experiments.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure consistent cell numbers are plated for each experiment, as cell density can influence the cellular response to NO.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular responses can change with repeated passaging.
Timing of Treatment Due to the extremely short half-life of this compound, the timing of its addition to cells is critical. Add the this compound solution to all wells/flasks as close to simultaneously as possible.
Incomplete Mixing Gently but thoroughly mix the this compound solution into the cell culture medium immediately after addition to ensure uniform exposure of cells to NO.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A1: A stock solution of this compound should be prepared in a cold, alkaline solution, such as 10 mM NaOH, immediately before use.[1] This ensures the stability of the compound. The solid form should be stored at -80°C under an inert atmosphere.[1]

Q2: How can I confirm that my this compound is releasing nitric oxide?

A2: You can quantify the amount of nitrite (B80452), a stable breakdown product of NO in aqueous solutions, using the Griess assay.[3] This colorimetric assay will provide an indirect measure of the NO released.

Q3: Why am I seeing toxicity in my cells at concentrations that are reported to be non-toxic?

A3: Several factors could contribute to unexpected cytotoxicity. The actual concentration of NO reaching your cells might be higher than anticipated due to rapid release. Ensure proper mixing and dilution. Additionally, the byproducts of this compound decomposition, L-proline and sodium salts, are generally considered non-toxic but could have effects in specific sensitive cell lines. It is also crucial to ensure the solvent used for the stock solution (e.g., NaOH) is diluted to a non-toxic final concentration in your cell culture.

Q4: Can I use this compound for long-term nitric oxide exposure experiments?

A4: this compound is not ideal for long-term exposure studies due to its very short half-life of 1.8 seconds at physiological pH.[2] It delivers a rapid burst of NO. For sustained NO release, consider using a NONOate with a longer half-life, such as DETA NONOate.[4]

Data Summary

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₅H₇N₃O₄ · 2Na[2]
Formula Weight 219.1 g/mol [2]
Half-life (37°C, pH 7.4) ~1.8 seconds[2]
NO Moles Released per Mole of Parent Compound 2[2]
Solubility >100 mg/mL in aqueous buffers[2]
UV Absorbance (λmax) 252 nm[2]
Storage Temperature (Solid) -80°C[1]

Experimental Protocols

Protocol 1: Quantification of Nitric Oxide Release using the Griess Assay

This protocol describes the indirect measurement of NO release from this compound by quantifying the accumulation of nitrite in the solution.

Materials:

  • This compound

  • 10 mM NaOH, chilled

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Griess Reagent (Component A: N-(1-naphthyl)ethylenediamine; Component B: Sulfanilic acid)[3]

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540-570 nm)

Procedure:

  • Prepare a Sodium Nitrite Standard Curve:

    • Prepare a 100 µM stock solution of sodium nitrite in PBS.

    • Perform serial dilutions to create standards ranging from 1 µM to 100 µM.

    • Add 50 µL of each standard to triplicate wells of a 96-well plate.

  • Prepare this compound Solution:

    • Immediately before the assay, prepare a 1 mM stock solution of this compound in chilled 10 mM NaOH.

    • Dilute the stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM).

  • Initiate NO Release:

    • Add 50 µL of the diluted this compound solution to triplicate wells of the 96-well plate.

    • Incubate at 37°C for a time sufficient for NO to be released and converted to nitrite (e.g., 5-10 minutes).

  • Griess Reaction:

    • Prepare the Griess Reagent by mixing equal volumes of Component A and Component B immediately before use.[3]

    • Add 50 µL of the Griess Reagent to each well (standards and samples).

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure Absorbance:

    • Measure the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (PBS + Griess Reagent) from all readings.

    • Plot the standard curve and determine the nitrite concentration in the this compound samples.

Protocol 2: Assessment of Cell Viability using MTT Assay

This protocol measures the effect of this compound on cell viability by assessing mitochondrial metabolic activity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 10 mM NaOH, chilled

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a fresh stock solution of this compound in chilled 10 mM NaOH.

    • Dilute the stock solution in serum-free medium to the desired final concentrations.

    • Remove the old medium from the cells and replace it with the this compound-containing medium.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[5]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

    • Gently pipette to ensure complete solubilization.

  • Measure Absorbance:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Express the results as a percentage of the untreated control to determine cell viability.

Signaling Pathway and Experimental Workflow Diagrams

PROLI_NONOate_Troubleshooting cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_troubleshooting Inconsistent Results? storage Store this compound (-80°C, inert gas) stock Prepare fresh alkaline stock solution (10mM NaOH) storage->stock check_storage Check storage conditions storage->check_storage uv_spec Verify concentration (UV at 252nm) stock->uv_spec Optional check_stock Check stock solution age stock->check_stock dilution Dilute in appropriate buffer/medium (pH 7.4) uv_spec->dilution treatment Add to cells/assay dilution->treatment check_ph Verify final pH dilution->check_ph incubation Incubate (37°C) treatment->incubation check_cells Check cell passage/density treatment->check_cells griess Griess Assay (NO release) incubation->griess mtt MTT Assay (Cell Viability) incubation->mtt western Western Blot (Signaling) incubation->western NO_sGC_cGMP_Pathway PROLI This compound NO Nitric Oxide (NO) PROLI->NO spontaneous decomposition (pH 7.4, 37°C) sGC Soluble Guanylate Cyclase (sGC) (inactive) NO->sGC activates sGC_active sGC (active) GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC (active) PKG Protein Kinase G (PKG) cGMP->PKG activates PDE Phosphodiesterase (PDE) cGMP->PDE hydrolyzes Physiological_Effects Physiological Effects (e.g., vasodilation) PKG->Physiological_Effects GMP 5'-GMP PDE->GMP

References

PROLI/NO Delivery in Flow Systems: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PROLI/NO (CAS Number: 178948-42-0) in flow systems.

Troubleshooting Guides

This section addresses specific issues that may arise during the delivery of PROLI/NO in flow systems.

Issue 1: Inconsistent or No Nitric Oxide (NO) Release Detected

Possible Cause Troubleshooting Steps
PROLI/NO Degradation PROLI/NO has a very short half-life of approximately 1.8 seconds at 37°C and pH 7.4.[1] Prepare fresh stock solutions of PROLI/NO immediately before use and keep them on ice to minimize degradation.
Incorrect pH of the Medium The release of NO from PROLI/NO is pH-dependent. Ensure the pH of your buffer or medium is appropriate to trigger NO release. Acidic conditions accelerate decomposition.
Flow Rate Too High A high flow rate may not allow sufficient time for PROLI/NO to decompose and release NO before it reaches the detector. Optimize the flow rate to allow for adequate residence time in the reaction zone.
Detector Malfunction Ensure your NO detection system (e.g., chemiluminescence detector, electrochemical sensor) is calibrated and functioning correctly.[2] Refer to the manufacturer's instructions for troubleshooting the specific detector.
Clogged Tubing or Flow Cell Particulate matter from incompletely dissolved PROLI/NO or other reagents can cause blockages.[3] Visually inspect all tubing and the flow cell for obstructions. Flush the system with an appropriate solvent to clear any blockages.

Issue 2: Clogging or Precipitation in the Flow System

Possible Cause Troubleshooting Steps
Low Solubility of PROLI/NO While PROLI/NO is soluble in aqueous buffers, high concentrations can lead to precipitation, especially when mixed with other solvents. Ensure the concentration of PROLI/NO is below its solubility limit in the chosen solvent system. Consider using a co-solvent like DMSO or ethanol (B145695) to improve solubility, but be aware of potential effects on stability and NO release kinetics.
Reaction with Tubing Material Incompatible tubing material may leach plasticizers or other substances that can react with PROLI/NO or its decomposition products, leading to precipitation. Use chemically resistant tubing such as PEEK or PTFE.[4][5][6]
Temperature Effects Changes in temperature can affect the solubility of PROLI/NO. If using a heated flow system, ensure the temperature is uniform and does not cause the compound to precipitate out of solution.
"Salting Out" Effect When diluting a DMSO stock solution of a compound into a phosphate-buffered saline (PBS), precipitation can occur due to the high salt concentration of the PBS. It is recommended to perform final dilutions in the culture medium instead of PBS.

Issue 3: Unstable or Fluctuating Flow Rate

Possible Cause Troubleshooting Steps
Air Bubbles in the System Air bubbles can cause pressure fluctuations and lead to an unstable flow rate. Degas all solutions before use and ensure all connections are tight to prevent air from entering the system.
Pump Malfunction The syringe pump or peristaltic pump may not be functioning correctly. Check the pump for any visible signs of damage or wear. Consult the manufacturer's guide for troubleshooting and maintenance.
Leaks in the System Leaks will cause a drop in pressure and an inconsistent flow rate. Carefully inspect all fittings and connections for any signs of leakage. Tighten or replace any faulty connections.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of PROLI/NO and how does it affect my experiments?

A1: PROLI/NO has a very short half-life of approximately 1.8 seconds at 37°C and pH 7.4.[1] This rapid decomposition means that NO is released very quickly upon dissolution in a physiological buffer. In a flow system, this requires careful consideration of flow rates and the distance between the point of PROLI/NO introduction and the target or detector to ensure NO is delivered as intended.

Q2: What solvents are compatible with PROLI/NO?

A2: PROLI/NO is highly soluble in aqueous buffers. For stock solutions, dimethyl sulfoxide (B87167) (DMSO) or ethanol can be used. When using a co-solvent, be mindful of its potential impact on the stability and rate of NO release from PROLI/NO. It has been shown that a mixed solvent system of ethanol and DMSO can increase the solubility of certain compounds.[7]

Q3: Which tubing material is best for PROLI/NO delivery?

A3: For flow systems delivering PROLI/NO, it is crucial to use chemically inert tubing to prevent interactions with the compound or its reactive NO product. PEEK (Polyetheretherketone) and PTFE (Polytetrafluoroethylene) are excellent choices due to their high resistance to a wide range of chemicals.[4][5][8][6] Silicone tubing may be less suitable depending on the specific solvent used, as some organic solvents can cause it to swell or degrade. Always check the chemical compatibility of your chosen tubing with all components of your solution.

Q4: How can I accurately quantify the amount of NO released in my flow system?

A4: Several methods can be used for real-time quantification of NO in a flow system. The most common are:

  • Chemiluminescence Detection: This is a highly sensitive and specific method for NO detection, with a wide dynamic range.[2] The NO-containing effluent from your flow system is mixed with ozone in a reaction chamber, and the resulting light emission is measured.

  • Electrochemical Sensors: NO-specific electrodes can be placed in-line to provide real-time measurements of NO concentration.[2] These sensors are generally more affordable than chemiluminescence detectors but may have lower sensitivity and be more susceptible to interference.

  • Griess Assay: This is a colorimetric method that measures nitrite (B80452) (NO₂⁻), a stable oxidation product of NO.[2] While simple and inexpensive, it is an indirect measurement and may not be suitable for real-time monitoring in a flow system without appropriate sample collection and processing.

Q5: How can I control the rate of NO release from PROLI/NO in my experiment?

A5: The primary factors controlling the rate of NO release from PROLI/NO are pH and temperature. The release is faster at lower pH and higher temperatures. In a flow system, you can control the NO release profile by:

  • Adjusting the pH of the PROLI/NO solution: Preparing the stock solution in a buffer with a specific pH can modulate the decomposition rate.

  • Controlling the temperature of the flow path: Using a temperature-controlled reaction coil can provide precise control over the NO release kinetics.

  • Varying the flow rate: A slower flow rate increases the residence time in a heated or specific pH zone, allowing for more complete decomposition and NO release.

Data Presentation

Table 1: Half-life of PROLI/NO under Different Conditions

Condition Half-life (t½) Reference
pH 7.4, 37°C1.8 seconds[1]
pH 7.0, 25°C~2 minutesCalculated based on general NONOate behavior

Table 2: Chemical Compatibility of Common Tubing Materials

Tubing Material Aqueous Buffers (e.g., PBS) DMSO Ethanol General Recommendation for PROLI/NO
PEEK ExcellentExcellentExcellentHighly Recommended [4][5][8]
PTFE ExcellentExcellentExcellentHighly Recommended [6]
Silicone GoodFair to Poor (swelling may occur)GoodNot Recommended with organic co-solvents

Experimental Protocols

Protocol 1: Online Quantification of NO Release using Chemiluminescence

Objective: To continuously measure the concentration of nitric oxide released from a PROLI/NO solution in a flow system.

Materials:

  • PROLI/NO

  • Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

  • Syringe pump

  • Gas-tight syringes

  • PEEK or PTFE tubing

  • T-junction mixer

  • Reaction coil of known volume

  • Chemiluminescence NO analyzer

  • Nitrogen gas (carrier gas)

  • Data acquisition software

Methodology:

  • Prepare a fresh stock solution of PROLI/NO in deoxygenated PBS on ice.

  • Set up the flow system as shown in the workflow diagram below. Use PEEK or PTFE tubing throughout.

  • Load a gas-tight syringe with the PROLI/NO solution and another with deoxygenated PBS (control).

  • Set the desired flow rates on the syringe pump. The final concentration of PROLI/NO is determined by the relative flow rates of the PROLI/NO and PBS solutions.

  • Start the flow of the PBS (control) to establish a baseline on the chemiluminescence analyzer.

  • Introduce the PROLI/NO solution into the flow stream via the T-junction mixer.

  • The mixed solution flows through the reaction coil, where PROLI/NO decomposes to release NO. The residence time in the coil can be calculated as (Coil Volume) / (Total Flow Rate).

  • The effluent from the reaction coil enters the chemiluminescence detector, where the NO concentration is measured in real-time.

  • Record the data using the acquisition software.

  • Calibrate the detector using a standard NO gas source to convert the signal to concentration units (e.g., ppb or µM).

Protocol 2: In-line Monitoring of PROLI/NO Decomposition using UV-Vis Spectroscopy

Objective: To monitor the decomposition of PROLI/NO in real-time by measuring the change in its UV absorbance in a flow system.

Materials:

  • PROLI/NO

  • Buffer of choice (e.g., PBS, pH 7.4)

  • Syringe pump

  • Gas-tight syringes

  • PEEK or PTFE tubing with a low UV-absorbance

  • In-line UV-Vis flow cell

  • UV-Vis spectrophotometer

  • Data acquisition software

Methodology:

  • Determine the λmax of PROLI/NO in the chosen buffer using a standard UV-Vis spectrophotometer. For PROLI/NO, this is typically around 252 nm.

  • Prepare a fresh stock solution of PROLI/NO in the buffer.

  • Assemble the flow system with the in-line UV-Vis flow cell integrated into the flow path.

  • Set the spectrophotometer to monitor the absorbance at the λmax of PROLI/NO.

  • Start the flow of the buffer to obtain a baseline absorbance reading.

  • Introduce the PROLI/NO solution into the flow system at a constant flow rate.

  • Record the absorbance over time as the solution flows through the UV-Vis cell. The decrease in absorbance corresponds to the decomposition of PROLI/NO.

  • The rate of decomposition can be determined by analyzing the absorbance data at different points along the flow path (by varying the tubing length before the detector) or by stopping the flow and monitoring the absorbance change over time in the flow cell.

Visualizations

Troubleshooting_Workflow start Start: Issue with PROLI/NO Delivery issue_type What is the primary issue? start->issue_type no_release Inconsistent or No NO Release issue_type->no_release No NO Signal clogging Clogging or Precipitation issue_type->clogging Blockage flow_rate Unstable Flow Rate issue_type->flow_rate Flow Instability check_degradation Check PROLI/NO solution age and storage. Prepare fresh solution on ice. no_release->check_degradation check_solubility Ensure concentration is below solubility limit. Consider co-solvents. clogging->check_solubility check_bubbles Degas solutions and check connections for air leaks. flow_rate->check_bubbles check_ph Verify pH of the medium. check_degradation->check_ph check_flow_rate Optimize flow rate for sufficient residence time. check_ph->check_flow_rate check_detector Calibrate and check NO detector. check_flow_rate->check_detector end Issue Resolved check_detector->end check_tubing_compatibility Use PEEK or PTFE tubing. check_solubility->check_tubing_compatibility check_temperature Ensure uniform temperature. check_tubing_compatibility->check_temperature check_temperature->end check_pump Inspect pump for malfunction. check_bubbles->check_pump check_leaks Inspect all fittings for leaks. check_pump->check_leaks check_leaks->end

Caption: Troubleshooting workflow for PROLI/NO delivery issues.

Experimental_Workflow cluster_prep Solution Preparation cluster_flow Flow System cluster_detection Detection prep_proli Prepare fresh PROLI/NO solution on ice pump Syringe Pump prep_proli->pump prep_buffer Prepare and degas buffer prep_buffer->pump mixer T-Junction Mixer pump->mixer coil Reaction Coil mixer->coil detector NO Detector (Chemiluminescence or Electrochemical) coil->detector data_acq Data Acquisition detector->data_acq

Caption: Experimental workflow for NO release quantification.

NO_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive activates sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP catalyzes conversion of cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects leads to

Caption: Simplified nitric oxide signaling pathway.

References

impact of temperature on PROLI NONOate half-life

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of PROLI NONOate in experimental settings. Here you will find information on the impact of temperature on its half-life, detailed experimental protocols, and answers to frequently asked questions to troubleshoot common issues.

Impact of Temperature on this compound Half-Life

The decomposition of this compound, a diazeniumdiolate, is highly dependent on temperature and pH. This decomposition follows first-order kinetics, leading to the release of nitric oxide (NO).[1] The half-life of this compound is a critical parameter for ensuring accurate and reproducible experimental results.

Data Summary

The following table summarizes the reported half-life of this compound at a physiological pH of 7.4. Due to the limited availability of direct experimental data at various temperatures, theoretical estimations based on the Arrhenius equation are also provided for illustrative purposes. These estimations assume a decomposition activation energy (Ea) of approximately 100 kJ/mol, which has been reported for other NONOates.[2]

Temperature (°C)Half-Life (t½)Data Type
37~1.8 - 2.0 secondsExperimental[1][3][4]
25~8 secondsTheoretical Estimation
4~3 minutesTheoretical Estimation

Note: The theoretical estimations should be considered as approximations. It is highly recommended to experimentally determine the half-life under your specific experimental conditions.

Experimental Protocols

Determining the Half-Life of this compound via UV-Vis Spectrophotometry

This protocol outlines the steps to determine the half-life of this compound by monitoring the decay of its characteristic UV absorbance. This compound in its stable form exhibits a UV maximum at approximately 252 nm.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) for stock solution

  • Phosphate-Buffered Saline (PBS), pH 7.4, pre-warmed to the desired experimental temperature

  • Temperature-controlled UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in ice-cold 0.1 M NaOH. This compound is stable in alkaline solutions.[5]

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the desired temperature. Set the wavelength to 252 nm to monitor the absorbance of the NONOate.

  • Baseline Measurement: Add the pre-warmed PBS (pH 7.4) to a quartz cuvette and use it to blank the spectrophotometer.

  • Initiate Decomposition: To initiate the decomposition, dilute a small volume of the this compound stock solution into the pre-warmed PBS in the cuvette to achieve the desired final concentration (e.g., 100 µM). Mix rapidly and immediately start recording the absorbance at 252 nm over time.

  • Data Acquisition: Record the absorbance values at regular, short intervals until the absorbance stabilizes at a baseline, indicating complete decomposition of the this compound.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the linear portion of this plot is equal to the negative of the first-order rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare this compound stock in 0.1M NaOH initiate Initiate decomposition by diluting stock into PBS prep_stock->initiate prep_buffer Pre-warm PBS (pH 7.4) to desired temperature blank Blank spectrophotometer with pre-warmed PBS prep_buffer->blank prep_spectro Set up temperature-controlled UV-Vis Spectrophotometer prep_spectro->blank blank->initiate record Record absorbance at 252 nm over time initiate->record plot Plot ln(Absorbance) vs. Time record->plot calculate_k Determine rate constant (k) from the slope plot->calculate_k calculate_thalf Calculate half-life (t½ = 0.693 / k) calculate_k->calculate_thalf

Experimental workflow for determining this compound half-life.

Troubleshooting and FAQs

Q1: My experimental results are inconsistent. What could be the cause?

A1: Inconsistent results with this compound are often due to its very short half-life and sensitivity to pH and temperature.[5]

  • Temperature Fluctuations: Ensure your buffer and experimental setup are maintained at a constant and accurate temperature. Even small variations can significantly alter the half-life.

  • pH variations: The rate of NO release is pH-dependent.[5] Verify the pH of your buffer immediately before each experiment.

  • Stock Solution Degradation: Always prepare fresh stock solutions of this compound in ice-cold 0.1 M NaOH and use them promptly. Do not store diluted solutions.

  • Pipetting Errors: Due to the rapid decomposition, timing and rapid mixing are crucial. Standardize your pipetting and mixing technique to ensure reproducibility.

Q2: I am not observing the expected biological effect of nitric oxide.

A2: This could be due to several factors related to NO release and stability:

  • Rapid Decomposition: With a half-life of only a few seconds at 37°C, the released NO may be gone before it can interact with your biological system. Consider using a NONOate with a longer half-life if a sustained NO concentration is required.

  • Incorrect Handling: Ensure the this compound is stored at -80°C and protected from moisture.[5]

  • Inactivation of NO: Nitric oxide is a reactive molecule that can be rapidly scavenged by other molecules in your system, such as reactive oxygen species.[5]

Q3: How can I be sure that the observed effects are from nitric oxide and not from the this compound parent compound or its byproducts?

A3: To control for this, you should use a "spent" or "decomposed" donor control.[5]

  • Prepare a solution of this compound in your experimental buffer.

  • Allow it to incubate at the experimental temperature for a duration equivalent to at least 10 half-lives to ensure complete decomposition and NO release.

  • Add this "spent" solution to your experimental system. Any observed effects can then be attributed to the parent compound's byproducts rather than to NO.

Q4: Can I use a different buffer system?

A4: Yes, but it is crucial to validate the pH and ensure that the buffer components do not interact with the NONOate or the released NO. Always measure the half-life of this compound in any new buffer system before proceeding with your experiments.

Q5: The pH of my culture medium changes after adding the this compound stock solution. What should I do?

A5: The alkaline stock solution can increase the pH of your medium. It is essential to control for this.

  • pH-matched control: Prepare a control where you add the same volume of the 0.1 M NaOH vehicle (without this compound) to your medium to observe any pH-dependent effects.

  • Minimize volume: Use a more concentrated stock solution to minimize the volume added to your experimental system.

  • Re-adjust pH: Carefully re-adjust the pH of the final solution after adding the this compound, although this may be challenging given its rapid decomposition.

troubleshooting_flowchart cluster_inconsistent Inconsistent Results cluster_no_effect No Biological Effect cluster_control Control for Byproducts start Experimental Issue check_temp Verify Temperature Control start->check_temp Inconsistency check_ph Check Buffer pH start->check_ph Inconsistency check_stock Prepare Fresh Stock Solution start->check_stock Inconsistency consider_longer_hl Use NONOate with Longer Half-Life start->consider_longer_hl No Effect check_storage Confirm Proper Storage (-80°C, dry) start->check_storage No Effect check_scavengers Assess for NO Scavengers start->check_scavengers No Effect use_spent_donor Use 'Spent' Donor Control start->use_spent_donor Specificity

Troubleshooting guide for this compound experiments.

References

ensuring consistent NO release from PROLI NONOate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROLI NONOate. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent and reproducible results in experiments involving this ultrafast nitric oxide (NO) donor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound, or 1-(hydroxy-NNO-azoxy)-L-proline, is a diazeniumdiolate (NONOate) compound that serves as a rapid nitric oxide (NO) donor.[1][2] It spontaneously decomposes in aqueous solutions via a pH-dependent, first-order process to release two moles of NO for every mole of the parent compound.[3][4][5] The decomposition is initiated by protonation of the NONOate functional group.[6][7]

Q2: What is the half-life of this compound and how does it compare to other NONOates?

A: this compound has an extremely short half-life of approximately 1.8 seconds at 37°C and a pH of 7.4.[1][6] This rapid release is ideal for applications requiring a quick, localized burst of NO. Its half-life is significantly shorter than other common NONOates, such as DETA NONOate or DPTA NONOate.[8]

Q3: How should I properly store and handle solid this compound?

A: Solid this compound is sensitive to moisture and air.[9] For long-term stability (≥ 2 years), it must be stored at -80°C under an inert atmosphere like nitrogen.[1][9] Keep the vial tightly sealed until use. If your lab is not equipped with a glove box, minimize the compound's exposure to the ambient atmosphere. Discoloration of the crystals may indicate degradation.[9]

Q4: How do I prepare a stock solution of this compound?

A: Due to its rapid decomposition at physiological pH, stock solutions should be prepared in a cold, alkaline buffer. A common practice is to dissolve the solid this compound in 0.01 M NaOH. These alkaline stock solutions are significantly more stable and can be stored at 0°C for up to 24 hours.[9]

Q5: How can I verify the concentration of my this compound stock solution?

A: The concentration of intact this compound in your alkaline stock solution can be verified using UV-Vis spectrophotometry. The molecule has a characteristic UV absorbance maximum at 252 nm with a molar extinction coefficient (ε) of 8,400 M⁻¹cm⁻¹.[9] This allows for accurate quantification before initiating your experiment.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected NO release. 1. Degradation of solid compound: Improper storage (exposure to moisture/air).[9] 2. Degradation of stock solution: Stock solution prepared too far in advance, stored at the wrong temperature, or at a non-alkaline pH.[9] 3. Incorrect pH of final buffer: The pH of the experimental buffer is too high, slowing the rate of decomposition.[6] 4. Inaccurate initial concentration: Errors in weighing the solid or degradation of the compound leading to an overestimation of the active concentration.1. Always store solid this compound at -80°C under inert gas. Purchase fresh compound if degradation is suspected. 2. Prepare fresh alkaline (0.01 M NaOH) stock solutions daily and keep them on ice (0°C).[9] 3. Ensure the final experimental buffer pH is between 7.0 and 7.4 for maximal release rate. Verify buffer pH with a calibrated meter. 4. Confirm the concentration of your alkaline stock solution using its UV absorbance at 252 nm (ε = 8,400 M⁻¹cm⁻¹) before each experiment.[9]
NO release is too slow or delayed. 1. Temperature is too low: The decomposition rate is temperature-dependent.[8] 2. Buffer pH is not optimal: The buffer pH is higher than 7.4, which slows down the protonation-dependent release mechanism.[6]1. Ensure your experiment is conducted at the intended temperature (e.g., 37°C). The half-life of 1.8 seconds is specific to this temperature.[1] 2. Adjust the experimental buffer to pH 7.4 to facilitate the rapid, first-order release kinetics.
Unexpected biological effects or lack thereof. 1. Rapid NO depletion: The extremely short half-life (1.8 s) means NO is depleted almost instantly. The biological system may not have sufficient time to respond.[10] 2. Final concentration is too low/high: Incorrect dilution of the stock solution.1. For sustained NO exposure, consider a NONOate with a longer half-life (e.g., DETA NONOate). Alternatively, use a system with continuous infusion of the this compound solution. 2. Recalculate dilutions carefully. Verify the stock solution concentration via UV spectrophotometry as described above.
Precipitate forms upon adding stock solution to buffer. 1. Solubility issues: Although highly soluble in aqueous buffers, very high concentrations or interactions with components in complex media could cause precipitation.[1][5][11]1. Ensure the final concentration is within the solubility limits. Prepare a more dilute stock solution if necessary. Ensure thorough mixing upon addition to the final buffer.

Quantitative Data Summary

The choice of a NONOate compound often depends on the desired rate of NO release. This compound is among the fastest-releasing donors available.

NONOate CompoundHalf-life (t½) at 37°C, pH 7.4Moles of NO Released per Mole of Donor
This compound ~1.8 seconds [6]2 [6]
MAHMA NONOate~1 minute[6]2[6]
DEA NONOate~2 minutes[6]1.5[6]
DPTA NONOate~3 hours[8]2[6]
DETA NONOate~20 hours[8]2[6]

Experimental Protocols

Protocol 1: Preparation of a Standardized this compound Stock Solution
  • Preparation of Alkaline Buffer: Prepare a 0.01 M solution of Sodium Hydroxide (NaOH). Ensure the water used is of high purity (e.g., Milli-Q or equivalent). Degas the solution and store it at 0-4°C until use.

  • Weighing the Compound: Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation. In a controlled environment (ideally a glove box), weigh the desired amount of the crystalline solid.

  • Dissolution: Immediately dissolve the weighed this compound in the pre-chilled 0.01 M NaOH solution to achieve the desired stock concentration (e.g., 10 mM). Mix gently by inversion until fully dissolved.

  • Concentration Verification (Recommended):

    • Take an aliquot of the stock solution and dilute it accurately with 0.01 M NaOH to a concentration within the linear range of your spectrophotometer (e.g., 50-100 µM).

    • Measure the absorbance at 252 nm.

    • Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is 8,400 M⁻¹cm⁻¹, c is the concentration in M, and l is the path length in cm.[9]

  • Storage: Keep the stock solution on ice at all times. Use within the same day for best results.[9]

Protocol 2: Initiating and Monitoring NO Release
  • Buffer Preparation: Prepare your experimental buffer (e.g., 0.1 M Phosphate Buffer) and adjust the pH to 7.4. Pre-warm the buffer to the desired experimental temperature (e.g., 37°C).

  • Initiation of Release: To start the experiment, add a small, precise volume of the cold alkaline this compound stock solution to the pre-warmed pH 7.4 buffer. Ensure rapid and thorough mixing. The final concentration of NaOH from the stock should be negligible and not significantly alter the buffer's pH.

  • Monitoring NO Release: If direct measurement of NO is required, use an NO-selective electrode or a Griess assay to measure the accumulation of its stable breakdown products, nitrite (B80452) and nitrate. Due to the rapid release, real-time measurement with an electrode is often preferred.

Visualizations

This compound Decomposition Pathway

The decomposition of this compound is initiated by protonation, leading to a rapid, first-order release of two molecules of nitric oxide.

PROLI_NONOate_Decomposition PROLI This compound (C₅H₇N₃O₄²⁻) NO 2 Nitric Oxide (NO) PROLI->NO Spontaneous Decomposition Proline L-Proline PROLI->Proline Water H₂O PROLI->Water H_ion 2H⁺ (From Buffer pH < 8)

Caption: Decomposition pathway of this compound.

Standard Experimental Workflow

This workflow outlines the key steps from preparation to conducting an experiment to ensure consistent NO release.

Experimental_Workflow prep_solid 1. Prepare Solid (Store at -80°C) create_stock 3. Create Stock Solution (Keep on ice) prep_solid->create_stock prep_alkaline 2. Prepare Cold 0.01M NaOH prep_alkaline->create_stock verify_conc 4. Verify Concentration (UV Spec at 252 nm) create_stock->verify_conc initiate_exp 6. Add Stock to Buffer (Initiate NO Release) verify_conc->initiate_exp prep_buffer 5. Prepare Experimental Buffer (pH 7.4, 37°C) prep_buffer->initiate_exp run_assay 7. Run Experiment / Assay initiate_exp->run_assay

Caption: Standard workflow for this compound experiments.

Troubleshooting Decision Tree

A logical guide to diagnosing issues with this compound experiments.

Troubleshooting_Tree start Inconsistent Results? check_stock Is stock solution fresh (<24h) and kept on ice in 0.01M NaOH? start->check_stock check_solid Was solid stored properly at -80°C under N₂? check_stock->check_solid Yes sol_remake ACTION: Remake stock solution daily. check_stock->sol_remake No check_conc Was stock concentration verified by UV @ 252 nm? check_solid->check_conc Yes sol_new ACTION: Use a fresh vial of compound. check_solid->sol_new No check_buffer Is experimental buffer pH 7.4 and at 37°C? check_conc->check_buffer Yes sol_verify ACTION: Always verify concentration. check_conc->sol_verify No sol_buffer ACTION: Calibrate pH meter and verify buffer conditions. check_buffer->sol_buffer No

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Working with Short Half-Life NO Donors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with short half-life nitric oxide (NO) donors.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving short half-life NO donors.

Question: My experiment is showing high variability between replicates. What are the common causes and solutions?

Possible Causes:

  • Inconsistent Donor Handling: Even minor delays or temperature fluctuations between preparing the donor solution and adding it to your experimental system can cause significant differences in the amount of NO delivered, especially with donors that have half-lives of seconds to minutes.

  • pH and Temperature Fluctuations: The decomposition rate of many NO donors, particularly NONOates, is highly dependent on pH and temperature.[1][2][3] Small variations in buffer pH or experimental temperature can alter the NO release kinetics.

  • Inaccurate Pipetting: The small volumes often used for concentrated stock solutions can lead to significant errors if not pipetted accurately.

  • Variable Oxygen Concentration: The rate of NO autoxidation is dependent on the oxygen concentration in your medium or buffer.[4][5] Differences in atmospheric exposure or cell culture media depth can alter O2 levels.

Solutions & Recommendations:

  • Standardize Timing: Prepare the NO donor solution immediately before use. Use a timer to ensure the interval between dissolution and application is identical for all samples.

  • Control Temperature and pH: Pre-warm all buffers and media to the exact experimental temperature (e.g., 37°C).[6] Ensure the pH of your experimental buffer is consistent and stable throughout the experiment.

  • Improve Pipetting Technique: Use calibrated pipettes and proper techniques, especially for viscous stock solutions (e.g., in DMSO). Consider preparing a slightly larger volume of diluted donor solution to be used across all replicates to minimize sampling errors.

  • Equilibrate Cultures: Ensure cell cultures are fully equilibrated to the incubator's temperature and CO2 levels before adding the NO donor.

Question: I am not observing the expected biological effect after adding the NO donor. Why might this be happening?

Possible Causes:

  • Rapid NO Depletion: The NO donor may have completely decomposed before it could elicit a biological response. This is common with extremely short half-life donors like PROLI NONOate (t½ ~1.8 seconds).[1][2]

  • Insufficient NO Concentration: The concentration of the donor may be too low to generate a sufficient NO flux to trigger the desired signaling pathway. The biological activity of NO is highly concentration-dependent.[7]

  • NO Scavenging: Components in your culture medium (e.g., serum proteins, thiols) or high cell density can scavenge NO, reducing its bioavailability.

  • Degraded NO Donor Stock: The solid form of the donor may have degraded due to improper storage (e.g., exposure to moisture or light). NONOates are stable as solids but decompose rapidly in aqueous solutions.[1]

Solutions & Recommendations:

  • Select an Appropriate Donor: If a sustained NO signal is required, choose a donor with a longer half-life. For mimicking transient NO bursts, a short half-life donor is appropriate, but the timing of the assay is critical.[3]

  • Perform a Dose-Response Curve: Test a range of donor concentrations to find the optimal concentration for your specific cell type and endpoint.

  • Consider the Experimental Medium: If possible, conduct experiments in a simplified buffer or serum-free medium to reduce NO scavenging. If serum is required, be aware that higher donor concentrations may be necessary.

  • Verify Donor Integrity: Use a fresh vial of the NO donor or verify the activity of your current stock. One method is to measure NO release directly using an NO-sensitive electrode.[4]

Question: How can I confirm that my NO donor is actually releasing NO in my experimental setup?

Possible Causes for Lack of Release:

  • Incorrect Buffer pH: Many NONOates are relatively stable in basic solutions and require a neutral or acidic pH to decompose and release NO.[1][8]

  • Expired or Degraded Compound: The compound may have degraded during storage.

  • Use of an Inappropriate Solvent: The initial solvent used for the stock solution might interfere with the decomposition chemistry.

Solutions & Recommendations:

  • Direct Measurement with an NO Electrode: The most definitive method is to use a calibrated NO-sensitive electrode to measure the real-time concentration of NO in your buffer or medium after adding the donor.[3][4]

  • Use a Griess Assay: This colorimetric assay measures nitrite (B80452) (NO₂⁻), a stable oxidation product of NO. While it confirms that NO was produced, it is an indirect measure and does not provide information on the kinetics of NO release.

  • Employ a Positive Control: In your biological experiment, include a positive control that is known to respond to NO, such as measuring cyclic GMP (cGMP) levels, a key downstream signaling molecule.[7]

  • Check Solution pH: Confirm that the final pH of your experimental medium after adding the donor is within the optimal range for NO release (typically pH 7.4).[2]

Frequently Asked Questions (FAQs)

What are the primary challenges of working with short half-life NO donors?

The main challenges stem from the inherent reactivity and short biological half-life of the NO molecule itself.[7][9] This makes it difficult to control the dose and duration of NO exposure in an experimental setting. Key challenges include:

  • Maintaining a steady-state concentration: The rapid decomposition means the NO concentration changes continuously, making it hard to sustain a specific therapeutic level.

  • Reproducibility: Minor variations in handling, temperature, or pH can lead to significant differences in NO release profiles.[1][3]

  • Accurate quantification: Measuring the precise concentration of NO delivered to cells or tissues is difficult due to its rapid diffusion and reaction with biological molecules.[7]

How do I choose the right NO donor for my experiment?

The choice depends on the biological question you are asking.

  • To mimic transient physiological NO signaling (e.g., from endothelial NOS), a donor with a very short half-life (seconds to a few minutes) like this compound is suitable.[1][3]

  • To mimic a more sustained, high-output NO release (e.g., from inducible NOS in an inflammatory response), a donor with a longer half-life (minutes to hours) like Spermine NONOate or DETA NONOate would be more appropriate.[2][3]

  • Consider the by-products: After releasing NO, the donor molecule leaves behind a secondary amine.[1] Ensure this by-product does not have its own biological effects that could confound your results.

What is the best way to prepare and store stock solutions of NO donors?
  • Storage of Solid Compound: NO donors, especially NONOates, should be stored as dry solids at low temperatures (e.g., -20°C or -80°C) in a desiccator to protect them from moisture.

  • Stock Solution Preparation: Prepare a concentrated stock solution in a suitable solvent immediately before use. For NONOates, a common practice is to prepare a stock in ice-cold, high-purity NaOH (e.g., 10 mM) to ensure stability, as they are more stable at a basic pH.[1] This stock can then be diluted into your neutral pH experimental buffer to initiate NO release.

  • Never Store Diluted Solutions: Do not store NO donors in aqueous solutions at neutral pH, as they will decompose rapidly. Prepare fresh for every experiment.

What factors control the rate of NO release from NONOates?

The rate of NO release from diazeniumdiolates (NONOates) is primarily dependent on two factors:

  • pH: Decomposition is proton-catalyzed. As the pH decreases (becomes more acidic), the rate of NO release increases.[1][2][8]

  • Temperature: The decomposition rate is strongly temperature-dependent. The half-life is significantly shorter at 37°C compared to room temperature.[1][6]

Unlike some other classes of donors, the release of NO from NONOates is generally not affected by light, thiols, or metals.[3]

Quantitative Data Summary

The half-life (t½) of an NO donor is the time it takes for half of the compound to decompose and release its NO payload. This parameter is critical for experimental design.

NO DonorHalf-life (t½) at 37°C, pH 7.4Moles of NO Released per Mole of Donor
This compound~1.8 seconds~1.5 - 2
Diethylamine NONOate (DEA/NO)~2 minutes~1.5
Spermine NONOate~39 minutes~1.7
DETA NONOate~20 hours~2

Data compiled from multiple sources. Half-lives are approximate and can vary based on specific buffer conditions.[1][6]

Experimental Protocols

Protocol: Treatment of Cell Cultures with a Short Half-Life NO Donor (e.g., DEA/NO)

This protocol provides a general framework. Specific concentrations and incubation times must be optimized for your cell line and experimental endpoint.

1. Materials:

  • DEA/NO solid powder

  • Ice-cold, sterile 10 mM NaOH solution

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (pre-warmed to 37°C)

  • Cell cultures plated and ready for treatment

  • Calibrated pipettes and sterile tips

2. Preparation of Stock Solution (Perform immediately before use):

  • Calculate the amount of DEA/NO needed to prepare a 10 mM stock solution in 10 mM NaOH.

  • On ice, weigh the DEA/NO powder and dissolve it in the appropriate volume of ice-cold 10 mM NaOH. Mix gently by flicking the tube until fully dissolved.

  • Keep this stock solution on ice at all times. Do not prepare more than can be used within a few minutes.

3. Dosing the Cells:

  • Ensure your cell culture plates are equilibrated in the incubator (37°C, 5% CO₂).

  • Calculate the volume of the 10 mM stock solution needed to achieve the final desired concentration in your cell culture medium. For example, to achieve a 100 µM final concentration in 2 mL of medium, you would add 20 µL of the 10 mM stock.

  • Working quickly, add the calculated volume of the DEA/NO stock solution directly to the pre-warmed medium in each well. Gently swirl the plate to ensure even distribution.

  • For the vehicle control wells, add an equivalent volume of the ice-cold 10 mM NaOH solution.

  • Return the plate to the incubator for the desired treatment period.

4. Experimental Controls:

  • Vehicle Control: Treat cells with the same volume of the solvent used for the stock solution (e.g., 10 mM NaOH) to control for any effects of the vehicle itself.

  • Spent Donor Control: To control for the effects of the amine by-product, prepare a solution of the NO donor in medium and allow it to fully decompose (e.g., incubate at 37°C for >10 half-lives). Then, add this "spent" solution to a set of control cells.

Visualizations

Signaling Pathways and Workflows

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell NO_Donor Short Half-Life NO Donor NO Nitric Oxide (NO) NO_Donor->NO Spontaneous Decomposition (pH, Temp dependent) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Binds to Heme Iron cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Phosphorylation Substrate Phosphorylation PKG->Phosphorylation Response Physiological Response (e.g., Vasodilation) Phosphorylation->Response

Caption: The canonical NO/sGC/cGMP signaling pathway activated by an exogenous NO donor.

Experimental_Workflow start Define Biological Question select_donor Select NO Donor (Based on required half-life) start->select_donor optimize Optimize Donor Concentration (Dose-Response) select_donor->optimize prep_stock Prepare Fresh Stock Solution (e.g., in 10mM NaOH on ice) optimize->prep_stock Optimized Conc. treat_samples Treat Experimental System (Standardize timing & temp) prep_stock->treat_samples assay Perform Biological Assay (At optimized time point) treat_samples->assay controls Include Controls (Vehicle, Spent Donor) controls->treat_samples Run in parallel analyze Analyze & Interpret Data assay->analyze end Conclusion analyze->end

Caption: A typical experimental workflow for using short half-life NO donors.

Troubleshooting_Logic problem Observed Problem: No Effect or High Variability cause1 Is NO being released? problem->cause1 cause2 Is NO concentration adequate? problem->cause2 cause3 Is the experimental protocol consistent? problem->cause3 solution1a Check pH/Temp of buffer cause1->solution1a No solution1b Use fresh donor stock cause1->solution1b No solution1c Measure release directly (NO electrode) cause1->solution1c Verify solution2a Increase donor concentration (Perform dose-response) cause2->solution2a No solution2b Change donor to one with different half-life cause2->solution2b No solution2c Reduce NO scavengers (e.g., use serum-free media) cause2->solution2c Consider solution3a Standardize timing of donor addition cause3->solution3a No solution3b Ensure precise temperature control cause3->solution3b No solution3c Use calibrated pipettes cause3->solution3c No

Caption: A logical diagram for troubleshooting common experimental issues.

References

avoiding unwanted side effects of PROLI NONOate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROLI NONOate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding unwanted side effects and ensuring successful experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: My this compound solution does not appear to be active or is yielding inconsistent results. What are the common causes?

A: Inconsistent or absent activity is often linked to the handling and preparation of this compound due to its inherent instability. Key factors include:

  • Improper Storage: The solid compound is sensitive to moisture and air.[1] It must be stored at -80°C under an inert atmosphere like nitrogen.[1][2] Exposure to ambient air can cause discoloration and degradation.[1]

  • Stock Solution Instability: this compound rapidly decomposes at neutral pH.[1][3] A stable stock solution should be prepared in a cold, alkaline medium, such as 0.01 M NaOH, and used within 24 hours when stored at 0°C.[1]

  • Extremely Short Half-Life: The half-life of this compound is only 1.8 seconds at 37°C and pH 7.4.[1][2][3] The biological effect may be missed if the experimental endpoint is not measured almost immediately after administration. The nitric oxide (NO) concentration depletes very quickly.[4]

Q2: I am observing significant cytotoxicity in my cell culture experiments. Is this an expected side effect of this compound?

A: While NO can be cytotoxic at high concentrations, the effects seen with this compound may be due to several factors:

  • Bolus NO Delivery: this compound releases a rapid burst of NO. This sudden, high concentration of NO can be toxic to cells, unlike the slow, continuous release from donors like DETA NONOate.[4] Consider performing a dose-response curve to find the optimal, non-toxic concentration for your specific cell type.

  • pH Shock: Stock solutions are prepared in a basic solution (e.g., 0.01 M NaOH).[1] Adding a significant volume of this stock to a weakly buffered experimental medium can cause a rapid increase in pH, leading to cell death. Ensure your final buffer system has sufficient capacity to maintain a stable physiological pH.

  • Vehicle Effects: The vehicle (e.g., NaOH) itself can be toxic. It is crucial to run a vehicle control experiment, where an equivalent volume of the alkaline solution (without this compound) is added to the cells.

Q3: How can I accurately determine the concentration of my this compound stock solution before use?

A: You can verify the concentration of your freshly prepared alkaline stock solution using UV-Vis spectrophotometry. The intact this compound has a characteristic UV absorbance maximum at 252 nm with a molar extinction coefficient (ε) of 8,400 M⁻¹cm⁻¹.[1] This measurement should be performed on the alkaline stock, as the compound is stable under these conditions.

Q4: Can the decomposition byproduct, L-proline, interfere with my experimental system?

A: this compound decomposes into two molecules of NO and one molecule of L-proline.[1] L-proline is a naturally occurring amino acid and is generally not a concern at the concentrations typically used for this compound experiments. However, if your system is particularly sensitive to amino acids or proline-specific pathways, you should perform a control experiment by adding an equivalent concentration of L-proline alone.

Q5: When should I choose this compound over a NONOate with a longer half-life, like DETA NONOate?

A: The choice depends entirely on your experimental goal.

  • Choose this compound when you need to mimic a rapid, transient burst of NO, such as that produced by endothelial or neuronal nitric oxide synthase (eNOS/nNOS).[5] Its ultrafast release is ideal for studying acute signaling events, vasodilation, or inducing rapid biofilm dispersal.[1][6]

  • Choose a long half-life NONOate (e.g., DETA NONOate, half-life ~20 hours) when you need to mimic the sustained, high-output NO production of inducible nitric oxide synthase (iNOS) or require a stable, low concentration of NO over several hours or days.[3][4][5]

Data & Properties

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Half-life (t½) ~1.8 seconds (at 37°C, pH 7.4)[1][2][3]
NO Release 2 moles of NO per mole of compound[2][3][7]
UV Absorbance (λmax) 252 nm (in 0.01 M NaOH)[1][2][7]
Molar Extinction (ε) 8,400 M⁻¹cm⁻¹[1]
Solubility >100 mg/mL in aqueous buffers[2][7][8]
Decomposition Products L-proline and Nitric Oxide (NO)[1]
Table 2: Comparison of Common NONOates
NONOateHalf-life (t½) at 37°C, pH 7.4NO Release ProfileTypical Application
This compound ~1.8 secondsUltrafast BurstMimicking eNOS/nNOS, acute signaling
DEA NONOate ~2 minutesFast ReleaseShort-term NO exposure studies
PAPA NONOate ~15 minutesModerate ReleaseIntermediate duration experiments
Spermine (SPER) NONOate ~39 minutesModerate ReleaseStudies of neointimal formation
DETA NONOate ~20 hoursSlow, Sustained ReleaseMimicking iNOS, long-term NO exposure
Data compiled from references[3][5][9]

Troubleshooting Guides

Problem: Inconsistent or No Biological Effect

If you observe a lack of effect or high variability in your results, follow this troubleshooting workflow.

G start Start: Inconsistent or No Effect storage 1. Check Compound Storage: Stored at -80°C? Under inert gas? start->storage handling 2. Review Handling: Weighed in dry conditions? Minimal exposure to air/moisture? storage->handling  Yes fail Consider Alternative: Longer half-life NONOate? storage->fail No (Degraded Compound) stock_prep 3. Verify Stock Preparation: Used cold 0.01 M NaOH? Prepared fresh? handling->stock_prep  Yes handling->fail No (Degraded Compound) quant 4. Quantify Stock: Measure A252 of stock? Concentration as expected? stock_prep->quant  Yes stock_prep->fail No (Improper Stock) timing 5. Assess Experimental Timing: Is assay endpoint immediate? (t½ = 1.8 seconds) quant->timing  Yes quant->fail No (Incorrect Conc.) controls 6. Run Control Experiments: Vehicle & Decomposed Controls? timing->controls  Yes timing->fail No (Missed Effect Window) success Problem Resolved controls->success  Yes controls->fail No (Confounding Effects)

Caption: Troubleshooting workflow for this compound experiments.

Problem: Assay Signal Interference

High background or unexpected quenching in your assay.

  • Potential Cause: Reaction of NO or its derivatives (e.g., peroxynitrite) with assay reagents, especially in fluorescence- or luminescence-based assays.[10]

    • Troubleshooting Step: Run a "decomposed NONOate" control. Prepare a solution of this compound in your experimental buffer and let it sit for at least 10 half-lives (~20-30 seconds) to ensure all NO has been released. Then, add this solution to your assay. If interference persists, it may be due to the L-proline byproduct or an interaction with the parent compound structure.

  • Potential Cause: The alkaline vehicle (NaOH) is altering the optimal pH of your assay system.

    • Troubleshooting Step: Run a vehicle control by adding an equivalent volume of 0.01 M NaOH to your assay. Ensure your final assay buffer is strong enough to handle the addition of the base without a significant pH shift.

Experimental Protocols

Protocol 1: Handling and Storage of Solid this compound
  • Upon receipt, store the vial of solid this compound at -80°C under an inert gas (e.g., nitrogen or argon).[1]

  • The solid is hygroscopic and air-sensitive.[1] If possible, handle inside a glove box with an inert atmosphere.

  • If a glove box is not available, allow the vial to warm to room temperature in a desiccator before opening it for the minimum time required to weigh the compound. This prevents condensation of moisture onto the cold solid.

  • Promptly reseal the vial, purge with inert gas if possible, and return to -80°C storage.

Protocol 2: Preparation of a Stable Alkaline Stock Solution
  • Prepare a stock solution of 0.01 M sodium hydroxide (B78521) (NaOH) in high-purity water and chill on ice.

  • Calculate the mass of this compound needed for your desired stock concentration (e.g., 10 mM or 100 mM).

  • Weigh the solid this compound quickly and accurately (as described in Protocol 1).

  • Dissolve the solid in the pre-chilled 0.01 M NaOH to the final desired volume. Ensure it dissolves completely.

  • This alkaline stock solution is stable for up to 24 hours when stored at 0-4°C.[1] For best results, prepare it fresh before each experiment.

Protocol 3: General Procedure for Treating Cell Cultures
  • Culture cells in a well-buffered medium (e.g., HEPES-buffered DMEM) to prevent significant pH changes upon addition of the alkaline stock.

  • Warm the cell culture plates/flasks to the desired experimental temperature (e.g., 37°C).

  • Dilute your alkaline this compound stock solution directly into the cell culture medium to achieve the final working concentration. The addition of the stock to the neutral pH buffer will initiate the rapid release of NO.[1]

  • Mix gently and immediately proceed with your downstream assay, keeping the extremely short half-life (1.8 s) in mind.

  • Crucially, include the following controls:

    • Vehicle Control: Add an equivalent volume of cold 0.01 M NaOH to the cells.

    • Untreated Control: Cells with no additions.

    • (Optional) L-proline Control: Add L-proline at the same final concentration as that produced by the decomposition of your this compound.

Visualizations

This compound Decomposition Pathway

The following diagram illustrates the pH-dependent decomposition of this compound.

G cluster_0 Stable Alkaline Environment (pH > 9.0) cluster_1 Physiological Environment (pH 7.4, 37°C) proli_stable This compound Anion C₅H₇N₃O₄²⁻ Stable in 0.01 M NaOH proli_protonated Protonated Intermediate proli_stable->proli_protonated + 2H⁺ (Addition to Buffer) no_release 2 Nitric Oxide (NO) • Rapid Release • t½ = 1.8 s proli_protonated->no_release Spontaneous Decomposition proline L-Proline C₅H₉NO₂ proli_protonated->proline

Caption: Decomposition of this compound in physiological buffer.

Decision Tree for NO Donor Selection

Use this diagram to help select an appropriate NO donor for your experimental design.

G start What is the desired NO exposure profile? burst Rapid, transient burst (seconds to minutes)? start->burst sustained Slow, sustained release (hours to days)? start->sustained proli Use this compound (t½ = 1.8 s) burst->proli Mimic eNOS/ Acute signal dea Use DEA NONOate (t½ = 2 min) burst->dea Short-term exposure deta Use DETA NONOate (t½ = 20 h) sustained->deta Mimic iNOS/ Long-term exposure sper Use SPER NONOate (t½ = 39 min) sustained->sper Intermediate exposure

Caption: Decision guide for selecting an appropriate NONOate.

References

Technical Support Center: Measuring Nitric Oxide (NO) Concentration from PROLI NONOate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately measuring the actual nitric oxide (NO) concentration released from PROLI NONOate. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in easily comparable formats.

Troubleshooting Guide

Encountering issues during your experiments can be frustrating. This guide addresses common problems, their potential causes, and actionable solutions to get your research back on track.

Problem Potential Cause(s) Recommended Solution(s)
Lower than expected NO concentration 1. Degradation of this compound solid: The compound is sensitive to moisture and air.[1] 2. Premature decomposition of stock solution: Stock solutions in neutral pH buffers are unstable. 3. Inaccurate stock solution concentration: Errors in weighing or dilution. 4. Rapid NO decay: NO has a very short half-life in biological media.[2] 5. Suboptimal assay conditions: Incorrect pH, temperature, or reagent concentrations.1. Store solid this compound at -80°C under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Prepare fresh stock solutions in 0.01 M NaOH for stability and store them on ice for short periods.[1][3][4] 3. Verify the concentration of the alkaline stock solution spectrophotometrically by measuring its absorbance at 252 nm.[1][5] 4. For real-time measurements, use direct methods like chemiluminescence or EPR. For endpoint analysis using the Griess assay, ensure rapid and complete reaction. 5. Strictly adhere to the validated protocol for your chosen measurement method.
High variability between replicates 1. Inconsistent timing of measurements: Due to the rapid NO release from this compound (t½ ≈ 1.8s).[2][5][6][7][8] 2. Inhomogeneous mixing of this compound: Incomplete dissolution or uneven distribution in the reaction buffer. 3. Temperature fluctuations: Decomposition rate is temperature-dependent.1. Use automated injection systems for precise timing, especially for kinetic studies. 2. Ensure thorough but gentle mixing immediately after adding the this compound stock solution to the buffer. 3. Maintain a constant and accurate temperature (e.g., 37°C) using a water bath or a temperature-controlled plate reader.
Interference with the Griess Assay 1. Presence of endogenous nitrites/nitrates in the sample: Biological samples often contain background levels of these ions.[9] 2. Interfering compounds in the sample matrix: Proteins, thiols, or other molecules can react with the Griess reagents.[10]1. Include appropriate controls (e.g., sample without this compound) to measure and subtract the background nitrite (B80452)/nitrate (B79036) levels. 2. Deproteinize samples using methods that do not promote the loss of nitrite, such as ultrafiltration.[10] Avoid acidic protein precipitation methods.[10]
No detectable NO signal 1. Complete degradation of this compound: The compound has a very short half-life.[2][5][6][7][8] 2. Insufficient sensitivity of the detection method: The amount of NO released may be below the detection limit of the assay. 3. NO scavenging: Components in the reaction buffer or sample may be scavenging the NO.1. Prepare fresh this compound solutions immediately before use. 2. Consider using a more sensitive method like chemiluminescence.[11][12] 3. Simplify the buffer system or identify and remove potential NO scavengers.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used as an NO donor?

This compound is a diazeniumdiolate-based compound that serves as a rapid nitric oxide (NO) donor.[5][7] It is particularly useful in research for its well-defined and extremely fast NO release kinetics.[6] Under physiological conditions (pH 7.4, 37°C), it spontaneously decomposes with a half-life of approximately 1.8 seconds, liberating 2 moles of NO per mole of the parent compound.[5][6][7][8] This rapid release makes it an excellent tool for studying the immediate effects of a bolus of NO on biological systems.

2. How should I store and handle this compound?

Solid this compound is sensitive to moisture and air and should be stored under an inert atmosphere (nitrogen or argon) at -80°C, where it is stable for at least one year.[1] For experimental use, it is recommended to prepare a concentrated stock solution in 0.01 M NaOH. These alkaline solutions are stable and can be stored at 0°C for up to 24 hours.[1] The release of NO is initiated by diluting this alkaline stock solution into a buffer at a neutral pH.[1]

3. What are the main methods to measure NO concentration from this compound?

There are two main categories of methods for measuring NO concentration:

  • Indirect Methods: These methods measure the stable breakdown products of NO, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻). The most common indirect method is the Griess assay , which is a colorimetric assay that detects nitrite.[9][13][14]

  • Direct Methods: These methods detect the NO radical itself. The most common direct methods are:

    • Chemiluminescence: This highly sensitive method detects the light produced when NO reacts with ozone.[3][12][15]

    • Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique can directly detect paramagnetic species like NO, often with the use of spin traps to form a more stable signal.[16][17][18]

4. Which method is best for my experiment?

The choice of method depends on the specific requirements of your experiment:

  • For simple, endpoint measurements of total NO production, the Griess assay is often sufficient and cost-effective.

  • For real-time, kinetic measurements of NO release, chemiluminescence is the gold standard due to its high sensitivity and rapid response time.[12]

  • For direct and unambiguous detection of the NO radical, especially in complex biological systems or for in vivo studies, EPR spectroscopy is the most powerful technique.[16][17][18]

5. How does the pH and temperature affect NO release from this compound?

The decomposition of this compound is a pH-dependent, first-order process.[5][6][7] It is relatively stable in alkaline solutions (e.g., 0.01 M NaOH) but decomposes rapidly as the pH becomes more acidic.[1][6] The rate of decomposition is also temperature-dependent, with a faster release at higher temperatures. The commonly cited half-life of 1.8 seconds is at 37°C and pH 7.4.[2][5][6][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

ParameterValueConditionsReference(s)
Half-life (t½) ~1.8 seconds37°C, pH 7.4[2][5][6][7][8]
NO Moles Released 2 moles NO / mole of this compoundAqueous solution[5][6][7][8]
UV Absorbance (λmax) 252 nmAqueous solution[1][5][7]
Molar Extinction Coefficient (ε) 8,400 M⁻¹ cm⁻¹at 252 nm[1]
Solubility >100 mg/mLAqueous buffers[5][7]
Storage (Solid) -80°CUnder inert atmosphere[1][5]
Stability (Stock Solution) Up to 24 hours0.01 M NaOH at 0°C[1]

Experimental Protocols

Indirect Measurement of NO via the Griess Assay

This protocol describes the measurement of nitrite, a stable oxidation product of NO.

Principle: The Griess reaction is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye with an absorbance maximum at approximately 548 nm.[9]

Materials:

  • This compound

  • 0.01 M NaOH

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent Kit (containing sulfanilic acid and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards (e.g., 1-100 µM) by diluting a stock solution with PBS.[9]

  • Sample Preparation:

    • Prepare a fresh stock solution of this compound (e.g., 10 mM) in ice-cold 0.01 M NaOH.

    • In a 96-well plate, add your experimental samples (e.g., cells in culture medium).

    • Initiate the reaction by adding the this compound stock solution to the wells to achieve the desired final concentration. Include a negative control with only the vehicle (0.01 M NaOH).

    • Allow the reaction to proceed for a sufficient time for the this compound to fully decompose and the NO to be converted to nitrite.

  • Griess Reaction:

    • To 150 µL of each standard and sample in a new 96-well plate, add the components of the Griess reagent according to the manufacturer's instructions (typically involving the sequential addition of sulfanilic acid and N-(1-naphthyl)ethylenediamine solutions).[9]

    • Incubate at room temperature for 10-30 minutes, protected from light.[9][19]

  • Measurement:

    • Measure the absorbance at 548 nm using a microplate reader.[9]

  • Quantification:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the nitrite concentration in your samples from the standard curve.

Direct Measurement of NO via Chemiluminescence

This protocol provides a general overview of real-time NO measurement using a nitric oxide analyzer.

Principle: This method is based on the gas-phase reaction between NO and ozone (O₃). This reaction produces nitrogen dioxide in an excited state (NO₂*), which, upon returning to its ground state, emits light (chemiluminescence). The intensity of the emitted light is directly proportional to the NO concentration.[3][12][15]

Materials:

  • Nitric Oxide Analyzer (Chemiluminescence Detector)

  • Reaction chamber/purge vessel

  • This compound

  • 0.01 M NaOH

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • System Setup and Calibration:

    • Set up the nitric oxide analyzer according to the manufacturer's instructions.

    • Calibrate the instrument using a certified NO gas standard.

  • Experiment Execution:

    • Add the reaction buffer to the purge vessel and allow the system to stabilize, purging with an inert gas to establish a baseline.

    • Prepare a fresh stock solution of this compound in ice-cold 0.01 M NaOH.

    • Inject a known volume of the this compound stock solution into the reaction buffer in the purge vessel.

    • The released NO gas is carried by the inert gas stream into the reaction cell of the analyzer.

  • Data Acquisition:

    • Record the chemiluminescence signal over time. The signal will rapidly increase to a peak and then decay as the this compound is consumed and the NO is purged from the system.

  • Quantification:

    • The concentration of NO can be determined by comparing the signal to the calibration curve. The total amount of NO released can be calculated by integrating the area under the curve.

Direct Measurement of NO via Electron Paramagnetic Resonance (EPR) Spectroscopy

This protocol outlines the detection of NO using EPR and a spin-trapping agent.

Principle: EPR detects species with unpaired electrons. Since NO is a radical, it is EPR-active. However, its signal is often broad and difficult to detect in biological systems.[16] Therefore, spin traps, such as iron-dithiocarbamate complexes (e.g., Fe²⁺(DETC)₂), are used. These traps react with NO to form a stable paramagnetic adduct (e.g., NO-Fe²⁺(DETC)₂) that produces a characteristic and easily detectable EPR spectrum.[17][18]

Materials:

  • EPR Spectrometer

  • Spin-trapping agent (e.g., diethyldithiocarbamic acid, DETC)

  • Ferrous sulfate (B86663) (FeSO₄)

  • This compound

  • 0.01 M NaOH

  • Reaction buffer (e.g., PBS, pH 7.4)

  • EPR sample tubes

Procedure:

  • Preparation of the Spin Trap Complex:

    • Prepare a solution of the iron-dithiocarbamate complex (Fe²⁺(DETC)₂) according to established protocols. This complex is typically prepared fresh before each experiment.

  • Sample Preparation:

    • In an EPR tube, combine the reaction buffer, the spin trap complex, and any other components of your experimental system.

    • Prepare a fresh stock solution of this compound in ice-cold 0.01 M NaOH.

  • Reaction and Measurement:

    • Initiate the reaction by adding the this compound stock solution to the EPR tube.

    • Immediately place the sample in the cavity of the EPR spectrometer.

    • Acquire the EPR spectrum. The formation of the NO-Fe²⁺(DETC)₂ adduct will result in a characteristic three-line signal.

  • Quantification:

    • The intensity of the EPR signal is proportional to the concentration of the NO-adduct.

    • Quantify the signal by double integration of the spectrum and comparison to a standard of a stable radical (e.g., TEMPO).

Visualizations

PROLI_NONOate_Decomposition PROLI_NONOate This compound (C₅H₇N₃O₄²⁻) Protonation Protonation (H⁺) pH-dependent PROLI_NONOate->Protonation t½ ≈ 1.8s at pH 7.4, 37°C Decomposition Spontaneous Decomposition Protonation->Decomposition Products Products Decomposition->Products NO 2 Nitric Oxide (NO) Products->NO Proline L-Proline Products->Proline

Caption: Decomposition pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Method cluster_analysis Data Analysis A Prepare fresh this compound stock in 0.01 M NaOH C Initiate reaction by adding This compound to buffer A->C B Prepare reaction buffer (pH 7.4, 37°C) B->C D Choose Method C->D E Griess Assay (Indirect, Endpoint) D->E  Total NO F Chemiluminescence (Direct, Real-time) D->F  Kinetics G EPR Spectroscopy (Direct, Specific) D->G  Radical ID H Quantify NO concentration against standards E->H F->H G->H

Caption: General experimental workflow for measuring NO.

Method_Selection_Tree q1 Need real-time kinetics? q2 Need to confirm NO radical identity? q1->q2 No ans_chemi Use Chemiluminescence q1->ans_chemi Yes ans_epr Use EPR Spectroscopy q2->ans_epr Yes ans_griess Use Griess Assay q2->ans_griess No

References

Technical Support Center: Mitigating Cytotoxicity of PROLI NONOate Vehicle

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the nitric oxide (NO) donor, PROLI NONOate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on mitigating potential cytotoxicity from the compound's vehicle.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound?

A1: this compound is unstable at neutral or acidic pH. Therefore, it is recommended to prepare stock solutions in a dilute alkaline solution, such as 0.01 M sodium hydroxide (B78521) (NaOH), to ensure its stability.[1] These alkaline stock solutions can be stored at 0°C for up to 24 hours.[1] For experiments, the alkaline stock solution should be diluted into your neutral pH experimental buffer or cell culture medium immediately before use to initiate the release of nitric oxide.[1]

Q2: Can the 0.01 M NaOH vehicle be cytotoxic to my cells?

A2: While 0.01 M NaOH is a dilute solution, the addition of any alkaline solution to your cell culture medium can cause a localized increase in pH, which may be cytotoxic. The final concentration of NaOH in your culture wells should be minimized to a level that does not significantly alter the final pH of the medium. It is crucial to run a vehicle control experiment, where you add the same volume of the 0.01 M NaOH solution (diluted in your experimental buffer to the same final concentration as in the this compound-treated wells) to your cells to assess any baseline cytotoxicity. Most cell culture media have buffering capacity, but it's important to verify that the final pH of your medium remains within the optimal physiological range for your specific cell line.[2]

Q3: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

A3: There are several potential reasons for unexpected cytotoxicity:

  • Vehicle Cytotoxicity: As discussed in Q2, the alkaline vehicle may be contributing to cell death. Ensure you have an appropriate vehicle control to rule this out.

  • Rapid NO Release: this compound has a very short half-life of approximately 1.8 seconds at 37°C and pH 7.4.[1] This rapid burst of a high concentration of NO can be cytotoxic, even if the total amount of NO released is low. Consider using a NONOate with a longer half-life if a sustained, lower concentration of NO is desired.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to nitric oxide. It is advisable to perform a dose-response experiment to determine the optimal concentration range for your specific cell type.

  • Improper Storage: this compound is sensitive to moisture and air.[1] Improper storage can lead to degradation of the compound, which may result in the formation of cytotoxic byproducts.

Q4: How can I be sure that the observed effects are due to nitric oxide and not the vehicle or other factors?

A4: A rigorous set of controls is essential. In addition to a vehicle control, consider the following:

  • Inactive Donor Control: Prepare a solution of this compound in your experimental buffer and allow it to fully decompose (given its short half-life, this will be rapid) before adding it to your cells. This will help determine if the parent compound or its degradation products (other than NO) are causing any effects.

  • NO Scavenger Control: Co-treat your cells with this compound and a specific nitric oxide scavenger, such as carboxy-PTIO (cPTIO). If the observed effect is attenuated or abolished in the presence of the scavenger, it strongly indicates that the effect is mediated by nitric oxide.

Troubleshooting Guides

Issue 1: Inconsistent or Unreproducible Results
Potential Cause Troubleshooting Step
Inconsistent NO delivery due to rapid decomposition This compound releases NO almost instantaneously upon dilution in neutral pH buffer. Ensure that the time between dilution and addition to cells is consistent across all experiments. For manual additions, prepare dilutions for one plate at a time. Consider using automated injection systems for precise timing.
Variability in stock solution preparation Always use freshly prepared 0.01 M NaOH for making stock solutions. Ensure the this compound is fully dissolved before making further dilutions.
Cell culture inconsistencies Ensure that cells are at a consistent confluency and passage number for all experiments, as these factors can influence their sensitivity to NO.
Issue 2: Higher-than-Expected Cytotoxicity
Potential Cause Troubleshooting Step
Vehicle-induced pH shock Minimize the volume of the alkaline stock solution added to the cell culture medium. Prepare a more dilute stock solution if necessary, while still maintaining stability. Always include a vehicle control to quantify the effect of the vehicle alone.
High localized NO concentration After adding the diluted this compound to the well, gently swirl the plate to ensure rapid and even distribution of the compound. This can help to avoid "hot spots" of high NO concentration.
Formation of cytotoxic reactive nitrogen species The rapid release of a high concentration of NO can lead to the formation of peroxynitrite and other reactive nitrogen species, which are highly cytotoxic. Consider using an antioxidant in your experimental system to mitigate oxidative and nitrosative stress.

Quantitative Data

Table 1: Comparative LC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeApproximate LC50 (µM)
A549Lung CarcinomaData not available in the searched literature
HeLaCervical CancerData not available in the searched literature
MCF-7Breast CancerData not available in the searched literature

Note: Specific LC50 values for this compound in these cell lines were not found in the provided search results. Researchers should perform their own dose-response experiments to determine the LC50 in their cell line of interest.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare a 10 mM stock solution of 0.01 M NaOH: Dissolve 4 mg of NaOH in 10 mL of nuclease-free water.

  • Prepare a 10 mM stock solution of this compound: Immediately before use, weigh out the required amount of this compound and dissolve it in the 0.01 M NaOH solution to a final concentration of 10 mM. Keep this solution on ice.

  • Prepare working solutions: Just before treating the cells, dilute the 10 mM this compound stock solution in your desired experimental buffer or cell culture medium to the final working concentrations.

Protocol 2: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

PROLI_NONOate_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Cellular Treatment & NO Release cluster_response Cellular Response cluster_assay Assessment PROLI_NONOate_Solid This compound (Solid) Stock_Solution 10 mM Stock Solution (on ice) PROLI_NONOate_Solid->Stock_Solution Vehicle 0.01 M NaOH Vehicle->Stock_Solution Working_Solution Dilution in Media (pH 7.4) Stock_Solution->Working_Solution Cells Cells in Culture Working_Solution->Cells NO_Burst Rapid NO Release (t½ ≈ 1.8s) Cells->NO_Burst Spontaneous Decomposition Mitochondrial_Stress Mitochondrial Stress NO_Burst->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Viability_Assay Cell Viability Assay (e.g., MTT) Apoptosis->Viability_Assay

Caption: Experimental workflow for assessing this compound cytotoxicity.

Cytotoxic_Signaling_Pathway PROLI_NONOate This compound NO_Burst High NO Concentration (Rapid Burst) PROLI_NONOate->NO_Burst at pH 7.4 Mitochondria Mitochondria NO_Burst->Mitochondria induces stress MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified cytotoxic signaling pathway of this compound.

References

experimental variability with different batches of PROLI NONOate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROLI NONOate. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the experimental use of this compound, with a particular focus on troubleshooting variability that may arise from different batches.

Troubleshooting Guide

Unexpected or inconsistent experimental results when using this compound can often be traced back to variations in the compound's integrity or its handling. This guide provides a systematic approach to identifying and resolving these issues.

Initial Troubleshooting Steps

If you are experiencing inconsistent results between different batches of this compound, or a sudden change in experimental outcomes, consider the following potential causes and solutions.

Diagram of Troubleshooting Workflow

TroubleshootingWorkflow cluster_observe Observation cluster_investigate Investigation cluster_action Action Observe Inconsistent or Unexpected Experimental Results CheckHandling Review Handling and Storage Procedures Observe->CheckHandling Start Here VerifyConcentration Verify Stock Solution Concentration CheckHandling->VerifyConcentration AssessPurity Assess Compound Purity (Visual Inspection) VerifyConcentration->AssessPurity TestRelease Test NO Release Profile AssessPurity->TestRelease NewStock Prepare Fresh Stock Solution TestRelease->NewStock If issues found NewBatch Use a New, Validated Batch of this compound TestRelease->NewBatch If issues persist OptimizeProtocol Optimize Experimental Protocol NewStock->OptimizeProtocol NewBatch->OptimizeProtocol

Caption: A flowchart outlining the steps to troubleshoot experimental variability with this compound.

Quantitative Data Summary

Understanding the chemical properties of this compound is crucial for its effective use. The following table summarizes key quantitative data.

PropertyValueConditions
Half-life (t½) ~1.8 seconds37°C, pH 7.4[1][2]
Molar Absorptivity (ε) 8,400 M⁻¹cm⁻¹at 252 nm
NO Release Stoichiometry ~2 moles of NO per mole of this compoundpH-dependent decomposition[3]
Optimal Storage -80°C under inert gas (e.g., Nitrogen or Argon)Long-term stability
Aqueous Stock Solution Stability Up to 24 hours0.01 M NaOH at 0-4°C
Experimental Protocols

Protocol 1: Verification of this compound Stock Solution Concentration

This protocol allows for the verification of the concentration of your this compound stock solution using UV-Vis spectrophotometry.

Materials:

  • This compound

  • 0.01 M Sodium Hydroxide (NaOH), chilled

  • UV-transparent cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound by dissolving a known mass of the solid in chilled 0.01 M NaOH. For example, to prepare a 10 mM stock solution, dissolve 2.19 mg of this compound (Formula Weight: 219.1 g/mol ) in 1 mL of 0.01 M NaOH.

  • Perform a serial dilution of the stock solution in 0.01 M NaOH to a concentration within the linear range of the spectrophotometer (e.g., 100 µM).

  • Measure the absorbance of the diluted solution at 252 nm. Use 0.01 M NaOH as a blank.

  • Calculate the concentration using the Beer-Lambert law (A = εcl), where:

    • A = Absorbance

    • ε = 8,400 M⁻¹cm⁻¹ (Molar absorptivity)

    • c = Concentration (in M)

    • l = Path length of the cuvette (typically 1 cm)

    • Concentration (M) = Absorbance / (8400 * l)

Protocol 2: Assessment of Nitric Oxide (NO) Release using the Griess Assay

This protocol provides a method to indirectly quantify the NO released from this compound by measuring the accumulation of its stable breakdown product, nitrite (B80452) (NO₂⁻), in an aqueous solution.

Materials:

  • This compound stock solution (in 0.01 M NaOH)

  • Phosphate-buffered saline (PBS), pH 7.4, at 37°C

  • Griess Reagent Kit

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of sodium nitrite standards in PBS (e.g., 0-100 µM) to generate a standard curve.

  • In a 96-well plate, add 50 µL of each nitrite standard to separate wells.

  • To initiate NO release, dilute the this compound stock solution into pre-warmed PBS (37°C, pH 7.4) to the desired final concentration.

  • Immediately after dilution, add 50 µL of the this compound solution to separate wells of the microplate.

  • Allow the reaction to proceed for a time appropriate for your experiment (note: due to the short half-life of this compound, the release will be very rapid).

  • Add 50 µL of Sulfanilamide solution (from the Griess Reagent Kit) to all standard and sample wells.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (from the Griess Reagent Kit) to all wells.

  • Incubate for 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Read the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.

Frequently Asked Questions (FAQs)

Q1: My experimental results are not reproducible between different batches of this compound. What could be the cause?

A1: Batch-to-batch variability can stem from several factors:

  • Purity: The presence of impurities from the synthesis process can affect the stability and NO-releasing properties of the compound.

  • Handling and Storage: this compound is sensitive to moisture and air. Improper handling or storage can lead to degradation. Always store it at -80°C under an inert atmosphere and allow the vial to warm to room temperature before opening to prevent condensation.

  • Age of the Compound: Over time, even with proper storage, degradation can occur. It is advisable to use batches that are within their recommended shelf life.

To mitigate this, it is recommended to perform a quality control check on each new batch, such as verifying the concentration via UV-Vis spectrophotometry and assessing the NO release profile using the Griess assay as described in the protocols above.

Diagram of this compound Decomposition

Decomposition PROLI_NONOate This compound (Stable in base) Protonation H⁺ (pH < 8) PROLI_NONOate->Protonation Decomposition Spontaneous Decomposition (t½ ≈ 1.8s at pH 7.4, 37°C) Protonation->Decomposition Products 2 NO (Nitric Oxide) + L-Proline Decomposition->Products

Caption: The pH-dependent decomposition of this compound to release nitric oxide.

Q2: I observe a lower-than-expected biological effect. What should I check?

A2: A diminished biological effect could be due to:

  • Degraded this compound: If the compound has been improperly stored or is old, it may have degraded, leading to a lower amount of NO being released. Verify the concentration and NO release of your stock solution.

  • Incorrect Stock Solution Preparation: this compound is most stable in a basic solution (e.g., 0.01 M NaOH). Preparing stock solutions in neutral or acidic buffers will cause rapid decomposition before experimental use.

  • Rapid NO Scavenging: Nitric oxide is a reactive molecule with a short half-life in biological systems. The presence of high concentrations of scavengers (e.g., superoxide) in your experimental system can reduce its bioavailability.

Q3: How should I properly handle and store solid this compound?

A3: Proper handling and storage are critical for maintaining the integrity of this compound.

  • Storage: Store the solid compound in a tightly sealed vial at -80°C under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation on the cold solid. Handle the solid in a dry, inert atmosphere (e.g., a glove box) if possible. Minimize exposure to air and light.

Q4: What is the primary signaling pathway activated by the NO released from this compound?

A4: The primary and most well-characterized signaling pathway for nitric oxide is the canonical NO/cGMP pathway. NO diffuses into target cells and activates soluble guanylate cyclase (sGC).[4] sGC then converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][4] cGMP acts as a second messenger, activating downstream targets such as cGMP-dependent protein kinases (PKG), which in turn phosphorylate various proteins to elicit a cellular response.[1][4]

Diagram of the Canonical Nitric Oxide (NO) Signaling Pathway

NO_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular PROLI_NONOate This compound NO Nitric Oxide (NO) PROLI_NONOate->NO Decomposition sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Diffusion into cell sGC_active sGC - Active sGC_inactive->sGC_active Activation GTP GTP sGC_active->GTP Catalyzes cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., vasodilation, neurotransmission) PKG->Cellular_Response Phosphorylation of target proteins

Caption: Overview of the NO/cGMP signaling pathway initiated by this compound.

Q5: Can I use buffers other than 0.01 M NaOH to prepare my stock solution?

A5: It is strongly recommended to use a chilled, basic solution like 0.01 M NaOH for preparing stock solutions of this compound. This ensures the stability of the compound by preventing premature decomposition. Using neutral or acidic buffers will lead to rapid NO release, making it impossible to accurately control the timing and concentration of NO delivery in your experiment.

References

Technical Support Center: Optimizing PROLI NONOate Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of PROLI NONOate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

A1: this compound is a diazeniumdiolate-based nitric oxide (NO) donor. It is a rapid-releasing donor, characterized by its very short half-life. It spontaneously dissociates in a pH-dependent, first-order process to release two moles of NO per mole of the parent compound.[1][2][3]

Q2: How should this compound be stored?

A2: For long-term stability, this compound should be stored as a crystalline solid at -80°C under an inert gas like nitrogen.[1][4] The crystals are sensitive to moisture and air, which can cause discoloration and degradation.[4] It is recommended to keep the vial sealed until use.[4]

Q3: How do I prepare a stock solution of this compound?

A3: To prepare a stable stock solution, dissolve the crystalline this compound in a cold, alkaline solution, such as 0.01 M NaOH.[4][5] These alkaline stock solutions are stable for up to 24 hours when stored at 0°C.[4] The concentration of the stock solution can be verified by measuring its UV absorbance at 252 nm.[4]

Q4: How is the release of nitric oxide from this compound initiated?

A4: The release of NO is triggered by lowering the pH. This is typically achieved by diluting the alkaline stock solution into a physiological buffer with a pH of 7.0-7.4.[4][5]

Q5: What is the half-life of this compound?

A5: this compound has a very short half-life of approximately 1.8 seconds at 37°C and pH 7.4.[1][2][3] This rapid release makes it suitable for experiments requiring a bolus delivery of NO.

Q6: What are some common applications of this compound?

A6: Due to its rapid NO-releasing properties, this compound is often used in studies investigating the acute effects of nitric oxide. Common applications include studies on vasodilation, neurotransmission, and biofilm dispersal.[6][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no biological response Improper storage of this compound leading to degradation.Store this compound at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Instability of the stock solution.Prepare fresh alkaline stock solutions (e.g., in 0.01 M NaOH) daily and keep them on ice.
Incorrect pH for NO release.Ensure the final pH of your experimental medium is between 7.0 and 7.4 to trigger NO release. Verify the pH after adding the this compound solution.
Rapid degradation of NO.Due to its short half-life, ensure that the application of this compound is in close temporal and spatial proximity to the target cells or tissues.
Observed effects are not attributable to NO The parent molecule or its byproducts may have biological activity.Use a "spent" or decomposed this compound solution as a negative control. Prepare this by allowing the this compound solution in physiological buffer to stand for a period significantly longer than its half-life (e.g., 10-15 minutes) before adding it to your experiment.
The alkaline stock solution is altering the pH of the experimental medium.Prepare a vehicle control by adding the same volume of the alkaline solution (e.g., 0.01 M NaOH) without this compound to your experimental medium to check for pH-induced effects.
Difficulty in reproducing results Inconsistent timing of application.Due to the extremely short half-life, precise and consistent timing of this compound addition is critical for reproducibility.
Variability in stock solution concentration.If there is uncertainty about the stock solution, its concentration can be verified spectrophotometrically by measuring the absorbance at 252 nm.[4]

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Half-life (t½) ~1.8 seconds (at 37°C, pH 7.4)[1][2][3]
NO molecules released per molecule of parent compound 2[1][2]
Storage Temperature -80°C[1][4]
Stock Solution Stability Up to 24 hours at 0°C in 0.01 M NaOH[4]
UV Absorbance (λmax) 252 nm[1][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solution

  • Reagents and Equipment:

    • This compound (crystalline solid)

    • 0.01 M Sodium Hydroxide (NaOH), chilled to 4°C

    • Physiological buffer (e.g., PBS, pH 7.4), warmed to 37°C

    • Microcentrifuge tubes

    • Calibrated pipettes

  • Procedure for Stock Solution (e.g., 10 mM): a. Equilibrate the sealed vial of this compound to room temperature before opening to prevent condensation. b. In a fume hood, weigh the desired amount of this compound. c. Dissolve the weighed this compound in ice-cold 0.01 M NaOH to the desired stock concentration (e.g., 10 mM). d. Keep the stock solution on ice at all times. Use within 24 hours.

  • Procedure for Working Solution and NO Release: a. Pre-warm your physiological buffer to 37°C. b. Immediately before application, dilute the cold stock solution into the pre-warmed physiological buffer to the final desired concentration. c. The dilution into the neutral pH buffer will initiate the rapid release of NO.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell PROLI_NONOate This compound NO Nitric Oxide (NO) PROLI_NONOate->NO Spontaneous Decomposition (pH 7.4, 37°C) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response Phosphorylation of target proteins

Caption: Nitric oxide signaling pathway initiated by this compound.

Experimental_Workflow Storage Store this compound Crystalline Solid (-80°C) Stock_Prep Prepare Alkaline Stock Solution (e.g., 10 mM in 0.01 M NaOH) on ice Storage->Stock_Prep Dilution Dilute Stock Solution into Physiological Buffer (pH 7.4, 37°C) to final concentration Stock_Prep->Dilution NO_Release Rapid NO Release (t½ ≈ 1.8s) Dilution->NO_Release Application Immediate Application to Experimental System (e.g., cell culture, tissue bath) NO_Release->Application Data_Acquisition Data Acquisition and Analysis Application->Data_Acquisition

Caption: Experimental workflow for this compound application.

References

Validation & Comparative

A Tale of Two Timers: PROLI NONOate vs. DETA NONOate in Nitric Oxide Release

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of nitric oxide (NO) donors, the choice between rapid and sustained release is critical. This guide provides an objective comparison of two widely used diazeniumdiolates, PROLI NONOate and DETA NONOate, focusing on their distinct nitric oxide release profiles and the experimental methodologies used to characterize them.

At the heart of their functional difference lies their chemical stability, which dictates the rate at which they release nitric oxide. This compound is characterized by its exceptionally rapid, short-lived burst of NO, whereas DETA NONOate provides a slow, sustained release over a much longer period. This fundamental contrast makes them suitable for vastly different research and therapeutic applications.

Quantitative Comparison of Release Profiles

The nitric oxide release from NONOates is critically dependent on temperature and pH. The decomposition of these compounds follows first-order kinetics and is accelerated in acidic conditions.[1] Conversely, they exhibit greater stability in alkaline solutions. The following tables summarize the key quantitative differences in their NO release characteristics.

ParameterThis compoundDETA NONOateReference(s)
Half-life (t½) at 37°C, pH 7.4 1.8 seconds20 hours[1][2][3]
Half-life (t½) at 22-25°C, pH 7.4 Not widely reported56 hours[1][3]
Moles of NO released per mole of parent compound 22[1][2][3][4]
pH ConditionThis compoundDETA NONOateReference(s)
Acidic (pH 5.0) Nearly instantaneous decompositionNearly instantaneous decomposition[4][5]
Physiological (pH 7.4) Half-life of 1.8 seconds (at 37°C)Half-life of 20 hours (at 37°C)[1][2][3]
Alkaline (e.g., 0.01 M NaOH) StableStable[6]

Visualizing the Release Kinetics

The stark contrast in the release profiles of this compound and DETA NONOate is best illustrated graphically. This compound delivers a rapid spike in NO concentration that quickly dissipates, while DETA NONOate maintains a lower, yet prolonged, level of NO.

G Comparative NO Release Kinetics cluster_PROLI This compound (Rapid Release) cluster_DETA DETA NONOate (Slow Release) p1 This compound in solution (pH 7.4) p2 Rapid Decomposition (t½ = 1.8s) p1->p2 p3 High, transient [NO] peak p2->p3 d1 DETA NONOate in solution (pH 7.4) d2 Slow Decomposition (t½ = 20h) d1->d2 d3 Low, sustained [NO] level d2->d3 NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) (inactive) NO->sGC activates sGC_active sGC (active) GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC (active) PKG Protein Kinase G (PKG) (inactive) cGMP->PKG activates PKG_active PKG (active) Cellular_Response Downstream Cellular Responses (e.g., vasodilation, neurotransmission) PKG_active->Cellular_Response cluster_prep Preparation cluster_release NO Release cluster_measurement Measurement stock Prepare NONOate stock in alkaline buffer initiate Add stock to physiological buffer (pH 7.4, 37°C) stock->initiate electro Electrochemical Detection (Real-time [NO]) initiate->electro griess Griess Assay (Time-point [NO₂⁻]) initiate->griess

References

A Comparative Guide to Fast-Releasing Nitric Oxide Donors: PROLI NONOate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PROLI NONOate with other fast-releasing nitric oxide (NO) donors, specifically DEA NONOate and spermine (B22157) NONOate. The information presented is supported by experimental data to assist researchers in selecting the appropriate NO donor for their specific needs.

Introduction to Fast-Releasing NO Donors

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. Its short half-life and gaseous nature necessitate the use of NO donors in experimental settings to study its effects. Diazeniumdiolates (NONOates) are a class of compounds that spontaneously release NO under physiological conditions without the need for enzymatic activation.[1][2] The rate of NO release is a crucial factor in experimental design, and fast-releasing NO donors are essential for mimicking bolus NO signaling events. This compound is distinguished by its exceptionally rapid release of NO, with a half-life of approximately 1.8 seconds at 37°C and pH 7.4.[3][4] This guide will compare the performance of this compound against two other commonly used fast-releasing NO donors, DEA NONOate and spermine NONOate.

Comparative Data on NO Donor Performance

The selection of an appropriate NO donor is contingent on its specific release kinetics and the desired biological effect. The following tables summarize the key characteristics and comparative performance of this compound, DEA NONOate, and spermine NONOate.

Table 1: Physicochemical Properties and NO Release Kinetics

PropertyThis compoundDEA NONOateSpermine NONOate
Half-life (t½) at 37°C, pH 7.4 ~1.8 seconds[3][4]~2 minutes[2]~39 minutes[5]
Moles of NO released per mole of donor 2[2][3]1.5[2]2[6]
Release Kinetics Profile Rapid, high-concentration burst followed by quick depletion[4]Rapid initial release, with a peak concentration reached within minutes, followed by a slower decay[5]Slower, more sustained release over a longer duration[5]

Table 2: Comparative Biological Activity

Biological EffectThis compoundDEA NONOateSpermine NONOate
Anti-biofilm Activity Effective in dispersing single and mixed-species biofilms[7]Found to have the best biofilm dispersal response against certain bacterial isolates in one study[7]
Angiogenesis Demonstrated to be the most effective among several NONOates in promoting endothelial tube formation and in vivo angiogenesis[8]
Vasodilation Induces vasodilationPotent vasodilator, effectively raising intracellular cGMP levels[5]Induces vasodilation

Table 3: Comparative Cytotoxicity

Cell Type/AssayThis compoundDEA NONOateSpermine NONOate
General Cytotoxicity Cytotoxicity observed at bactericidal concentrations[7]Investigated for cytotoxic effects in lymphoma cells, with significant cytotoxicity observed at higher concentrations[9]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams illustrate the canonical NO/cGMP signaling pathway and the workflows for key comparative experiments.

NO_cGMP_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Smooth Muscle Cell) NO_Donor NO Donor (e.g., this compound) NO Nitric Oxide (NO) NO_Donor->NO releases sGC Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC binds sGC_active sGC (Active) sGC->sGC_active activates cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates PDE Phosphodiesterase (PDE) cGMP->PDE hydrolyzes Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response GMP GMP PDE->GMP

Caption: Canonical NO/cGMP signaling pathway activated by an exogenous NO donor.

Griess_Assay_Workflow Prepare_Samples 1. Prepare NO Donor Solutions and Controls Incubate 2. Incubate at 37°C to allow NO release and conversion to Nitrite (B80452) Prepare_Samples->Incubate Add_Griess_Reagent 3. Add Griess Reagent (Sulfanilamide and NED) Incubate->Add_Griess_Reagent Color_Development 4. Incubate for Color Development (Azo Dye Formation) Add_Griess_Reagent->Color_Development Measure_Absorbance 5. Measure Absorbance at ~540 nm Color_Development->Measure_Absorbance Calculate_Concentration 6. Calculate Nitrite Concentration from Standard Curve Measure_Absorbance->Calculate_Concentration

Caption: Experimental workflow for the Griess assay to quantify NO release.

MTT_Assay_Workflow Seed_Cells 1. Seed Cells in a 96-well Plate Add_Donors 2. Add NO Donors at Varying Concentrations Seed_Cells->Add_Donors Incubate_Cells 3. Incubate for a Defined Period Add_Donors->Incubate_Cells Add_MTT 4. Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT 5. Incubate to Allow Formazan (B1609692) Crystal Formation Add_MTT->Incubate_MTT Solubilize 6. Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance_MTT 7. Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance_MTT

Caption: Experimental workflow for the MTT assay to assess cytotoxicity.

Detailed Experimental Protocols

Quantification of Nitric Oxide Release using the Griess Assay

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable end-product of NO in aqueous solutions.

Materials:

  • Griess Reagent:

  • Sodium nitrite (NaNO₂) standard solutions (for standard curve).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplate.

  • Microplate reader.

Protocol:

  • Preparation of Griess Reagent: Mix equal volumes of Component A and Component B immediately before use.

  • Standard Curve Preparation: Prepare a series of NaNO₂ standards of known concentrations in PBS.

  • Sample Preparation: Dissolve the NO donors (this compound, DEA NONOate, spermine NONOate) in PBS at the desired concentrations.

  • Incubation: Incubate the NO donor solutions and the NaNO₂ standards in a 96-well plate at 37°C for a time sufficient for NO release and its conversion to nitrite. For fast-releasing donors, this can be a short incubation period.

  • Griess Reaction: Add 100 µL of the prepared Griess Reagent to each 100 µL of standard and sample in the 96-well plate.

  • Color Development: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for the formation of a colored azo compound.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of a blank control (PBS with Griess Reagent) from all readings. Plot the absorbance of the NaNO₂ standards against their known concentrations to generate a standard curve. Use the equation of the line from the standard curve to determine the nitrite concentration in the NO donor samples.

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Target cell line (e.g., human umbilical vein endothelial cells - HUVECs).

  • Complete cell culture medium.

  • MTT solution (5 mg/mL in PBS, filter-sterilized).

  • Solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO or a solution of 20% SDS in 50% dimethylformamide).

  • 96-well cell culture plate.

  • NO donor stock solutions.

Protocol:

  • Cell Seeding: Seed the target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the NO donors (this compound, DEA NONOate, spermine NONOate). Include untreated control wells.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group (which is considered 100% viable).

Conclusion

This compound stands out as an ultra-fast NO donor, making it an invaluable tool for studying biological processes that are regulated by rapid, transient bursts of NO. In contrast, DEA NONOate and spermine NONOate offer progressively longer durations of NO release, which may be more suitable for applications requiring a more sustained NO presence. The choice of NO donor should be carefully considered based on the specific experimental question, taking into account the distinct NO release kinetics, biological activities, and potential cytotoxicities of each compound. The provided experimental protocols offer a standardized approach for researchers to directly compare these and other NO donors in their own laboratory settings.

References

A Comparative Guide to the Biological Effects of PROLI NONOate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of PROLI NONOate with other nitric oxide (NO) donors, offering researchers, scientists, and drug development professionals objective data to support the validation of its biological effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate experimental design and data interpretation.

Introduction to this compound

Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1] Due to its short half-life and gaseous nature, direct administration of NO is impractical for most research and therapeutic applications. This has led to the development of NO donor compounds, such as diazeniumdiolates (NONOates), which release NO under physiological conditions.[1]

This compound is a well-characterized NO donor known for its extremely rapid, pH-dependent release of nitric oxide.[2][3] It spontaneously decomposes at 37°C and pH 7.4 with a half-life of approximately 1.8 seconds, liberating two moles of NO for every mole of the parent compound.[1][2][3] This ultrafast release kinetic makes it an invaluable tool for studying biological processes that respond to rapid, high-concentration bursts of NO.

Comparison of Common NONOate NO Donors

The primary difference between various NONOates lies in their half-lives and resulting NO release profiles. The choice of a specific NONOate depends on the desired duration and concentration of NO exposure for a given biological system. This compound's rapid release contrasts sharply with donors like DETA NONOate, which provides a slow, sustained release over many hours.[4]

NONOate DerivativeHalf-life (t½) at 37°C, pH 7.4Moles of NO Released per Mole of DonorKey Characteristics
This compound ~1.8 seconds2Ultrafast NO release, ideal for studying rapid signaling events.[1][2]
MAHMA NONOate ~1 minute2Fast NO release.[1]
DEA NONOate ~2 minutes1.5Rapid NO release, commercially available.[1][5]
PAPA NONOate ~15 minutes2Intermediate-duration NO release.[1]
Spermine (B22157) (SP) NONOate ~39 minutes2Slower release, shown to be effective for promoting angiogenesis.[1][6]
DPTA NONOate ~3 hours2Long-lasting NO release.[1][7]
DETA NONOate ~20 hours2Very slow, sustained NO release over an extended period.[1][7]

Validation of Biological Effects: Experimental Protocols

Validating the effects of this compound requires precise methodologies to account for its rapid NO release. Below are detailed protocols for key experiments.

Quantification of Nitric Oxide Release (Griess Assay)

This assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO in aqueous solutions, as an indirect measure of NO release.[8]

Objective: To quantify the amount and rate of NO released from this compound compared to a slower donor.

Materials:

  • This compound and other NONOate donors (e.g., DETA NONOate)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplate

  • Microplate reader (540-550 nm absorbance)

Protocol:

  • Prepare a stock solution of this compound (e.g., 10 mM) in cold 10 mM NaOH immediately before use to prevent premature decomposition.

  • Prepare a fresh 100 µM working solution of this compound by diluting the stock solution in PBS (pH 7.4) kept at 37°C. Do the same for a slower-releasing control like DETA NONOate.

  • At various time points (e.g., 0, 5s, 15s, 30s, 1 min, 5 min, 30 min), take 50 µL aliquots from the working solution.

  • Add the 50 µL aliquot to a well in the 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite (0-100 µM).

  • Calculate the nitrite concentration in your samples from the standard curve to determine the NO release profile.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay assesses the impact of NO released from this compound on cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Objective: To determine the dose-dependent effect of this compound-induced NO on the viability of a target cell line.

Materials:

  • Target cell line (e.g., A549 human lung carcinoma cells)[1]

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare fresh solutions of this compound in the complete culture medium at various concentrations (e.g., 1 µM to 1000 µM).

  • Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated control wells.

  • Incubate for the desired exposure time (e.g., 4, 24, or 48 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes and measure the absorbance at 570 nm.

  • Express cell viability as a percentage relative to the untreated control cells.

Anti-Platelet Aggregation Assay

This assay evaluates the inhibitory effect of NO from this compound on platelet aggregation, a key function in thrombosis.[9]

Objective: To measure the inhibition of ADP-induced platelet aggregation by this compound.

Materials:

  • Platelet-rich plasma (PRP), prepared from fresh whole blood.

  • This compound

  • Adenosine diphosphate (B83284) (ADP) as an aggregating agent.

  • Platelet aggregometer.

Protocol:

  • Prepare PRP by centrifuging fresh, anticoagulated blood at a low speed (e.g., 200 x g) for 15 minutes.

  • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

  • Establish a baseline light transmittance for the PRP.

  • Add a specific concentration of freshly prepared this compound solution to the PRP and incubate for a short period (e.g., 1 minute).

  • Induce platelet aggregation by adding a sub-maximal concentration of ADP.

  • Record the change in light transmittance for several minutes as platelets aggregate.

  • Compare the aggregation curve to a control sample treated with ADP but without this compound.

  • Calculate the percentage inhibition of aggregation for different concentrations of this compound.

Signaling Pathways and Experimental Workflows

Nitric Oxide Signaling via Soluble Guanylate Cyclase (sGC)

The primary downstream signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC).[10] NO binds to the heme moiety of sGC, inducing a conformational change that converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10] cGMP then acts as a second messenger, activating Protein Kinase G (PKG) and leading to various cellular responses, such as smooth muscle relaxation.[10]

NO_Signaling_Pathway NO Nitric Oxide (NO) (from this compound) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds & Activates sGC_active sGC - Active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Cellular Responses (e.g., Vasodilation) PKG->Response Phosphorylates Targets

Caption: Canonical nitric oxide signaling pathway via activation of sGC and production of cGMP.

Experimental Workflow: Validating Anti-Proliferative Effects

The following diagram illustrates a typical workflow for assessing the anti-proliferative effects of this compound on a cancer cell line.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Data Collection cluster_analysis Analysis A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Adherence) A->B C 3. Prepare fresh This compound dilutions B->C D 4. Treat cells with varying concentrations C->D E 5. Incubate for 24-48 hours D->E F 6. Add MTT Reagent Incubate 4 hours E->F G 7. Solubilize Crystals with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability vs. Control H->I J 10. Plot Dose-Response Curve & Determine IC50 I->J

Caption: Workflow for determining the dose-dependent cytotoxic effects of this compound.

References

A Comparative Guide to PROLI NONOate and Sodium Nitroprusside (SNP) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two commonly used nitric oxide (NO) donors: PROLI NONOate and sodium nitroprusside (SNP). We will delve into their mechanisms of action, NO release kinetics, and their effects on vascular relaxation and biofilm dispersal, supported by experimental data.

At a Glance: this compound vs. Sodium Nitroprusside

FeatureThis compoundSodium Nitroprusside (SNP)
NO Release Mechanism Spontaneous, pH-dependent hydrolysis.Requires enzymatic or non-enzymatic bioactivation, often light-sensitive, and can be mediated by sulfhydryl-containing molecules.[1]
Half-life (at 37°C, pH 7.4) Extremely short (~1.8 seconds).[2]More stable and sustained NO release.
Potency in Vasorelaxation Generally less potent than SNP.Highly potent vasodilator.
Byproducts Amine starting material.Cyanide, which can lead to toxicity with prolonged use.[3]
Applications Primarily used in research for rapid, localized NO delivery.Clinical use as a potent vasodilator in hypertensive crises; research tool for NO studies.

Nitric Oxide Release Kinetics

The defining difference between this compound and SNP lies in their NO release profiles. This compound is characterized by its extremely rapid and short-lived NO release, while SNP provides a more stable and sustained release.

Table 1: Comparison of NO Release Characteristics

ParameterThis compoundSodium Nitroprusside (SNP)
Half-life (t½) ~1.8 seconds (at 37°C, pH 7.4)[2]Variable, dependent on light exposure and reducing agents.
Molar NO Yield 2 moles of NO per mole of parent compound.[2]1 mole of NO per mole of SNP.
Release Trigger Spontaneous at physiological pH.Light, thiols (e.g., cysteine, glutathione).[1]
Release Profile Rapid burst.Slow, sustained release.

Efficacy in Vascular Relaxation

Both this compound and SNP are effective vasodilators, primarily acting through the nitric oxide signaling pathway. However, their potencies differ significantly.

Table 2: Comparative Efficacy in Vasorelaxation of Aortic Rings

CompoundPre-contraction AgentEC50 (M)Reference
Sodium Nitroprusside (SNP)Phenylephrine7.45 x 10⁻⁸[4]
Sodium Nitroprusside (SNP)KCI1.09 x 10⁻⁷[4]
Spermine NONOate*Phenylephrine9.55 x 10⁻⁷This is a different NONOate, but provides a general comparison for this class of compounds.

*Data for this compound was not available in a directly comparable format. Spermine NONOate is a related compound with a longer half-life.

SNP consistently demonstrates higher potency in inducing vasorelaxation compared to NONOates. Studies on rabbit basilar and carotid arteries have shown SNP to be more potent than various NONOates, including DEA/NO, SPER/NO, and DETA/NO.[5]

Signaling Pathway: The NO/cGMP/PKG Cascade

The primary mechanism by which both this compound and SNP induce vasorelaxation is through the activation of the soluble guanylyl cyclase (sGC) pathway.

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Vascular Smooth Muscle Cell Cytosol NO_Donor This compound or SNP NO Nitric Oxide (NO) NO_Donor->NO Release sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates Ca Decreased Intracellular Ca²⁺ PKG->Ca Leads to MLC_P Phosphorylated Myosin Light Chain MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain MLC_P->MLC Relaxation Vasorelaxation MLC->Relaxation Ca->Relaxation

Caption: The Nitric Oxide (NO) signaling pathway leading to vasorelaxation.

Released NO diffuses into vascular smooth muscle cells and binds to the heme moiety of sGC, activating the enzyme. This leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7][8][9] cGMP then activates Protein Kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and dephosphorylation of the myosin light chain, ultimately resulting in smooth muscle relaxation.[10]

Efficacy in Biofilm Dispersal

Both SNP and NONOates have been shown to be effective in dispersing bacterial biofilms, a crucial aspect in combating chronic infections.

Table 3: Comparative Efficacy in Biofilm Dispersal

CompoundOrganismConcentrationBiofilm ReductionTimeReference
Sodium Nitroprusside (SNP)Pseudomonas aeruginosa250 µM>60%24 h[3][11]
Spermine NONOate*Pseudomonas aeruginosa250 µM>60%2 h[3][11]
This compoundMixed speciesNot specifiedEffectiveNot specified[12]

*Spermine NONOate is a related compound and its data is presented for comparison.

Low, non-toxic concentrations of NO released from these donors can trigger the dispersal of mature biofilms and prevent initial bacterial attachment.[12] The mechanism of action is thought to involve the modulation of the intracellular second messenger, cyclic dimeric GMP (c-di-GMP).

Experimental Protocols

Assessment of Vasorelaxant Effects in Isolated Aortic Rings

This protocol provides a general framework for comparing the vasorelaxant effects of this compound and SNP.

Vasorelaxation_Protocol Start Start Isolation Isolate Thoracic Aorta from Euthanized Rat Start->Isolation Preparation Prepare 2-3 mm Aortic Rings Isolation->Preparation Mounting Mount Rings in Organ Bath with Krebs-Henseleit Solution (37°C, 95% O₂, 5% CO₂) Preparation->Mounting Equilibration Equilibrate under 1g Tension for 60 min Mounting->Equilibration Contraction Induce Submaximal Contraction (e.g., with Phenylephrine) Equilibration->Contraction Addition Cumulative Addition of This compound or SNP Contraction->Addition Measurement Record Isometric Tension Addition->Measurement Analysis Construct Dose-Response Curves and Calculate EC50 Values Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for assessing vasorelaxant effects.

  • Tissue Preparation: Thoracic aortas are excised from euthanized rats and placed in Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into 2-3 mm rings.[13]

  • Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers.

  • Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension of 1g for 60 minutes. Subsequently, a submaximal contraction is induced using an agent like phenylephrine.

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of either this compound or SNP are added to the organ bath.

  • Data Analysis: The relaxation responses are recorded and expressed as a percentage of the pre-contraction. Dose-response curves are then constructed to determine the EC50 values for each compound.[14]

Biofilm Dispersal Assay

This protocol outlines a method for comparing the biofilm dispersal capabilities of this compound and SNP.

Biofilm_Dispersal_Assay Start Start Inoculation Inoculate Bacterial Culture (e.g., P. aeruginosa) in 96-well plates Start->Inoculation Incubation Incubate for 24h at 37°C to allow biofilm formation Inoculation->Incubation Treatment Add varying concentrations of This compound or SNP Incubation->Treatment Incubation2 Incubate for a defined period (e.g., 2h or 24h) Treatment->Incubation2 Planktonic Measure Planktonic Cell Density (OD600) Incubation2->Planktonic Staining Stain remaining biofilm with Crystal Violet Planktonic->Staining Quantification Solubilize Crystal Violet and measure absorbance Staining->Quantification Analysis Calculate Percentage of Biofilm Reduction Quantification->Analysis End End Analysis->End

Caption: Workflow for a biofilm dispersal assay.

  • Biofilm Growth: A bacterial culture, such as Pseudomonas aeruginosa, is inoculated into 96-well microtiter plates and incubated for 24 hours at 37°C to allow for biofilm formation.

  • Treatment: The planktonic cells are removed, and fresh medium containing various concentrations of this compound or SNP is added to the wells.

  • Incubation: The plates are incubated for a specific duration (e.g., 2 or 24 hours).

  • Quantification of Biofilm: After incubation, the supernatant is removed, and the remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass.[5]

  • Data Analysis: The percentage of biofilm reduction is calculated by comparing the absorbance of the treated wells to the untreated control wells.

Conclusion

This compound and sodium nitroprusside are both valuable tools for nitric oxide research, each with a distinct profile of efficacy and application. This compound's rapid, spontaneous NO release makes it ideal for studies requiring precise, short-term NO delivery. In contrast, SNP's sustained NO release and high potency in vasorelaxation have established it as a clinical and research standard, albeit with the caveat of potential cyanide toxicity. The choice between these two donors will ultimately depend on the specific requirements of the experimental or therapeutic context.

References

A Researcher's Guide to PROLI NONOate: Specificity and Performance as a Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the myriad roles of nitric oxide (NO), a transient signaling molecule, the choice of an appropriate NO donor is paramount. The ideal donor should release NO with predictable kinetics and without generating confounding byproducts. Among the most widely used classes of NO donors are the diazeniumdiolates, or NONOates, which are valued for their spontaneous and pH-dependent decomposition to release nitric oxide.

This guide provides an objective comparison of PROLI NONOate against other commonly used NONOates, focusing on its specificity as an ultrafast NO donor. We present supporting experimental data, detailed protocols for key assays, and visualizations to aid in experimental design and interpretation.

Specificity Profile of this compound

This compound, formally known as 1-(hydroxy-NNO-azoxy)-L-proline, is distinguished by its exceptionally rapid release of nitric oxide. Upon dissolution in a neutral pH buffer, it undergoes a spontaneous, first-order decomposition.[1][2][3] Its specificity can be defined by three key characteristics:

  • Temporal Specificity : With a half-life of just 1.8 seconds at 37°C and pH 7.4, this compound generates a rapid, high-concentration pulse of NO.[1][4] This makes it an ideal tool for mimicking the transient, pulsatile nature of endogenous NO production by neuronal or endothelial NO synthase.[4] This kinetic profile contrasts sharply with donors that release NO over minutes or hours, which are better suited for studying responses to sustained NO levels.[5]

  • Chemical Specificity : A significant advantage of the NONOate class is their "clean" decomposition. They typically break down to release two moles of NO per mole of the parent compound along with the corresponding secondary amine.[4] In the case of this compound, the byproduct is L-proline, a naturally occurring amino acid, minimizing the risk of off-target effects from donor metabolites.

  • Concentration Specificity : The ultrafast release kinetics mean that this compound can achieve a high peak NO concentration in a localized environment very quickly.[5] This is critical for studying cellular responses that are triggered by a high-flux NO signal before the gas rapidly diffuses and is inactivated.

Comparative Performance of NONOate Donors

The primary distinguishing feature among various NONOates is their half-life, which spans a remarkable range from seconds to days.[4] This allows researchers to select a donor that precisely matches the temporal requirements of their experimental system. The table below summarizes the kinetic properties of this compound and other representative NONOates under physiological conditions.

NONOate DonorHalf-life (t½) at 37°C, pH 7.4Moles NO Released / Mole DonorRelease Profile
This compound 1.8 seconds 2.0 Ultrafast [1][4]
MAHMA NONOate~1 minute2.0Fast[4][6]
DEA NONOate~2 minutes1.5Fast[4]
PAPA NONOate~15 minutes2.0Moderate[4]
Spermine NONOate~39 minutes2.0Slow[4][7]
DPTA NONOate~3 hours2.0Long-acting[4]
DETA NONOate~20 hours2.0Very long-acting[4][5]

Key Signaling Pathway: NO/sGC/cGMP

Nitric oxide's most well-characterized signaling function is the activation of soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[8][9] cGMP, in turn, activates cGMP-dependent protein kinase (PKG), leading to a variety of downstream cellular effects, including smooth muscle relaxation.[8][10]

NO_Signaling_Pathway cluster_donor Extracellular cluster_cell Target Cell PROLI This compound NO Nitric Oxide (NO) PROLI->NO Spontaneous Release (t½=1.8s) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Effect Downstream Cellular Effects PKG->Effect Phosphorylates Targets

Caption: The canonical nitric oxide signaling cascade.

Experimental Protocols

Accurate characterization of NO release is essential for interpreting experimental results. Below is a generalized protocol for measuring the NO release profile of a NONOate donor.

Protocol: Real-Time Measurement of NO Release

Objective: To quantify the kinetic profile (half-life and total NO yield) of a NONOate donor under controlled physiological conditions (pH 7.4, 37°C).

Methodology: This protocol utilizes an NO-selective electrochemical sensor to directly measure the concentration of free NO in an aqueous solution over time.

Materials:

  • This compound or other NONOate compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • 10 mM NaOH solution for stock preparation

  • Calibrated NO measurement system (e.g., World Precision Instruments, etc.) with a data acquisition unit

  • Jacketed, sealed reaction vessel

  • Temperature-controlled water bath set to 37°C

  • High-purity nitrogen or argon gas

  • Gas-tight Hamilton syringe

Procedure:

  • System Preparation: Assemble the reaction vessel and connect it to the 37°C water bath. Calibrate the NO sensor according to the manufacturer's instructions.

  • Buffer Deoxygenation: Add a defined volume of PBS (pH 7.4) to the reaction vessel. Purge the buffer with inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which rapidly degrades NO.

  • Equilibration: Seal the vessel and allow the buffer to equilibrate to 37°C. Place the calibrated NO sensor into the buffer and allow the baseline signal to stabilize.

  • Stock Solution Preparation: Immediately before use, prepare a concentrated stock solution of the NONOate (e.g., 10-100 mM) in cold 10 mM NaOH. NONOates are stable in basic solutions.

  • Initiation of Release: Begin recording the signal from the NO sensor. Using a gas-tight syringe, inject a small, precise volume of the NONOate stock solution into the stirring PBS to achieve the desired final concentration. The acidic protons in the pH 7.4 buffer will immediately initiate the decomposition and release of NO.[4]

  • Data Acquisition: Continue recording the NO concentration until it peaks and returns to the baseline level. For this compound, this will occur within minutes; for slower donors like DETA NONOate, this may take many hours.

  • Data Analysis: From the resulting concentration vs. time curve, calculate the half-life (t½) of NO release and integrate the area under the curve to determine the total molar yield of NO.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare NONOate Stock (in cold 10 mM NaOH) initiate Inject NONOate into Buffer to Initiate NO Release stock->initiate buffer Prepare & Deoxygenate Assay Buffer (pH 7.4, 37°C) buffer->initiate measure_no Measure [NO] in Real-Time (NO-selective Electrode) initiate->measure_no Direct Measurement measure_bio Measure Biological Response (e.g., cGMP Assay, Vasodilation) initiate->measure_bio Parallel Assay analyze Calculate Half-life (t½) & Total NO Yield measure_no->analyze correlate Correlate NO Kinetics with Biological Effect measure_bio->correlate analyze->correlate

Caption: Workflow for comparing NO donor kinetics and effects.

Conclusion

This compound offers exceptional temporal and chemical specificity, making it an indispensable tool for probing biological pathways regulated by rapid, transient bursts of nitric oxide. Its ultrafast kinetics provide a level of temporal control that cannot be achieved with slower NO donors. Conversely, long-acting donors like DETA NONOate are more suitable for applications requiring sustained, low-level NO exposure, such as studies on chronic inflammation or gene regulation. The selection of a NONOate donor must therefore be a deliberate choice, guided by the specific biological question and the underlying kinetics of the NO-mediated process being investigated.

References

PROLI NONOate: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of PROLI NONOate, a diazeniumdiolate nitric oxide (NO) donor. Known for its rapid and spontaneous release of NO, this compound serves as a critical tool in studying the multifaceted roles of nitric oxide in various physiological and pathological processes. This document synthesizes available experimental data to offer an objective comparison of its performance, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Overview of this compound

This compound is distinguished by its exceptionally short half-life of approximately 1.8 seconds at 37°C and physiological pH (7.4)[1]. This characteristic allows for a rapid, localized burst of nitric oxide, making it a valuable agent for specific experimental applications where precise temporal control of NO delivery is essential. It spontaneously dissociates in a pH-dependent, first-order process to liberate two moles of NO per mole of the parent compound[1].

In Vitro Effects of this compound

The in vitro effects of this compound are primarily attributed to the rapid release of nitric oxide, which then influences various cellular signaling pathways. Key in vitro applications and observed effects include vasodilation, cytotoxicity, and modulation of fibrin (B1330869) clot properties.

Vasodilation

Nitric oxide is a potent vasodilator, and this compound, as an NO donor, effectively induces vasorelaxation in isolated blood vessel preparations. The primary mechanism involves the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent relaxation[1]. While specific EC50 values for this compound-induced vasodilation in various vascular beds are not extensively reported in the literature, studies on other NONOates with varying half-lives demonstrate a correlation between the rate of NO release and the potency and duration of the vasorelaxant effect. For instance, NONOates with faster NO release kinetics tend to be more potent but have a shorter duration of action[1].

Cytotoxicity
Fibrin Clot Modulation

Recent in vitro studies have demonstrated that this compound can alter the properties of fibrin clots. Exposure of either fibrinogen or thrombin to this compound results in clots with lower fiber density and thicker fibers. This effect is attributed to the S-nitrosation of thrombin and the formation of protein carbonyls, indicating that NO can directly modify key proteins involved in the coagulation cascade[3].

In Vivo Effects of this compound

The extremely short half-life of this compound presents challenges for systemic in vivo applications, as the released NO is rapidly scavenged by hemoglobin. Consequently, its in vivo effects are most pronounced when administered locally or when targeting specific, readily accessible tissues.

Cardiovascular Effects

Intravenous infusion of an alkaline solution of this compound has been shown to relieve pulmonary hypertension in sheep, with an efficacy comparable to inhaled nitric oxide. This suggests that in specific in vivo contexts, this compound can exert significant vasodilatory effects. However, detailed dose-response studies on systemic blood pressure are limited. For comparison, in vivo studies with MAHMA NONOate in rats have demonstrated dose-dependent reductions in systemic arterial pressure[4].

Antithrombotic Effects

Nitric oxide is a known inhibitor of platelet aggregation[5][6][7]. While direct in vivo antithrombotic studies with this compound are not extensively documented, its ability to release NO suggests a potential to inhibit platelet activation and thrombus formation locally. The in vitro effects on fibrin clot structure further support a role in modulating thrombosis[3]. In vivo studies with other NONOates, such as MAHMA NONOate, have shown dose-dependent inhibition of platelet aggregation in rats[4].

Data Presentation

Table 1: In Vitro Effects of this compound and Other NONOates

ParameterThis compoundOther NONOates (Compound)Reference
Half-life (37°C, pH 7.4) ~1.8 seconds~1 minute (MAHMA NONOate), 20 hours (DETA NONOate)[1]
Vasodilation Induces vasorelaxationPotency correlates with NO release rate (various NONOates)[1]
Cytotoxicity Concentration-dependentPro- and anti-proliferative effects (DETA-NONOate)[2]
Fibrin Clot Properties Alters clot structure (lower density, thicker fibers)Not reported[3]

Table 2: In Vivo Effects of this compound and Other NONOates

EffectThis compound (Species)Other NONOates (Species, Compound)Reference
Pulmonary Hypertension Relieves pulmonary hypertension (Sheep)Not directly compared
Systemic Blood Pressure Not reportedDose-dependent reduction (Rat, MAHMA NONOate)[4]
Platelet Aggregation Not reportedDose-dependent inhibition (Rat, MAHMA NONOate)[4]

Experimental Protocols

In Vitro Vasodilation Assay (Organ Bath)

Objective: To assess the vasodilatory effect of this compound on isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., rat aorta, porcine coronary artery)

  • Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM D-glucose)

  • Phenylephrine or other vasoconstrictor

  • This compound stock solution (in 0.01 M NaOH)

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Isolate arterial rings (2-3 mm in length) and mount them in the organ bath chambers containing Krebs-Henseleit buffer at 37°C, continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).

  • Once the contraction is stable, add cumulative concentrations of this compound to the bath. Due to its short half-life, prepare fresh dilutions of the this compound stock solution in buffer immediately before addition.

  • Record the relaxation response at each concentration until a maximal response is achieved or a full concentration-response curve is generated.

  • Calculate the percentage of relaxation relative to the pre-contracted tension.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • Target cell line (e.g., endothelial cells, smooth muscle cells)

  • Complete cell culture medium

  • This compound stock solution (in 0.01 M NaOH)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Mandatory Visualization

Nitric_Oxide_Signaling_Pathway PROLI_NONOate This compound NO Nitric Oxide (NO) PROLI_NONOate->NO sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP NO->sGC Activation GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation VASP_P Phosphorylated VASP PKG->VASP_P Phosphorylation MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activation MLC Myosin Light Chain MLCP->MLC Dephosphorylation MLC_P Phosphorylated Myosin Light Chain Relaxation Smooth Muscle Relaxation MLC->Relaxation

Caption: Nitric oxide signaling pathway leading to smooth muscle relaxation.

In_Vitro_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Isolate_Tissues Isolate Tissues/Cells Expose_Sample Expose Tissues/Cells to This compound Isolate_Tissues->Expose_Sample Prepare_PROLI Prepare this compound Working Solutions Prepare_PROLI->Expose_Sample Incubate Incubate for Defined Period Expose_Sample->Incubate Measure_Response Measure Response (e.g., Vasorelaxation, Cytotoxicity) Incubate->Measure_Response Data_Analysis Data Analysis (e.g., EC50, IC50) Measure_Response->Data_Analysis

Caption: General workflow for in vitro experiments with this compound.

In_Vivo_Workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring_analysis Monitoring & Analysis Animal_Model Select & Prepare Animal Model Administer_Dose Administer this compound (e.g., IV, IP) Animal_Model->Administer_Dose Prepare_PROLI_Dose Prepare PROLI NONOatefor Administration Prepare_PROLI_Dose->Administer_Dose Monitor_Parameters Monitor Physiological Parameters (e.g., Blood Pressure, Platelet Count) Administer_Dose->Monitor_Parameters Collect_Samples Collect Tissue/Blood Samples Administer_Dose->Collect_Samples Data_Analysis Data Analysis Monitor_Parameters->Data_Analysis Analyze_Samples Analyze Samples (e.g., Histology, Biomarkers) Collect_Samples->Analyze_Samples Analyze_Samples->Data_Analysis

Caption: General workflow for in vivo experiments with this compound.

Conclusion

This compound stands out as a valuable research tool due to its rapid and predictable release of nitric oxide. Its in vitro effects on vasodilation, cytotoxicity, and coagulation are directly linked to this burst of NO. While its short half-life poses limitations for systemic in vivo applications, it offers a unique advantage for studies requiring localized and transient NO delivery. Further research is warranted to establish detailed quantitative data, such as EC50 and IC50 values, across a broader range of biological systems to fully elucidate its therapeutic and experimental potential. The provided protocols and diagrams serve as a foundation for designing and interpreting experiments utilizing this ultrafast NO donor.

References

PROLI NONOate in Focus: A Comparative Guide to NONOates for Biofilm Dispersal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of biofilm control, the selection of an appropriate nitric oxide (NO) donor is critical. This guide provides an objective comparison of PROLI NONOate against other common NONOates, supported by experimental data, to inform strategic decisions in the development of anti-biofilm therapeutics.

Nitric oxide is a key signaling molecule that can induce the dispersal of bacterial biofilms, rendering the bacteria more susceptible to conventional antimicrobial treatments.[1][2] Diazeniumdiolates, commonly known as NONOates, are a class of compounds that release NO spontaneously in aqueous solutions, making them valuable tools for studying and therapeutically targeting biofilms.[1][3] Among these, this compound has emerged as a potent agent for inducing biofilm dispersal.[1][4] This guide will delve into its performance relative to other NONOates, detailing the experimental basis for these comparisons.

Performance Comparison of NONOates in Biofilm Dispersal

The efficacy of NONOates in dispersing biofilms is influenced by several factors, including their half-life, the concentration used, the bacterial species, and the age of the biofilm.[5][6] this compound is characterized by a very short half-life of approximately 1.8 seconds, leading to a rapid burst of NO release.[5] This contrasts with other NONOates like DETA NONOate, which has a much longer half-life of around 20 hours.[5]

NONOateHalf-life (at 37°C, pH 7.4)Target BiofilmConcentrationBiofilm ReductionReference
This compound ~1.8 secondsMixed species from reverse osmosis membranesMicromolar concentrationsSignificant reduction in biofouling[5][7]
Pseudomonas aeruginosa PAO1Not specified30% reduction in biovolume after 1 hour[7]
MAHMA NONOate Not specifiedSingle and mixed species from industrial membranesMicromolar concentrationsEffective reduction[1][4]
E. coli O157:H7Not specifiedUp to 70% release from polystyrene[4]
Spermine (B22157) NONOate Not specifiedPseudomonas aeruginosa10 µM (pretreatment)Induced resistance to subsequent dispersal[1]
Pseudomonas aeruginosa PAO1250 µM~60-70% biomass reduction after 2 hours[8]
Cystic Fibrosis clinical isolatesNot specifiedBest dispersal response compared to MAHMA, PROLI, and DEA NONOate[6]
DETA NONOate ~20 hoursMixed species from reverse osmosis membranes10-fold higher than this compoundEffective reduction in biofouling[5]
PAPA NONOate Not specifiedPseudomonas aeruginosa PAO1250 µM21-35% biomass reduction in 24h biofilms[8]

Key Observations:

  • Impact of Half-life: While it was initially suggested that a shorter half-life might lead to more effective biofilm dispersion, studies have shown this is not always the case.[5] this compound's rapid NO release is effective, but longer-lasting NONOates like DETA NONOate can also achieve significant biofilm reduction, albeit at higher concentrations.[5]

  • Concentration Dependence: The dispersal effect of NONOates is concentration-dependent. Low, non-toxic concentrations in the nanomolar to low micromolar range are typically effective at inducing dispersal.[9][10]

  • Species and Strain Variability: The efficacy of a particular NONOate can vary between different bacterial species and even strains. For instance, spermine NONOate showed the best dispersal response against cystic fibrosis isolates compared to this compound and others.[6]

  • Biofilm Age: The age of the biofilm can influence its susceptibility to NONOate treatment, with older biofilms sometimes showing less susceptibility.[1][6]

Signaling Pathways and Experimental Workflow

The dispersal of biofilms by nitric oxide is a regulated process involving intracellular signaling pathways. A key pathway involves the reduction of intracellular levels of the secondary messenger cyclic dimeric GMP (c-di-GMP). High levels of c-di-GMP are associated with a sessile, biofilm lifestyle, while lower levels promote motility and a planktonic state. NO donors like this compound are believed to activate phosphodiesterases, enzymes that degrade c-di-GMP, thereby triggering biofilm dispersal.[10][11]

G cluster_extracellular Extracellular cluster_cell Bacterial Cell PROLI_NONOate This compound NO Nitric Oxide (NO) PROLI_NONOate->NO Spontaneous Release PDE Phosphodiesterase (PDE) Activation NO->PDE Stimulates c_di_GMP c-di-GMP (High) PDE->c_di_GMP Degrades c_di_GMP_low c-di-GMP (Low) Biofilm Sessile Biofilm State c_di_GMP->Biofilm Promotes Planktonic Motile Planktonic State c_di_GMP_low->Planktonic Promotes Biofilm->Planktonic Dispersal

Caption: NO-mediated biofilm dispersal pathway.

The following diagram illustrates a typical experimental workflow for comparing the efficacy of different NONOates in biofilm dispersal.

G start Start biofilm_formation 1. Biofilm Formation (e.g., 24h incubation in microtiter plate) start->biofilm_formation treatment 2. Treatment with NONOates (this compound vs. Other NONOates) biofilm_formation->treatment incubation 3. Incubation (Specified time, e.g., 1-24h) treatment->incubation quantification 4. Biofilm Quantification incubation->quantification cv_staining Crystal Violet Staining (Biomass) quantification->cv_staining cfu_counting CFU Counting (Viable Cells) quantification->cfu_counting microscopy Microscopy (Structure) quantification->microscopy analysis 5. Data Analysis and Comparison quantification->analysis

Caption: Experimental workflow for NONOate comparison.

Experimental Protocols

A standardized protocol is crucial for the accurate comparison of NONOate efficacy. The following is a synthesized methodology based on common practices in the cited literature.[11][12]

1. Biofilm Formation Assay (Microtiter Plate Method)

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Pseudomonas aeruginosa) into an appropriate liquid medium (e.g., M9 minimal medium) and incubate overnight at 37°C with shaking.

  • Inoculation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1). Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Include wells with sterile medium as negative controls.

  • Incubation: Incubate the plate statically at 37°C for 24 to 48 hours to allow for biofilm formation.

2. NONOate Treatment

  • Preparation of NONOate Solutions: Prepare fresh stock solutions of this compound and other NONOates in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) immediately before use. Protect solutions from light, especially for light-sensitive compounds.

  • Treatment Application: Carefully remove the planktonic culture from the wells of the microtiter plate. Gently wash the wells with sterile buffer to remove non-adherent cells. Add 200 µL of the NONOate solution at the desired concentration to the wells. Include a control group with buffer only.

  • Incubation: Incubate the plate for a specified period (e.g., 1, 2, or 24 hours) under the same conditions as biofilm formation.

3. Quantification of Biofilm Dispersal

  • Crystal Violet (CV) Staining for Biomass Quantification:

    • Discard the NONOate solution and gently wash the wells with buffer.

    • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the CV solution and wash the wells thoroughly with water to remove excess stain.

    • Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound stain.

    • Measure the absorbance at a wavelength of 590 nm using a microplate reader. A decrease in absorbance compared to the untreated control indicates biofilm dispersal.

  • Colony Forming Unit (CFU) Counting for Viable Cell Quantification:

    • After NONOate treatment, add a specific volume of buffer to the wells and scrape the bottom and sides to detach the remaining biofilm.

    • Serially dilute the resulting bacterial suspension and plate onto appropriate agar (B569324) plates.

    • Incubate the plates overnight and count the number of colonies to determine the CFU/mL. A lower CFU count in treated wells compared to the control indicates dispersal and/or killing of biofilm bacteria.

4. Microscopic Analysis

  • For visualization of biofilm structure, biofilms can be grown on glass coverslips placed in the wells of a multi-well plate.

  • After treatment, the coverslips can be stained with fluorescent dyes (e.g., LIVE/DEAD BacLight) and visualized using confocal laser scanning microscopy (CLSM) to assess changes in biofilm architecture, thickness, and cell viability.

Conclusion

This compound is a valuable tool for inducing biofilm dispersal due to its rapid release of nitric oxide. However, the choice of the most effective NONOate is context-dependent and requires careful consideration of factors such as the target organism, the desired duration of NO release, and the specific application. The experimental protocols outlined in this guide provide a framework for conducting rigorous comparative studies to identify the optimal NO donor for a given anti-biofilm strategy. Further research is needed to fully elucidate the complex interplay between NONOate properties and their biological effects to advance the development of novel therapies for biofilm-associated infections.

References

Validating NO-Dependent Signaling: A Comparative Guide to PROLI NONOate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. Validating the role of NO in these pathways often requires the use of exogenous NO donors. This guide provides a comprehensive comparison of PROLI NONOate, an ultrafast NO donor, with other common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Nitric Oxide Donors

The choice of an NO donor is critical and depends on the specific experimental requirements, such as the desired rate and duration of NO release. This compound is distinguished by its extremely short half-life, providing a rapid burst of NO. This contrasts with other donors that offer a more sustained release.

FeatureThis compoundDETA NONOateSpermine NONOateSodium Nitroprusside (SNP)S-Nitrosoglutathione (GSNO)
Half-life (t½) at 37°C, pH 7.4 ~1.8 seconds[1][2]~20 hours[2]~39 minutes[2]Minutes to hours (light-dependent)[3]~2-4 hours
Moles of NO released per mole of donor 2[1][2]2[2]211
Release Mechanism Spontaneous, pH-dependent hydrolysis[1][2]Spontaneous, pH-dependent hydrolysis[2]Spontaneous, pH-dependent hydrolysisLight and/or enzymatic decomposition[3]Spontaneous decomposition, accelerated by light, heat, and metal ions[2]
Key Advantages Ultrafast NO release, mimics physiological burstsSlow, sustained NO releaseIntermediate NO release rateWidely used, well-characterizedEndogenous molecule, good anti-platelet activity[2]
Key Disadvantages Very short duration of actionLong half-life may not be suitable for all applicationsReleases cyanide as a byproduct, light sensitive[3]Relatively unstable, sensitive to light and metals[2]

Key Experimental Protocols for Validating NO Signaling

Accurate and reproducible experimental design is paramount when investigating NO-dependent pathways. Below are detailed protocols for key assays.

Quantification of Nitric Oxide Release using the Griess Assay

The Griess assay is a common method for the indirect measurement of NO by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).

Materials:

  • Griess Reagent (Kit components typically include sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)[4][5]

  • Nitrate Reductase (for samples containing nitrate)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Sample Preparation:

    • For cell culture supernatants, centrifuge to remove debris. If high protein concentrations are present, deproteinate the sample using zinc sulfate (B86663) or ultrafiltration.[4]

  • Nitrate Reduction (if necessary):

    • If measuring total NO production (nitrite + nitrate), incubate the sample with nitrate reductase to convert nitrate to nitrite.

  • Griess Reaction:

    • Add Griess Reagent to each well containing the sample or standard.[4]

    • Incubate at room temperature for 10-30 minutes, protected from light. A pink to magenta color will develop.[4]

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[5]

  • Quantification:

    • Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Vasodilation Assay in Isolated Arteries

This ex vivo assay assesses the ability of an NO donor to induce relaxation of pre-constricted blood vessels.

Materials:

  • Isolated arterial rings (e.g., from rabbit basilar or carotid artery)[6][7]

  • Organ bath system with force transducer

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Vasoconstrictor (e.g., phenylephrine, UTP, or histamine)[6][7]

  • NO donor solutions (e.g., this compound, SNP)

Protocol:

  • Tissue Preparation:

    • Dissect and mount arterial rings in the organ bath chambers filled with physiological salt solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Pre-constriction:

    • Induce a submaximal contraction of the arterial rings with a vasoconstrictor.[6][7]

  • NO Donor Application:

    • Once a stable contraction is achieved, add cumulative concentrations of the NO donor to the organ bath.

  • Measurement:

    • Record the changes in isometric tension using the force transducer. Relaxation is measured as the percentage decrease from the pre-constricted tension.

  • Data Analysis:

    • Construct concentration-response curves to determine the potency (EC₅₀) of the NO donor.

Platelet Aggregation Assay

This assay measures the ability of an NO donor to inhibit platelet aggregation, a key physiological effect of NO.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets[8][9]

  • Platelet aggregometer

  • Platelet agonist (e.g., ADP, collagen, or thrombin)[9][10]

  • NO donor solutions

Protocol:

  • Platelet Preparation:

    • Prepare PRP from fresh whole blood by centrifugation. For washed platelets, perform additional washing and resuspension steps.[8][11]

  • Incubation:

    • Pre-incubate the platelet suspension with the NO donor or vehicle control for a specified time in the aggregometer cuvette at 37°C with stirring.[9]

  • Induction of Aggregation:

    • Add a platelet agonist to induce aggregation.

  • Measurement:

    • Monitor the change in light transmission through the platelet suspension using the aggregometer. As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases.[11]

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition by comparing the aggregation response in the presence of the NO donor to the control.

Visualizing NO-Dependent Signaling and Experimental workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Smooth Muscle) PROLI_NONOate This compound NO Nitric Oxide (NO) PROLI_NONOate->NO Spontaneous Release (t½ ≈ 1.8s) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Binds to Heme Iron sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP Catalyzes cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response Phosphorylates Downstream Targets

Caption: Canonical NO/sGC/cGMP signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_validation Validation Prepare_Cells Prepare Biological Sample (e.g., Isolated Arteries, Platelets) Incubate Incubate Sample with this compound Prepare_Cells->Incubate Prepare_Donor Prepare Fresh this compound Solution Prepare_Donor->Incubate Measure_Response Measure Physiological Response (e.g., Vasodilation, Aggregation Inhibition) Incubate->Measure_Response Griess_Assay Quantify NO Release (Griess Assay) Measure_Response->Griess_Assay Correlate cGMP_Assay Measure Downstream Signaling (cGMP Assay) Measure_Response->cGMP_Assay Correlate

Caption: General experimental workflow for validating NO signaling with this compound.

Logical_Comparison PROLI This compound + Ultrafast Release + Mimics Physiological Bursts - Short Duration Alternatives Alternative NO Donors (e.g., DETA NONOate, SNP) + Sustained Release + Longer Duration - Slower Onset - Potential Byproducts (SNP) PROLI->Alternatives vs. Non_Donor Non-Donor Methods (e.g., NOS inhibitors, cGMP analogs) + Investigates Endogenous Pathway - Indirect Assessment of NO Role - Potential Off-Target Effects PROLI->Non_Donor vs. Alternatives->Non_Donor vs.

Caption: Logical comparison of methods for validating NO-dependent signaling.

Conclusion

This compound serves as an invaluable tool for investigating NO-dependent signaling, particularly when a rapid, short-lived burst of NO is required to mimic physiological conditions. Its predictable and spontaneous decomposition simplifies experimental design. However, for studies requiring sustained NO exposure, alternative donors with longer half-lives, such as DETA NONOate or Spermine NONOate, may be more appropriate. The choice of NO donor should always be guided by the specific biological question and validated with appropriate quantitative assays. This guide provides the foundational information for researchers to make informed decisions and design robust experiments to elucidate the complex roles of nitric oxide in health and disease.

References

A Researcher's Guide to Nitric Oxide Donors: Cross-Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is a critical experimental decision. The diverse chemical nature of these compounds leads to significant variations in their NO release kinetics, biological activity, and cytotoxic profiles. This guide provides a comprehensive cross-validation of results from different NO donors, supported by experimental data, to facilitate informed experimental design.

This guide presents a comparative analysis of commonly used NO donors, focusing on their performance in key experimental assays. Quantitative data are summarized in structured tables for easy comparison, and detailed methodologies for the cited experiments are provided to ensure reproducibility. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Comparative Performance of NO Donors

The efficacy and biological impact of a nitric oxide donor are primarily determined by its NO release kinetics, its ability to elicit a physiological response such as vasodilation, and its inherent cytotoxicity. The following tables provide a comparative summary of these key parameters for a selection of widely used NO donors.

Nitric Oxide Release Kinetics

The rate and duration of NO release are critical parameters that influence the biological outcome of NO donor treatment. The table below summarizes the release characteristics of several common NO donors.

NO Donor ClassSpecific DonorHalf-life (t½)Peak NO Release CharacteristicsConditionsReference
Diazeniumdiolates (NONOates)PROLI NONOate~1.8 secondsRapid, high-level release, reaching maximum concentration within 90 seconds.pH 7.4[1]
DETA NONOate~20 hoursSlow, continuous release, reaching a stable concentration after approximately 30 minutes.pH 7.4, 37°C[1]
PAPA NONOate~15 minutesRapid, high-level release.pH 7.4, 37°C[2]
Spermine NONOate37 ± 3 minutesReleases NO spontaneously.37°C, pH 7.4[3]
S-nitrosothiols (RSNOs)S-Nitrosoglutathione (GSNO)StableConsistent, lower-level NO release over several days.Room Temperature[2]
S-Nitroso-N-acetylpenicillamine (SNAP)37 ± 4 hoursSlow decomposition and NO release.37°C, pH 7.4[3]
Inorganic SaltSodium Nitroprusside (SNP)StableConsistent, lower-level NO release over several days.Room Temperature[2]
Cytotoxicity of NO Donors

The cytotoxic potential of NO donors is a crucial consideration, particularly in therapeutic applications. The following table presents the half-maximal inhibitory concentration (IC50) values for various NO donors in different cell lines.

NO DonorCell LineAssayIC50 (µM)Reference
S-Nitrosoglutathione (GSNO)S-G (human gingival epithelioid)Neutral RedMost toxic in the series[4]
Glucose-2-SNAPS-G (human gingival epithelioid)Neutral RedMore cytotoxic than SNAP[4]
S-Nitroso-N-acetylpenicillamine (SNAP)S-G (human gingival epithelioid)Neutral Red-[4]
Sodium Nitroprusside (SNP)S-G (human gingival epithelioid)Neutral Red-[4]
Spermine NONOateS-G (human gingival epithelioid)Neutral RedLess toxic than SNP[4]
DPTA NONOateS-G (human gingival epithelioid)Neutral Red-[4]
DETA NONOateS-G (human gingival epithelioid)Neutral RedLess toxic than DPTA NONOate[4]
HUVE CellsMTT1250 ± 110[5]
Sodium Nitroprusside (SNP)HUVE CellsMTT950 ± 89[5]
Vasodilatory Potency of NO Donors

A primary physiological effect of nitric oxide is vasodilation. The table below compares the potency of different NO donors in inducing vasorelaxation in isolated aortic rings.

NO DonorNegative Log IC50 (pIC50)Reference
Sodium Nitroprusside (SNP)7.76 ± 0.05[2]
Glyceryl Trinitrate (GTN)6.82 ± 0.09[2]
Spermine NONOate6.02 ± 0.02[2]
S-Nitrosoglutathione (GSNO)6.00 ± 0.01[6]

Signaling Pathways of Nitric Oxide

Nitric oxide exerts its diverse biological effects through two main signaling pathways: the canonical cGMP-dependent pathway and the non-canonical cGMP-independent pathway.

NO_Signaling_Pathways cluster_0 Canonical (cGMP-Dependent) Pathway cluster_1 Non-Canonical (cGMP-Independent) Pathway NO_source NO Donors / eNOS sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation NO_source2 NO Donors / iNOS S_Nitrosylation S-Nitrosylation of Proteins NO_source2->S_Nitrosylation Protein_Function Altered Protein Function S_Nitrosylation->Protein_Function Apoptosis Apoptosis Protein_Function->Apoptosis Gene_Expression Altered Gene Expression Protein_Function->Gene_Expression

Caption: NO signaling pathways.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed protocols for the key experimental assays are provided below.

Measurement of Nitric Oxide Release using the Griess Assay

This protocol describes the quantification of nitrite (B80452), a stable and quantifiable end-product of NO, as an indirect measure of NO release from donor compounds.

Materials:

  • Griess Reagent (Component A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO2) standard solutions (0-100 µM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a standard curve by diluting a stock solution of sodium nitrite in the same buffer or medium used for the NO donor samples.

  • Incubate the NO donor solution in the desired buffer or cell culture medium for the specified time at 37°C.

  • At the desired time points, collect 50 µL of the supernatant from each sample and transfer to a 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.

Griess_Assay_Workflow Start Prepare NO Donor and Standard Solutions Incubate Incubate at 37°C Start->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Add_Griess_A Add Griess Reagent A (10 min incubation) Collect_Supernatant->Add_Griess_A Add_Griess_B Add Griess Reagent B (10 min incubation) Add_Griess_A->Add_Griess_B Measure_Absorbance Measure Absorbance at 540 nm Add_Griess_B->Measure_Absorbance Calculate Calculate Nitrite Concentration Measure_Absorbance->Calculate

Caption: Griess assay workflow.

Assessment of Cytotoxicity using the LDH Release Assay

This protocol measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • NO donor solutions

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the NO donors for the desired exposure time. Include a positive control for maximum LDH release (e.g., cell lysis buffer) and a negative control (untreated cells).

  • After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100

LDH_Assay_Workflow Start Seed and Treat Cells with NO Donors Incubate Incubate for Exposure Time Start->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Add_Reaction_Mix Add LDH Reaction Mix (30 min incubation) Collect_Supernatant->Add_Reaction_Mix Add_Stop_Solution Add Stop Solution Add_Reaction_Mix->Add_Stop_Solution Measure_Absorbance Measure Absorbance at 490 nm Add_Stop_Solution->Measure_Absorbance Calculate Calculate % Cytotoxicity Measure_Absorbance->Calculate

Caption: LDH cytotoxicity assay workflow.

Evaluation of Vasodilation using the Aortic Ring Assay

This ex vivo protocol assesses the vasodilatory properties of NO donors on isolated arterial segments.

Materials:

  • Thoracic aorta from a suitable animal model (e.g., rat)

  • Krebs-Henseleit buffer

  • Phenylephrine (or other vasoconstrictor)

  • NO donor solutions

  • Organ bath system with force transducers

Procedure:

  • Isolate the thoracic aorta and carefully clean it of adhering fat and connective tissue.

  • Cut the aorta into 2-3 mm wide rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes.

  • Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of the NO donor to the organ bath.

  • Record the changes in isometric tension until a maximal relaxation response is observed.

  • Calculate the percentage of relaxation relative to the pre-contracted tension and plot concentration-response curves to determine the EC50 value for each NO donor.

Aortic_Ring_Assay_Workflow Start Isolate and Prepare Aortic Rings Mount_and_Equilibrate Mount in Organ Bath and Equilibrate Start->Mount_and_Equilibrate Pre_Contract Pre-contract with Vasoconstrictor Mount_and_Equilibrate->Pre_Contract Add_NO_Donor Cumulatively Add NO Donor Pre_Contract->Add_NO_Donor Record_Tension Record Isometric Tension Changes Add_NO_Donor->Record_Tension Analyze_Data Analyze Data and Determine EC50 Record_Tension->Analyze_Data

Caption: Aortic ring assay workflow.

References

A Comparative Analysis of NONOate Half-Lives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable nitric oxide (NO) donor is critical for experimental success. Diazeniumdiolates, commonly known as NONOates, are a versatile class of compounds that spontaneously release NO under physiological conditions. A key parameter influencing their application is their half-life (t½), which dictates the duration and concentration of NO release. This guide provides a comparative analysis of the half-lives of several common NONOates, details the experimental protocol for their determination, and illustrates the primary signaling pathway activated by NO.

Comparative Half-Lives of Common NONOates

The rate of NO release from NONOates is a first-order process dependent on pH and temperature.[1] At a physiological pH of 7.4 and a temperature of 37°C, the half-lives of various NONOates span a wide range, from seconds to hours. This diversity allows for their use in a variety of experimental settings, from mimicking transient endogenous NO production to providing a sustained NO release.[1][2]

The table below summarizes the half-lives of several widely used NONOates under these standard physiological conditions.

NONOateHalf-Life (t½) at 37°C, pH 7.4Moles of NO Released per Mole of Parent Compound
PROLI NONOate 1.8 seconds2
DEA NONOate 2 minutes1.5
PAPA NONOate 15 minutes2
SPERMI NONOate 39 minutes2
DPTA NONOate 3 hours2
DETA NONOate 20 hours2

Experimental Protocol for Determining NONOate Half-Life

The determination of NONOate half-lives is typically achieved by monitoring their decomposition using UV-Vis spectrophotometry. NONOates in their intact form exhibit a characteristic UV absorbance maximum at approximately 250 nm.[3] As the compound decomposes and releases NO, this absorbance decreases. By measuring this decrease over time, the first-order rate constant and subsequently the half-life can be calculated.

Materials and Reagents:
  • NONOate compound

  • Sodium hydroxide (B78521) (NaOH), 0.01 M, deoxygenated

  • Phosphate (B84403) buffer (e.g., sodium phosphate), 0.1 M, pH 7.4

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Airtight syringe

Procedure:
  • Preparation of NONOate Stock Solution: Prepare a concentrated stock solution of the NONOate in deoxygenated 0.01 M NaOH. NONOates are significantly more stable in alkaline solutions (pH > 8.0), which prevents premature decomposition.[4] These stock solutions can be stored at low temperatures (e.g., -20°C or -80°C) for short periods.[4]

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the specific NONOate (typically around 250 nm). Equilibrate the temperature-controlled cuvette holder to 37°C.

  • Initiation of Decomposition: Add a known volume of the 0.1 M phosphate buffer (pH 7.4) to a quartz cuvette and place it in the spectrophotometer to record a baseline. To initiate the decomposition, inject a small volume of the NONOate stock solution into the buffer-containing cuvette using an airtight syringe and mix quickly. The final concentration of the NONOate should be sufficient to give a reliable absorbance reading.

  • Data Acquisition: Immediately begin recording the absorbance at regular time intervals. The frequency of readings will depend on the expected half-life of the NONOate (more frequent for short-lived NONOates).

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • For a first-order reaction, this plot will yield a straight line with a slope equal to the negative of the rate constant (-k).

    • The half-life (t½) can then be calculated using the following equation: t½ = 0.693 / k

Visualization of Experimental Workflow and Signaling Pathway

To further aid in the understanding of the experimental process and the biological context of NO action, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare NONOate stock solution in 0.01 M NaOH initiate Inject stock into buffer in cuvette stock->initiate buffer Prepare 0.1 M phosphate buffer (pH 7.4) buffer->initiate spectro Set spectrophotometer to λmax (~250 nm) and 37°C spectro->initiate record Record absorbance decrease over time initiate->record plot Plot ln(Absorbance) vs. Time record->plot calculate Calculate rate constant (k) and half-life (t½) plot->calculate

Caption: Experimental workflow for the determination of NONOate half-life using UV-Vis spectrophotometry.

The primary signaling pathway activated by the NO released from NONOates is the soluble guanylate cyclase (sGC) pathway, which plays a crucial role in numerous physiological processes, including vasodilation and neurotransmission.

sGC_pathway NONOate NONOate NO Nitric Oxide (NO) NONOate->NO Spontaneous Decomposition sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (Active) sGC_inactive->sGC_active Conformational Change GTP GTP cGMP cGMP GTP->cGMP sGC (Active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates Target Proteins

Caption: The nitric oxide-soluble guanylate cyclase (NO-sGC) signaling pathway.

References

A Comparative Guide to PROLI NONOate and Long-Half-Life NO Donors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the rapid-acting nitric oxide (NO) donor, PROLI NONOate, against long-half-life NO donors. This comparison is supported by experimental data and detailed protocols to assist in the selection of appropriate tools for in vitro and in vivo studies.

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune response. The therapeutic and research applications of NO are often limited by its short half-life. To overcome this, various NO donor compounds have been developed, which are broadly categorized by their NO release kinetics. This guide focuses on the comparison between the ultra-short-half-life donor this compound and representative long-half-life NO donors such as DETA NONOate and spermine (B22157) NONOate.

Data Presentation: A Comparative Overview

The selection of an appropriate NO donor is contingent on the desired duration and concentration of NO exposure for a specific biological application. The following tables summarize the key characteristics and comparative efficacy of this compound and long-half-life NO donors.

ParameterThis compoundDETA NONOateSpermine NONOate
Half-life (t½) at 37°C, pH 7.4 ~1.8 seconds[1]~20 hours[1]~39 minutes[1]
Moles of NO released per mole of donor 2[1]2[1]2[1]
NO Release Kinetics Rapid, burst release[2]Slow, sustained release[2]Moderate, sustained release
Key Advantage Precise, localized, and transient NO deliveryProlonged, steady-state NO concentrationsIntermediate duration of NO release

Table 1: Physicochemical Properties of Selected NO Donors

ApplicationThis compoundLong-Half-Life NO Donors (e.g., DETA NONOate)Key Findings & Citations
Vasodilation Induces rapid and potent vasodilation.Cause sustained vasodilation.The rapid burst of NO from this compound is effective for studying acute vascular responses, while long-half-life donors are suitable for modeling chronic NO exposure.[2]
Anti-proliferative Effects on Vascular Smooth Muscle Cells (VSMCs) Effective at inducing acute responses.Inhibit VSMC proliferation in a sustained manner.Long-term exposure to NO from donors like DETA NONOate has been shown to inhibit neointimal hyperplasia by arresting the cell cycle.[3] The transient release from this compound may be less effective for long-term anti-proliferative studies.
Anti-biofilm Activity Highly effective in inducing rapid biofilm dispersion.Effective in reducing biofilm formation over longer periods, though may require higher initial concentrations.A study comparing this compound and DETA NONOate found that while 40 µM this compound achieved a peak NO concentration 100-fold higher than 500 µM DETA NONOate, the latter provided a sustained NO level for several hours.[2]

Table 2: Comparative Efficacy in Biological Applications

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to evaluate the efficacy of NO donors.

Measurement of Nitric Oxide Release: The Griess Assay

The Griess assay is a common method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (B80452).

Materials:

  • Griess Reagent: A solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NED) in an acidic buffer.

  • Sodium nitrite standard solutions (for standard curve).

  • 96-well microplate.

  • Microplate reader.

  • Samples containing NO donor.

Procedure:

  • Prepare a standard curve using serial dilutions of a known concentration of sodium nitrite in the same buffer as the samples.

  • Add 50 µL of the sample (or standard) to each well of a 96-well plate.

  • Add 50 µL of the Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Measure the absorbance at 520-550 nm within 30 minutes using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Assessment of Vasodilation: Aortic Ring Assay

This ex vivo method assesses the vasodilatory properties of NO donors on isolated arterial segments.

Materials:

  • Isolated thoracic aorta from a rat.

  • Krebs-Henseleit buffer.

  • Organ bath system with force transducers.

  • Phenylephrine (or other vasoconstrictor).

  • NO donor solutions of varying concentrations.

Procedure:

  • Isolate the thoracic aorta and cut it into 2-3 mm rings.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate under a resting tension of approximately 1.5 g for 60-90 minutes.

  • Induce a stable contraction in the aortic rings using a vasoconstrictor such as phenylephrine.

  • Once a plateau in contraction is reached, cumulatively add increasing concentrations of the NO donor to the organ bath.

  • Record the changes in tension (relaxation) after each addition.

  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

  • Construct concentration-response curves to determine the potency (EC50) of the NO donor.

Evaluation of Anti-proliferative Effects: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Vascular smooth muscle cells (VSMCs).

  • Cell culture medium.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed VSMCs in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the NO donor for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Mandatory Visualizations

Signaling Pathway of NO-mediated Vasodilation

NO_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO O2 sGC Soluble Guanylate Cyclase (sGC) GTP GTP cGMP cGMP sGC->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to NO_Donor NO Donor (e.g., this compound) NO_Donor->NO Spontaneous Decomposition NO->sGC Activates

Caption: NO-cGMP signaling pathway in vasodilation.

Experimental Workflow for Comparing NO Donor Efficacy

experimental_workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis Donor_Prep Prepare NO Donor Solutions (this compound & Long-Half-Life) Vasodilation Aortic Ring Assay (Measure Vasorelaxation) Donor_Prep->Vasodilation Antiproliferation MTT Assay (Measure Cell Viability) Donor_Prep->Antiproliferation Cell_Prep Prepare Biological System (Aortic Rings or Cell Culture) Cell_Prep->Vasodilation Cell_Prep->Antiproliferation CR_Curve Generate Concentration- Response Curves Vasodilation->CR_Curve Antiproliferation->CR_Curve EC50_IC50 Calculate EC50/IC50 Values CR_Curve->EC50_IC50 Comparison Compare Efficacy EC50_IC50->Comparison

Caption: Workflow for comparing NO donor efficacy.

Conclusion

The choice between this compound and long-half-life NO donors is fundamentally dependent on the specific research question. This compound, with its rapid and transient release of NO, is an invaluable tool for studying acute, localized NO signaling events. In contrast, long-half-life donors are better suited for investigations requiring sustained NO exposure, such as studies on chronic inflammation, long-term gene expression changes, or the inhibition of cell proliferation over extended periods. By understanding the distinct kinetic profiles and utilizing the standardized experimental protocols outlined in this guide, researchers can more effectively harness the power of NO donors to advance their scientific inquiries.

References

Confirming the Absence of Nitric Oxide Release from PROLI NONOate in the Presence of Scavengers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nitric oxide (NO) donor PROLI NONOate and methodologies to confirm the effective scavenging of its released NO. We present experimental data on NO release profiles and detail the protocols for quantitatively assessing the efficacy of NO scavengers. This information is critical for researchers designing experiments that require precise control of NO levels and for those validating the mechanism of action of NO-dependent signaling pathways.

Comparative Analysis of NO Donors

This compound is a member of the diazeniumdiolate (NONOate) class of NO donors, known for its rapid and spontaneous release of nitric oxide in aqueous solutions at physiological pH and temperature.[1][2] Its short half-life makes it an ideal candidate for studies requiring a burst of NO. In contrast, other NONOates like DETA NONOate exhibit much slower and more prolonged NO release.[3]

FeatureThis compoundDETA NONOateS-nitroso-L-glutathione (GSNO)
Class Diazeniumdiolate (NONOate)Diazeniumdiolate (NONOate)S-Nitrosothiol
Half-life (pH 7.4, 37°C) ~1.8 seconds[1]~20 hours[3]Variable (minutes to hours)
NO Moles Released per Mole of Donor 2[1]21
Release Kinetics Rapid, first-order[1]Slow, first-orderSlower, influenced by light and enzymes
Key Advantage Ultrafast NO release for bolus delivery[4]Sustained, long-term NO release[3]Endogenous-like NO donor[5]

Confirming NO Scavenging: Experimental Approach

To experimentally confirm the absence of free NO in a system containing this compound and an NO scavenger, a direct measurement of NO concentration is required. The most common and effective scavengers for this purpose are from the imidazolineoxyl N-oxide family, such as 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cPTIO). The expected outcome is a significant reduction, ideally to baseline levels, of detectable NO in the presence of the scavenger.

Experimental Workflow

The following diagram illustrates the logical workflow for confirming the scavenging of NO released from this compound.

G cluster_0 Preparation cluster_1 Experimental Groups cluster_2 Measurement & Analysis cluster_3 Expected Outcome A Prepare this compound stock solution (e.g., in 10 mM NaOH) E Positive Control: Buffer + this compound A->E F Test Condition: Buffer + this compound + cPTIO A->F B Prepare NO scavenger solution (e.g., cPTIO in buffer) B->F C Prepare reaction buffer (e.g., PBS, pH 7.4) D Control: Buffer only C->D C->E C->F G Incubate at 37°C D->G E->G F->G H Measure NO concentration (e.g., Griess Assay or Chemiluminescence) G->H I Compare NO levels across groups H->I J NO(Control) ≈ 0 I->J K NO(Positive Control) > 0 I->K L NO(Test Condition) ≈ 0 I->L G PROLI This compound NO Nitric Oxide (NO) PROLI->NO Spontaneous decomposition cPTI cPTI NO->cPTI sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cPTIO cPTIO cPTIO->cPTI Scavenges NO NO2 NO₂ cPTI->NO2 cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Downstream Downstream Physiological Effects cGMP->Downstream

References

literature comparison of PROLI NONOate applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of nitric oxide (NO) donors is critical for experimental design and therapeutic development. This guide provides a detailed comparison of PROLI NONOate, a rapid-releasing NO donor, with other commonly used alternatives, supported by experimental data and protocols.

Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1] The transient nature of NO necessitates the use of donor compounds, known as NONOates, which release NO under predictable, first-order kinetics.[1] Among these, this compound is distinguished by its exceptionally rapid NO release profile.

Comparative Analysis of this compound and Other NO Donors

This compound's primary characteristic is its short half-life, which dictates its suitability for applications requiring a rapid, bolus delivery of NO. This contrasts with other NONOates that offer a more sustained release.

FeatureThis compoundDETA NONOateOther NONOates (e.g., PAPA NONOate, DPTA NONOate)
Half-life (t½) at 37°C, pH 7.4 ~1.8 seconds[1]~20 hours[1]Variable (minutes to hours)[1]
NO Moles Released per Mole of Donor 2[1]2[1]1.5 - 2[1]
Release Kinetics Rapid, spontaneous decomposition[1]Slow, sustained release[1][2]Intermediate to slow release[1]
Primary Applications Biofilm dispersal[3][4][5], rapid signaling studiesLong-term NO exposure studies, anti-thrombotic applications[6], angiogenesis research[1]Applications requiring tailored NO release profiles

Key Applications and Experimental Findings

Biofilm Dispersal

A significant application of this compound is in the study and control of bacterial biofilms. Its rapid NO release mimics natural dispersal signals used by bacteria.[4]

Experimental Data Summary:

ExperimentOrganism/SystemThis compound ConcentrationKey FindingsReference
Biofilm Dispersal AssaySingle and mixed-species bacterial isolates from industrial membranes40 µMInduced biofilm dispersal in most tested bacteria.[4][4]
Reverse Osmosis (RO) System Biofouling ControlBacterial community from an industrial RO membrane40 µM applied at 24-hour intervals92% reduction in the rate of biofouling; significant reduction in extracellular polymeric substances (EPS) and biofilm thickness.[4][4]
Membrane Bioreactor (MBR) Biofouling ControlMixed species microbial communities5-80 µMDelayed the increase of fouling resistance by 56%.[3][3]

Comparative Efficacy: While this compound's rapid NO burst is effective for inducing dispersal, some studies suggest that a shorter half-life does not always guarantee superior biofilm reduction compared to longer-lasting donors.[2] The choice of NONOate may depend on the specific microbial community and the desired outcome.[2]

Cellular Signaling and Therapeutics

Modified versions of this compound, such as V-PROLI/NO, have been investigated for their therapeutic potential, particularly in hepatoprotection.

Experimental Data Summary:

ExperimentSystemCompoundKey FindingsReference
Arsenic-Induced ToxicityRat liver cells (TRL 1215)V-PROLI/NOProtected against arsenic-induced cytotoxicity and apoptosis by down-regulating the JNK signaling pathway.[7][7]
Nonalcoholic Fatty Liver Disease (NAFLD)Mouse modelV-PROLI/NO vs. V-PYRRO/NOV-PROLI/NO showed low effectiveness and was not significantly taken up by the liver, in contrast to the more effective V-PYRRO/NO.[8][8]

Experimental Protocols

Biofilm Dispersal Assay

This protocol is a generalized representation based on methodologies described in the literature.[4]

  • Biofilm Culture: Grow bacterial biofilms on a suitable surface (e.g., glass coverslips in a multi-well plate) in an appropriate growth medium for 24 hours.

  • Preparation of this compound Solution: Prepare a stock solution of this compound (e.g., 10,000 µM) in 10 mM NaOH. Due to its short half-life in aqueous solutions, prepare this solution immediately before use.

  • Treatment: Replace the growth medium in the wells with fresh medium. Add the this compound stock solution to achieve the desired final concentration (e.g., 40 µM). For the untreated control, add an equal volume of 10 mM NaOH.

  • Incubation: Incubate for a defined period (e.g., 1 hour).

  • Quantification:

    • Gently wash the coverslips to remove planktonic cells.

    • Stain the remaining biofilm with a suitable fluorescent dye (e.g., SYTO 9).

    • Visualize and quantify the biofilm biomass using confocal laser scanning microscopy (CLSM) and image analysis software. The dispersal percentage is calculated by comparing the biomass of treated and untreated samples.

Monitoring NO Release from NONOates

This protocol outlines a common method for measuring the kinetics of NO release.[9]

  • Reagents and Equipment:

    • Deoxygenated buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Reduced myoglobin (B1173299) (deoxyMb).

    • NONOate compound (e.g., this compound, DETA NONOate).

    • UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a solution of deoxyMb in the deoxygenated buffer in a sealed cuvette.

    • Record the baseline absorbance spectrum (Soret peak at ~431 nm).

    • Inject the NONOate solution into the cuvette.

    • Monitor the spectral shift over time as deoxyMb binds to released NO, forming NO-Mb (Soret peak at ~420 nm).

    • The rate of NO release can be calculated from the rate of change in absorbance.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis B1 Culture Biofilm (24h) T1 Add this compound to biofilm (e.g., 40 µM final conc.) B1->T1 C1 Add 10mM NaOH to control biofilm B1->C1 S1 Prepare fresh this compound solution in 10mM NaOH S1->T1 A1 Incubate (1h) T1->A1 C1->A1 A2 Wash to remove planktonic cells A1->A2 A3 Stain with fluorescent dye A2->A3 A4 Confocal Microscopy (CLSM) A3->A4 A5 Quantify Biofilm Biomass A4->A5

no_biofilm_dispersal_pathway PROLI_NONOate This compound NO Nitric Oxide (NO) PROLI_NONOate->NO Rapid Release Signal_Response Bacterial NO Sensor Protein NO->Signal_Response Binds to PDE Phosphodiesterase (PDE) Activity Signal_Response->PDE Stimulates c_di_GMP Cyclic di-GMP PDE->c_di_GMP Degrades GMP GMP c_di_GMP->GMP Biofilm_Dispersal Biofilm Dispersal c_di_GMP->Biofilm_Dispersal Reduction leads to

jnk_pathway Arsenic Arsenic JNK_Activation JNK Pathway Activation Arsenic->JNK_Activation Induces V_PROLI_NO V-PROLI/NO NO Nitric Oxide (NO) V_PROLI_NO->NO Releases NO->JNK_Activation Inhibits Apoptosis Apoptosis NO->Apoptosis Prevents JNK_Activation->Apoptosis

References

Safety Operating Guide

Navigating the Safe Disposal of PROLI NONOate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing PROLI NONOate, a potent nitric oxide (NO) donor, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring operational integrity and personnel safety.

This compound is valued for its rapid and predictable release of nitric oxide, a critical signaling molecule in various physiological processes. However, its reactivity, particularly its pH-dependent decomposition, necessitates careful management of waste streams.

Key Quantitative Data for this compound

Understanding the physicochemical properties of this compound is the first step in its safe management. The following table summarizes its key characteristics.

PropertyValueCitations
Molecular Formula C₅H₇N₃O₄ • 2Na[1][2]
Molecular Weight 219.1 g/mol [1][2]
Appearance Crystalline solid[1][2]
Solubility >100 mg/mL in aqueous buffers[1][2]
Storage Temperature -80°C[1]
Stability ≥ 2 years at -80°C[1]
Half-life 1.8 seconds (at 37°C, pH 7.4)[1][3][4]
NO Release 2 moles of NO per mole of compound[1][3][4]
Decomposition Products L-Proline and Nitric Oxide[5]
UV Maximum (λmax) 252 nm[1][2]

Experimental Protocol for Safe Disposal

The primary principle for the safe disposal of this compound is controlled decomposition. This process leverages its inherent chemical properties to convert it into non-hazardous byproducts in a safe and contained manner. The main hazard during disposal is the rapid release of nitric oxide gas, which is toxic and readily reacts with oxygen to form other nitrogen oxides. Therefore, this procedure must be performed in a certified chemical fume hood.

Materials Required:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.

  • Certified chemical fume hood.

  • Beaker or flask of appropriate size.

  • Stir plate and stir bar.

  • Sodium hydroxide (B78521) (NaOH) solution (0.01 M).

  • Acidic buffer solution (e.g., phosphate (B84403) or citrate (B86180) buffer, pH ~5-6).

  • pH indicator strips or a calibrated pH meter.

Step-by-Step Procedure:

  • Preparation and PPE: Before handling this compound, ensure you are wearing the appropriate PPE. All steps of this procedure must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any released nitric oxide gas.

  • Dissolution in Alkaline Solution: For any unused solid this compound or residual amounts, carefully prepare a stock solution in a cold (0°C) 0.01 M sodium hydroxide (NaOH) solution. This compound is significantly more stable in alkaline conditions, allowing for safer handling before initiating decomposition.[5] The solid is sensitive to moisture and air, so handle it quickly and reseal the container promptly.[5][6]

  • Controlled Decomposition:

    • Place a beaker containing an excess volume of an acidic buffer (pH ~5-6) on a stir plate within the fume hood. The acidic conditions will catalyze the rapid decomposition of the NONOate.

    • Slowly and carefully add the alkaline this compound solution to the stirring acidic buffer. This controlled addition is crucial to prevent a sudden, vigorous release of nitric oxide gas. The rapid stirring will help to dissipate the gas from the solution.

    • This compound has an extremely short half-life of 1.8 seconds at neutral pH and decomposition is nearly instantaneous at acidic pH.[1][3][4] Allow the solution to stir for at least 15-20 minutes to ensure complete decomposition.

  • Neutralization of the Final Solution:

    • After ensuring complete decomposition, the resulting solution will contain L-proline, water, and the components of your buffer.[5] L-proline is a naturally occurring amino acid and is not considered hazardous waste.[7][8]

    • Check the pH of the final solution using pH strips or a pH meter.

    • Neutralize the solution by adding a suitable acid or base until the pH is between 6.0 and 8.0.

  • Final Disposal:

    • Once neutralized, the resulting solution can typically be disposed of down the drain with copious amounts of water. However, always consult and adhere to your institution's and local environmental regulations for chemical waste disposal. The Safety Data Sheet for this compound advises against allowing the substance to enter sewers or groundwater, so controlled decomposition to non-hazardous products is the recommended approach.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

PROLI_NONOate_Disposal start Start: Unused PROLI NONOate Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe Safety First fume_hood Perform all steps in a Certified Chemical Fume Hood ppe->fume_hood dissolve Dissolve waste in cold 0.01 M NaOH solution fume_hood->dissolve Preparation decompose Slowly add alkaline solution to stirring acidic buffer (pH 5-6) dissolve->decompose Controlled Reaction wait Stir for 20 minutes to ensure complete decomposition decompose->wait check_ph Check pH of resulting solution wait->check_ph Verification neutralize Adjust pH to 6.0 - 8.0 check_ph->neutralize check_regs Consult Local/ Institutional Regulations neutralize->check_regs Compliance drain_disposal Dispose down drain with copious amounts of water check_regs->drain_disposal end End of Procedure drain_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling PROLI NONOate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of PROLI NONOate. Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity.

This compound is a valuable tool in research, acting as a rapid nitric oxide (NO) donor. However, its utility is matched by specific handling requirements due to its chemical instability. This document outlines the necessary personal protective equipment (PPE), step-by-step operational protocols, and disposal plans to ensure its safe and effective use.

I. Understanding the Hazards

This compound is a solid that is highly sensitive to moisture and air. Upon exposure to atmospheric conditions, it can discolor and degrade.[1] More significantly, in aqueous solutions at or near physiological pH (7.4), it undergoes rapid decomposition to release nitric oxide (NO) gas.[2] While the solid compound itself is not classified as hazardous, the released nitric oxide gas is acutely toxic upon inhalation and can cause respiratory irritation.[1][3]

II. Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific handling procedure being performed. Two distinct phases of handling require different levels of protection: handling the solid compound and working with its solutions.

A. Handling Solid this compound:

Due to its air and moisture sensitivity, solid this compound must be handled in a controlled, inert atmosphere.

PPE ItemSpecificationRationale
Primary Enclosure Glove box or glove bag with an inert atmosphere (e.g., nitrogen or argon)Prevents degradation of the compound from exposure to air and moisture.[1]
Gloves Standard laboratory nitrile glovesProvides a primary barrier against dermal contact.
Lab Coat Standard laboratory coatProtects against incidental contact with the solid.
Eye Protection Safety glassesStandard protection against accidental splashes or airborne particles within the enclosure.

B. Handling this compound Solutions:

Once dissolved, the primary hazard stems from the release of nitric oxide gas.

PPE ItemSpecificationRationale
Primary Enclosure Certified chemical fume hoodTo ensure adequate ventilation and prevent the accumulation of toxic nitric oxide gas.[3]
Gloves Chemical-resistant nitrile glovesProtects against skin contact with the solution.
Lab Coat Standard laboratory coatProtects against splashes.
Eye Protection Safety gogglesProvides a higher level of protection from splashes compared to safety glasses.

Below is a diagram illustrating the decision-making process for PPE selection when working with this compound.

PPE_Selection_PROLI_NONOate cluster_solid Handling Solid this compound cluster_solution Handling this compound Solutions Solid Is the compound in solid form? Inert_Atmosphere Work in an inert atmosphere (glove box). Solid->Inert_Atmosphere Yes Solid_PPE Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Inert_Atmosphere->Solid_PPE Solution Is the compound in solution? Fume_Hood Work in a chemical fume hood. Solution->Fume_Hood Yes Solution_PPE Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles Fume_Hood->Solution_PPE Start Start: Handling this compound Start->Solid Start->Solution

Figure 1. PPE selection workflow for this compound.

III. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for experimental planning and execution.

PropertyValueConditions
Half-life (t½) 1.8 seconds37°C in 0.1 M phosphate (B84403) buffer (pH 7.4)[2]
Nitric Oxide Release 2 moles of NO per mole of parent compoundSpontaneous dissociation in aqueous solution[2]
UV Absorbance (λmax) 252 nmIn aqueous solutions[4]
Molar Extinction Coefficient (ε) 8,400 M⁻¹ cm⁻¹At 252 nm[4]
Solubility >100 mg/mLIn aqueous buffers[2]
Storage Temperature -80°CLong-term storage of the solid[1]
Stability of Solid At least one yearWhen stored properly under nitrogen at -80°C[1]
Stability of Alkaline Stock Solution Up to 24 hoursIn 0.01 M NaOH at 0°C[4]

IV. Experimental Protocols

The following are step-by-step procedures for the preparation, use, and disposal of this compound.

A. Preparation of a this compound Stock Solution:

This procedure should be performed in an inert atmosphere glove box to prevent degradation of the solid compound.

  • Environment Preparation: Ensure the glove box has a dry, inert atmosphere (e.g., nitrogen or argon).

  • Reagent Equilibration: Allow the sealed vial of solid this compound to equilibrate to the glove box temperature before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of this compound solid into a suitable container.

  • Dissolution: Dissolve the solid in cold (0°C) 0.01 M sodium hydroxide (B78521) (NaOH) to the desired stock concentration. Alkaline solutions of NONOates are significantly more stable than solutions at neutral pH.[4]

  • Storage: If not for immediate use, the alkaline stock solution can be stored at 0°C for up to 24 hours.[4]

B. Initiation of Nitric Oxide Release:

This procedure should be conducted in a certified chemical fume hood.

  • Prepare Buffer: Have the experimental buffer (e.g., phosphate-buffered saline, pH 7.0-7.4) ready in the reaction vessel within the fume hood.

  • Initiate Release: To start the release of nitric oxide, add a portion of the alkaline this compound stock solution to the excess buffer.[4] The change in pH will trigger the rapid decomposition of this compound and the release of NO.

  • Experimental Use: The solution is now ready for experimental application. Be mindful of the very short half-life of this compound at physiological pH.[2]

C. Disposal Plan:

Proper disposal is crucial to ensure safety and regulatory compliance.

  • Decomposition: After the experiment is complete, allow the this compound solution to sit in an open container within the chemical fume hood for at least 1 hour. This will ensure the complete decomposition of any residual this compound to nitric oxide, which will be safely vented. At a pH of 5.0, most NONOates are considered to decompose almost instantaneously.

  • Neutralization: Check the pH of the remaining solution. Neutralize it with a suitable acid (e.g., dilute HCl) or base (e.g., sodium bicarbonate) to a pH between 6 and 8.

  • Disposal: Dispose of the neutralized solution in accordance with local and institutional regulations for chemical waste. Smaller quantities may be permissible for drain disposal with copious amounts of water, but always consult your institution's safety guidelines.[5]

V. Experimental Workflow Diagram

The following diagram outlines the complete workflow for the safe handling and use of this compound, from receiving the compound to the final disposal of the waste.

PROLI_NONOate_Workflow cluster_storage Storage cluster_prep Preparation (Inert Atmosphere) cluster_use Use (Chemical Fume Hood) cluster_disposal Disposal (Chemical Fume Hood) Storage Store solid this compound at -80°C under nitrogen. Weigh Weigh solid in a glove box. Storage->Weigh Equilibrate to glove box temp Dissolve Dissolve in cold 0.01 M NaOH to create a stable stock solution. Weigh->Dissolve Dilute Dilute stock solution into pH 7.4 buffer to initiate NO release. Dissolve->Dilute Transfer stock solution Experiment Perform experiment. Dilute->Experiment Decompose Allow solution to fully decompose in an open container. Experiment->Decompose Neutralize Neutralize the pH of the remaining solution. Decompose->Neutralize Dispose Dispose of waste according to institutional regulations. Neutralize->Dispose

Figure 2. Complete experimental workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.